molecular formula C7H10F3N3 B1456572 N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1796915-64-4

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B1456572
CAS No.: 1796915-64-4
M. Wt: 193.17 g/mol
InChI Key: CNEOVMFFVWVQRK-UHFFFAOYSA-N
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Description

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-2-3-11-6-4-5(12-13-6)7(8,9)10/h4H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEOVMFFVWVQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NNC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Spectroscopic Analysis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Multifaceted Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the unique combination of its pyrazole core, a trifluoromethyl group, and an N-alkyl amine substituent. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, reactivity, and potential as a pharmaceutical scaffold. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Introduction: The Structural Significance of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

The molecular architecture of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine incorporates several key functional groups that contribute to its distinctive physicochemical properties. The pyrazole ring is an aromatic heterocycle known for its diverse biological activities. The trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity. The N-propyl amine moiety provides a site for potential hydrogen bonding and can influence the molecule's overall polarity and solubility.

Given this structural complexity, a multi-technique spectroscopic approach is not just recommended but essential for complete characterization. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a self-validating and trustworthy elucidation of the molecule's identity and purity.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible spectroscopic data. The causality behind specific parameter choices is explained to provide a deeper understanding of the experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-20 mg of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those on the amine group.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Deuterium Oxide (D₂O) Exchange (for ¹H NMR): To confirm the presence of the N-H protons of the amine group, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish.[2]

G cluster_prep NMR Sample Preparation cluster_analysis Spectroscopic Analysis Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube Acquire Spectra Acquire Spectra Transfer to\nNMR Tube->Acquire Spectra 1H_NMR ¹H NMR Acquire Spectra->1H_NMR 13C_NMR ¹³C NMR Acquire Spectra->13C_NMR 19F_NMR ¹⁹F NMR Acquire Spectra->19F_NMR

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a convenient method for analyzing solid or liquid samples with minimal preparation.

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the FT-IR spectrum of the sample.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

In-Depth Spectral Interpretation

The following sections detail the expected spectroscopic data for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and provide a rationale for the interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • N-propyl Group:

    • -CH₂- (alpha to N): A triplet is expected around δ 2.3-3.0 ppm. These protons are deshielded by the adjacent electronegative nitrogen atom.[2]

    • -CH₂- (beta to N): A sextet (or multiplet) is expected in the upfield region, likely around δ 1.5-1.8 ppm.

    • -CH₃: A triplet is expected at the most upfield position, typically around δ 0.9-1.0 ppm.

  • Pyrazole Ring:

    • C4-H: A singlet is expected for the proton on the pyrazole ring. Its chemical shift will be influenced by the electron-donating amine group at C5 and the electron-withdrawing trifluoromethyl group at C3. A reasonable estimate would be in the range of δ 5.5-6.5 ppm.

  • Amine Group:

    • -NH₂: A broad singlet is expected, the chemical shift of which is highly dependent on concentration and solvent, but typically falls within δ 0.5-5.0 ppm.[2] This signal will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon environment.

  • N-propyl Group:

    • -CH₂- (alpha to N): Expected in the range of δ 37-45 ppm.[2][4]

    • -CH₂- (beta to N): Expected around δ 20-30 ppm.[4]

    • -CH₃: Expected at the most upfield position, around δ 10-15 ppm.[4]

  • Pyrazole Ring:

    • C5 (attached to NH₂): This carbon will be significantly shielded by the electron-donating amine group, with an expected chemical shift around δ 140-150 ppm.

    • C3 (attached to CF₃): This carbon will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift is expected in the range of δ 145-155 ppm.

    • C4: The chemical shift for this carbon is expected to be in the aromatic region, likely around δ 90-100 ppm.

  • Trifluoromethyl Group:

    • -CF₃: This carbon will show a strong quartet due to one-bond coupling with the three fluorine atoms, with a chemical shift typically around δ 120-130 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

  • -CF₃ Group: A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically observed in the range of δ -60 to -70 ppm relative to a CFCl₃ standard.

FT-IR Spectroscopy

The FT-IR spectrum will confirm the presence of key functional groups.

  • N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6]

  • C-H Stretching: Bands in the 2850-2960 cm⁻¹ region will be present due to the C-H stretching of the N-propyl group.

  • N-H Bending: A medium to strong band is expected around 1550-1650 cm⁻¹ due to the scissoring vibration of the primary amine.[2][5]

  • C=N and C=C Stretching: The pyrazole ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-F Stretching: Strong, intense absorption bands are expected in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.

  • C-N Stretching: A band in the 1250-1335 cm⁻¹ region is expected for the C-N bond of the aromatic amine.[5]

Mass Spectrometry

The mass spectrum provides the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular formula is C₇H₁₀F₃N₃. The molecular weight will be approximately 193.17 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight, which is consistent.[2][7]

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: A dominant fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[7][8] For the N-propyl group, this would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a significant fragment at m/z 164.

    • Loss of Propyl Group: Cleavage of the N-propyl bond could lead to the loss of a propyl radical (•C₃H₇, 43 Da), yielding a fragment at m/z 150.

    • Ring Fragmentation: The pyrazole ring itself can undergo complex fragmentation, though these are often less intense than the initial amine-driven cleavages.[9]

G M+ Molecular Ion (M⁺) m/z = 193 Loss_Et Loss of •CH₂CH₃ (Alpha-Cleavage) M+->Loss_Et Loss_Propyl Loss of •C₃H₇ M+->Loss_Propyl Fragment_164 Fragment m/z = 164 Loss_Et->Fragment_164 Fragment_150 Fragment m/z = 150 Loss_Propyl->Fragment_150

Sources

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically approved drugs.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF3) group and an N-propyl chain is intended to modulate the compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and membrane permeability. This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic pathway, and the potential biological significance of this specific pyrazole derivative, synthesized from available literature on analogous structures.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique chemical nature, characterized by both a weakly acidic "pyrrole-like" N1-H and a weakly basic "pyridine-like" N2 atom, allows for versatile molecular interactions and chemical modifications.[2][5] Pyrazole-containing molecules exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3][6][7]

The functionalization of the pyrazole core is critical to its therapeutic efficacy. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Concurrently, N-alkylation of the pyrazole ring is a common method to fine-tune the molecule's physicochemical properties and explore the chemical space around the core structure.[8][9][10] This document focuses on the N-propyl derivative of 3-(trifluoromethyl)-1H-pyrazol-5-amine, a molecule designed to leverage these advantageous structural features.

Molecular Structure and Physicochemical Properties

The core structure consists of a pyrazole ring substituted at the C3 position with a trifluoromethyl group, at the C5 position with an amine group, and at the N1 position with a propyl group.

Table 1: Physicochemical Properties of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its Precursor

PropertyValue (N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine)Value (3-(trifluoromethyl)-1H-pyrazol-5-amine Precursor)Source / Method
CAS Number 1796915-64-4852443-61-9[11][12]
Molecular Formula C7H10F3N3C4H4F3N3[11]
Molecular Weight 193.17 g/mol 151.09 g/mol [11]
Boiling Point Estimated: 320-340 °C at 760 mmHg290.0±40.0 °C at 760 mmHg[13] / Estimation
Density Estimated: ~1.4 g/cm³1.6±0.1 g/cm³[13] / Estimation
Melting Point Not available90-92 °C[13]
LogP Estimated: 1.5 - 2.0Not availableEstimation
pKa (basic) Estimated: 2-3 (N2 of pyrazole)Not availableEstimation
pKa (acidic) N/A (N-H is alkylated)Estimated: 9-10 (N-H)Estimation

Note: Properties for the N-propyl derivative are largely estimated based on the known properties of its precursor and general principles of physical organic chemistry, as specific experimental data is not widely published.

Synthesis and Purification

The synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be logically approached in a two-stage process: first, the formation of the core pyrazole ring, followed by regioselective N-alkylation.

Stage 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

The precursor, 3-(trifluoromethyl)-1H-pyrazol-5-amine, can be synthesized via the cyclization of a trifluoromethylated β-keto nitrile with hydrazine. A common starting material is 4,4,4-trifluoro-3-oxobutanenitrile.

Stage 2: N-propylation of the Pyrazole Ring

The N-alkylation of the pyrazole ring presents a challenge of regioselectivity, as alkylation can occur at either the N1 or N2 position.[14] However, for 3-substituted pyrazoles, alkylation is often influenced by steric hindrance, favoring substitution at the less hindered N1 position.[9]

Proposed Experimental Protocol: Synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Rationale: This protocol employs a standard base-mediated N-alkylation. Potassium carbonate is a suitable base for deprotonating the pyrazole N-H, and acetonitrile is an appropriate polar aprotic solvent. The choice of 1-iodopropane provides a reactive propyl source.

Materials:

  • 3-(Trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to the pyrazole).

  • Alkylation: Add 1-iodopropane (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-propyl regioisomer.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Pyrazole Formation cluster_stage2 Stage 2: N-Alkylation A 4,4,4-Trifluoro-3-oxobutanenitrile + Hydrazine B Cyclocondensation Reaction A->B C 3-(Trifluoromethyl)-1H-pyrazol-5-amine B->C D 3-(Trifluoromethyl)-1H-pyrazol-5-amine + 1-Iodopropane C->D Intermediate E Base-Mediated Alkylation (K2CO3, Acetonitrile, Reflux) D->E F Crude Product Mixture E->F G Purification (Column Chromatography) F->G H N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine G->H

Caption: Proposed two-stage synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Characterization of the final product would rely on standard spectroscopic methods. Based on data from analogous structures, the following spectral features are predicted:[6][14][15][16]

  • ¹H NMR:

    • A triplet corresponding to the terminal methyl group (-CH3) of the propyl chain around 0.9-1.0 ppm.

    • A sextet for the central methylene group (-CH2-) of the propyl chain around 1.7-1.9 ppm.

    • A triplet for the methylene group attached to the nitrogen (N-CH2-) around 3.9-4.1 ppm.

    • A singlet for the pyrazole C4-H proton around 5.8-6.0 ppm.

    • A broad singlet for the amine (-NH2) protons, which may vary in chemical shift.

  • ¹³C NMR:

    • Signals for the three propyl carbons.

    • Signals for the pyrazole ring carbons (C3, C4, C5). The C3 carbon attached to the CF3 group will appear as a quartet due to C-F coupling.

    • A signal for the CF3 carbon, also appearing as a quartet.

  • ¹⁹F NMR:

    • A singlet for the CF3 group.

  • Mass Spectrometry (HRMS):

    • The calculated exact mass for [M+H]⁺ would be a key identifier. For C7H11F3N3⁺, this would be approximately 194.0956.

Potential Biological Activity and Applications

While no specific biological data for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been published, the structural motifs suggest several promising avenues for therapeutic research. Pyrazole derivatives are well-known for a wide array of biological activities.[1][3][7]

  • Anti-inflammatory Activity: Many pyrazole-based compounds, including the blockbuster drug Celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[6] The trifluoromethyl-pyrazole scaffold is a feature of some potent COX inhibitors.[6]

  • Anticancer Activity: Certain trifluoromethyl pyrazole derivatives have been shown to act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[1]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal properties.[2][3] The lipophilicity imparted by the propyl and trifluoromethyl groups could enhance cell membrane penetration, potentially improving antimicrobial efficacy.[16]

Potential Mechanism of Action: COX-2 Inhibition

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammatory Stimuli) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Molecule N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Molecule->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by the title compound.

Conclusion

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a molecule of significant interest for chemical and pharmaceutical research. By combining the proven pyrazole scaffold with key functional groups known to enhance drug-like properties, it stands as a promising candidate for screening in various therapeutic areas, particularly as an anti-inflammatory or anticancer agent. The synthetic route proposed herein is logical and based on well-established chemical transformations. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activity to unlock its full therapeutic potential.

References

  • Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. [Link]

  • Antipin, R. L., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Wang, X., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Bioactive trifluoromethyl pyrazole derivatives. ResearchGate. [Link]

  • Kharl, M. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • ResearchGate. (2025). The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds. ResearchGate. [Link]

  • Prete, F. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. [Link]

  • Potapov, A. S., et al. (2018). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Omega. [Link]

  • Abili, K., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Oakwood Chemical. (n.d.). 3-(Trifluoromethyl)-1H-pyrazol-5-amine. Oakwood Chemical. [Link]

  • Popiolek, R., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Wilson, Z. E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • New Journal of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • PubChem. (n.d.). 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. PubChem. [Link]

  • Chemsrc. (n.d.). 3-(Trifluoromethyl)-1H-pyrazol-5-amine. Chemsrc. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Inferred Potential

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a compound for which explicit biological data is not yet prevalent in public-domain literature. However, a comprehensive analysis of its structural components allows for a robust, science-led prediction of its potential biological activities and therapeutic applications. As a Senior Application Scientist, the objective of this document is to deconstruct the molecule into its core pharmacophoric elements—the pyrazole nucleus, the trifluoromethyl group, and the N-propyl amine substituent—to build a logical framework for its anticipated biological profile. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally related compounds.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs underscores its therapeutic significance.[3] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] The chemical versatility of the pyrazole nucleus allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Deconstructing N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Sum of Its Parts

The predicted biological activity of the title compound is derived from the synergistic interplay of its three key structural features.

The 5-Aminopyrazole Moiety: A Versatile Pharmacophore

The presence of an amino group at the 5-position of the pyrazole ring is of particular significance. 5-Aminopyrazoles are recognized as versatile intermediates and key building blocks for a range of biologically active molecules.[5][6] They have been successfully incorporated into compounds targeting a variety of enzymes and receptors.[4] Notably, this scaffold is present in a number of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[4]

The Trifluoromethyl Group: Enhancing "Drug-Likeness"

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its "drug-like" properties.[7][8] The -CF3 group is highly electronegative and lipophilic, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[7][9] Specifically, the trifluoromethyl group can:

  • Increase Metabolic Stability: By blocking sites susceptible to oxidative metabolism, the -CF3 group can increase the half-life of a drug.[7][8]

  • Enhance Lipophilicity: This can improve absorption and distribution within the body.[7]

  • Modulate pKa: The electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, impacting ionization at physiological pH and influencing receptor interactions.[8]

  • Improve Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with the target protein.[9]

The N-Propyl Substituent: Modulating Lipophilicity and Receptor Interaction

The N-propyl group attached to the 5-amino position further modifies the compound's physicochemical properties. The addition of this alkyl chain increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[10] Furthermore, the propyl group can engage in hydrophobic interactions within the binding pocket of a target protein, potentially contributing to the overall binding affinity and selectivity.[10]

Predicted Biological Activities and Potential Therapeutic Targets

Based on the analysis of its structural components, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is predicted to exhibit a range of biological activities. The following sections outline the most probable therapeutic areas and molecular targets.

Potential as a Kinase Inhibitor for Oncology Applications

The 5-aminopyrazole scaffold is a known feature in numerous kinase inhibitors.[4] A highly relevant example is Acrizanib , a VEGFR-2 inhibitor, which contains a 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety.[11][12] Although the substitution pattern is different, the presence of the trifluoromethylated pyrazole core is a strong indicator that our target compound may also interact with kinase enzymes.

Hypothesized Mechanism of Action: The pyrazole ring can act as a scaffold, positioning the trifluoromethyl and N-propyl-amine groups to interact with specific residues in the ATP-binding pocket of a kinase. The trifluoromethyl group could form favorable interactions with hydrophobic pockets, while the amino group could act as a hydrogen bond donor or acceptor.

Potential Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Tyrosine kinases such as Bruton's tyrosine kinase (BTK)[4]

A potential signaling pathway that could be inhibited by a kinase inhibitor with the structural features of our target compound is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Compound N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine (Hypothetical Inhibitor) Compound->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Potential Anti-inflammatory Activity

Many pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][13] The structural features of celecoxib, a well-known COX-2 inhibitor, include a pyrazole core with a trifluoromethyl group. The trifluoromethyl group in celecoxib is crucial for its activity. Given the structural similarities, it is plausible that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine could exhibit anti-inflammatory properties.[14]

Hypothesized Mechanism of Action: The compound could bind to the active site of COX-2, inhibiting the production of prostaglandins, which are key mediators of inflammation. The trifluoromethyl group could interact with a hydrophobic pocket in the enzyme, while the pyrazole nitrogen atoms could coordinate with key amino acid residues.

Potential Antimicrobial and Antifungal Activities

Pyrazole derivatives have also been reported to possess antimicrobial and antifungal properties.[1][15] The incorporation of a trifluoromethyl group can enhance the antimicrobial activity of a compound.[16] Therefore, it is worthwhile to investigate the potential of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine against a panel of bacterial and fungal strains.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a systematic experimental approach is required. The following protocols outline key assays for the initial screening of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

General Workflow for Biological Screening

G Start Compound Synthesis & Purification Cytotoxicity Initial Cytotoxicity Assay (e.g., MTT on normal cell lines) Start->Cytotoxicity Kinase Kinase Inhibition Panel (Broad screening) Cytotoxicity->Kinase Inflammation Anti-inflammatory Assays (e.g., COX-2 inhibition) Cytotoxicity->Inflammation Antimicrobial Antimicrobial Screening (MIC determination) Cytotoxicity->Antimicrobial Hit_Identification Hit Identification Kinase->Hit_Identification Inflammation->Hit_Identification Antimicrobial->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization

Caption: A general workflow for the initial biological screening of the target compound.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of kinases.

Materials:

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Src)

  • ATP

  • Kinase-specific substrate

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the compound to obtain a range of concentrations.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol: COX-2 Inhibition Assay

Objective: To assess the in vitro inhibitory effect of the compound on COX-2 activity.

Materials:

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound to the desired concentrations.

  • Add the COX-2 enzyme, heme, and the test compound to the wells of a 96-well plate.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the prostaglandin E2 (PGE2) production using the ELISA-based detection system provided in the kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

While no experimental data is currently available for the title compound, the following table provides a hypothetical summary of potential results based on the activities of structurally related compounds. This serves as a template for data presentation upon completion of the proposed assays.

Biological TargetAssay TypePredicted IC50 / MICReference Compound
VEGFR-2Kinase Inhibition10 - 500 nMAcrizanib[11][12]
COX-2Enzyme Inhibition0.5 - 10 µMCelecoxib
S. aureusMIC Determination16 - 64 µg/mL-
C. albicansMIC Determination8 - 32 µg/mL-

Conclusion and Future Directions

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a promising, yet underexplored, chemical entity. A thorough analysis of its structural components strongly suggests a high potential for biological activity, particularly in the areas of oncology, inflammation, and infectious diseases. The trifluoromethylated 5-aminopyrazole core is a powerful combination of pharmacophores that warrants further investigation. The proposed experimental workflows provide a clear path for the initial biological characterization of this compound. Subsequent structure-activity relationship (SAR) studies, guided by the initial screening data, will be crucial in optimizing its potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

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  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules. [Link]

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  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). Journal of Medicinal Chemistry. [Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel chemical entity, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. While direct extensive research on this specific molecule is nascent, its structural motifs—a pyrazole core, a trifluoromethyl group, and an amine substituent—are well-represented in pharmacologically active agents. This document synthesizes established principles and cutting-edge methodologies to propose a logical, data-driven approach to characterizing its biological activity.

Introduction: Deconstructing the Molecule for Mechanistic Clues

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine belongs to the aminopyrazole class of heterocyclic compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] The trifluoromethyl group is a common bioisostere used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] The 5-amino group provides a key interaction point, capable of forming hydrogen bonds with biological targets, a feature common in kinase inhibitors.[3]

Based on these structural alerts, we can hypothesize that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may exert its effects through modulation of key signaling pathways implicated in cellular proliferation, inflammation, or other disease processes. This guide will outline a systematic approach to test this hypothesis, from initial target identification to in-depth cellular pathway analysis.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. A multi-pronged approach, combining computational and experimental methods, is recommended for the highest probability of success.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, testable hypotheses. Reverse docking and pharmacophore modeling against libraries of known protein structures (e.g., Protein Data Bank) can predict potential binding partners.

Experimental Target Identification

Protocol 1: Kinase Profiling

Given the prevalence of aminopyrazoles as kinase inhibitors, a broad kinase screen is a logical starting point.[3][5]

Objective: To identify which, if any, kinases are inhibited by N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in 100% DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: Kinase activity is measured, and the percent inhibition by the test compound is calculated relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition.

Table 1: Representative Kinase Profiling Data

Kinase Target% Inhibition at 1 µM
MAP Kinase 185%
CDK278%
GSK3β65%
SRC12%
EGFR8%

Interpretation: The hypothetical data in Table 1 suggests that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine selectively inhibits MAP Kinase 1, CDK2, and GSK3β. These "hits" would be prioritized for further validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Objective: To validate the binding of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine to the putative kinase targets within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or a cancer cell line with known pathway dependencies) to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Harvest the cells, lyse them, and heat the lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blot using antibodies specific for the target kinases (e.g., MAP Kinase 1).

  • Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization.

Phase 2: Delineating the Signaling Pathway

Once a primary target is validated, the next step is to understand the downstream consequences of its modulation.

Proposed Signaling Pathway

Based on our hypothetical kinase profiling results, a plausible signaling pathway to investigate would be the MAPK/ERK pathway, which is central to cell proliferation, differentiation, and survival.

G cluster_0 MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAP_Kinase_1 MAP Kinase 1 (ERK2) MEK->MAP_Kinase_1 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAP_Kinase_1->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Compound N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Compound->MAP_Kinase_1 Inhibition

Caption: Proposed inhibition of the MAPK/ERK pathway by the compound.

Experimental Workflow for Pathway Analysis

Protocol 3: Phospho-Protein Analysis by Western Blot

Objective: To determine if the compound inhibits the phosphorylation of downstream targets of MAP Kinase 1.

Methodology:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., A549 lung cancer cells) and serum-starve overnight to reduce basal signaling.

  • Stimulation and Inhibition: Pre-treat cells with various concentrations of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for 1-2 hours. Then, stimulate the pathway with a growth factor (e.g., EGF or FGF) for 15-30 minutes.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot analysis. Use primary antibodies against both the phosphorylated form (e.g., phospho-ERK1/2) and the total form of the protein to assess the specific inhibition of phosphorylation.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Table 2: Hypothetical IC50 Values for Phosphorylation Inhibition

ParameterIC50 Value (nM)
p-ERK1/2 Inhibition (Cellular)150
MAP Kinase 1 (Biochemical)85

Interpretation: The data would demonstrate a dose-dependent inhibition of ERK phosphorylation in cells, confirming the on-target effect of the compound. A lower IC50 in a biochemical assay compared to a cellular assay is expected and reflects factors like cell permeability and off-target effects.

G cluster_workflow Experimental Workflow A 1. Cell Seeding & Serum Starvation B 2. Compound Pre-treatment (Dose-response) A->B C 3. Pathway Stimulation (e.g., EGF) B->C D 4. Cell Lysis C->D E 5. Western Blot Analysis (p-ERK & Total ERK) D->E F 6. Densitometry & IC50 Calculation E->F

Caption: Workflow for analyzing downstream pathway inhibition.

Phase 3: Phenotypic and Functional Assays

The final phase connects the molecular mechanism to a cellular phenotype. Based on the inhibition of the MAPK/ERK pathway, we would expect to see an anti-proliferative effect.

Protocol 4: Cell Viability and Proliferation Assay

Objective: To assess the functional consequence of pathway inhibition on cell growth.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a low density.

  • Compound Treatment: Treat the cells with a serial dilution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

  • Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. By integrating computational predictions, biochemical assays, target validation in cells, and functional phenotypic readouts, a comprehensive understanding of the compound's biological activity can be achieved. The hypothetical results presented herein suggest a mechanism involving the inhibition of the MAPK/ERK signaling pathway, leading to anti-proliferative effects. Future studies should focus on confirming this mechanism in vivo, exploring potential off-target effects, and optimizing the compound's structure to enhance potency and selectivity.

References

  • Smolecule. (2024, April 15). 3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride.
  • Kumar, V., & Kumar, A. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • MySkinRecipes. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.
  • Ahmad, S. J., et al. (2025, January 23). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • MySkinRecipes. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • BLDpharm. (n.d.). 1796915-64-4|N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • Al-Ostoot, F. H., et al. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Oakwood Chemical. (n.d.). 3-(Trifluoromethyl)-1H-pyrazol-5-amine.
  • Gentile, F., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Kamal, A., & Hussaini, S. M. A. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

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In vitro evaluation of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Introduction: Unlocking the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its versatile five-membered heterocyclic structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the N-propyl-5-amine moiety offers a vector for further chemical modification and interaction with biological targets.

This guide presents a comprehensive, field-proven framework for the initial in vitro evaluation of the novel chemical entity, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. As this is a new molecule without established biological data, this document serves as a strategic roadmap for researchers in drug discovery. We will proceed under the hypothesis that the compound may possess anticancer properties, a common activity for this structural class, which will inform our choice of assays[3][4]. Our approach is designed not merely as a set of protocols, but as a logical, self-validating workflow to rigorously characterize the compound's physicochemical properties, biological activity, and preliminary drug-like attributes.

Section 1: Foundational Physicochemical Characterization: The Bedrock of Biological Assessment

Before any biological activity can be reliably assessed, a thorough understanding of the compound's fundamental physical and chemical properties is paramount. These characteristics dictate how the compound behaves in aqueous assay environments and are critical for interpreting all subsequent data[5][6]. Inadequate solubility, for instance, is a primary source of false negatives in high-throughput screening[7].

Aqueous Solubility Assessment

Causality: Determining both kinetic and thermodynamic solubility is essential. Kinetic solubility predicts how a compound will behave when rapidly diluted from a DMSO stock into aqueous buffer, mimicking screening conditions. Thermodynamic solubility represents the true equilibrium solubility, which is crucial for later-stage formulation development[7].

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%. This rapid dilution will cause poorly soluble compounds to precipitate.

  • Incubation: Incubate the plate at room temperature for 2 hours, allowing for precipitation to occur.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.

  • Self-Validation: Run a known poorly soluble compound (e.g., tamoxifen) and a highly soluble compound (e.g., metformin) as negative and positive controls, respectively.

Chemical Stability Evaluation

Causality: A compound must be stable in the assay medium for the duration of the experiment to ensure that the observed biological effect is due to the parent compound and not a degradant. This protocol assesses stability in a standard biological buffer[8].

Experimental Protocol: HPLC-Based Stability Assay

  • Incubation Solution: Prepare a solution of the test compound at a final concentration of 10 µM in PBS (pH 7.4).

  • Time Points: Aliquot the solution into several vials and incubate at 37°C. Collect samples at t=0, 2, 4, 8, and 24 hours.

  • Reaction Quenching: At each time point, quench the reaction by adding an equal volume of cold acetonitrile. This precipitates proteins and halts degradation.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to t=0. A compound is generally considered stable if >90% remains after 24 hours.

  • Self-Validation: A well-characterized, moderately unstable compound should be run in parallel to validate the assay's ability to detect degradation.

ParameterMethodBuffer SystemKey OutputAcceptable Range
Kinetic Solubility NephelometryPBS, pH 7.4Concentration at precipitation (µM)> 50 µM
Thermodynamic Solubility Shake-Flask (HPLC)PBS, pH 7.4Equilibrium concentration (µg/mL)> 10 µg/mL
Chemical Stability HPLC Time-CoursePBS, pH 7.4% Parent remaining at 24h> 90%
Table 1: Summary of Physicochemical Characterization Parameters.

Section 2: Primary Biological Evaluation: Cytotoxicity Screening

Causality: The initial biological assessment aims to determine if the compound has a cytotoxic or anti-proliferative effect on cancer cells. This step is crucial for identifying a "hit" and establishing a dose-response relationship, from which a half-maximal inhibitory concentration (IC₅₀) can be derived[9][10]. The MTT assay is a robust, cost-effective colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability[11].

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a human breast cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. The choice of cell line should be guided by the therapeutic hypothesis[3][4].

  • Compound Treatment: Prepare serial dilutions of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (e.g., from 100 µM down to 0.01 µM) in the cell culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product[11].

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Self-Validation: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control to confirm cell sensitivity and assay performance.

CompoundCell LineAssayEndpointExpected IC₅₀ (Hypothetical)
N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amineMCF-7MTTViability1-20 µM
Doxorubicin (Positive Control)MCF-7MTTViability< 1 µM
Table 2: Hypothetical Data Summary for Primary Cytotoxicity Screen.

Section 3: Mechanistic Insight: Target Engagement Confirmation

Causality: A positive result in a cell-based assay (like the MTT assay) does not prove that the compound works by interacting with its intended target. The effect could be due to off-target activity or non-specific toxicity. Target engagement assays are essential to confirm that the compound physically binds to its protein target within the complex environment of a living cell[12][13]. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that works on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[13].

G cluster_biochem Biochemical Assays cluster_cell Cellular Assays biochem_assay Biochemical/Biophysical Assay (e.g., SPR, TSA) [5] cetsa Cellular Target Engagement (e.g., CETSA) [13] biochem_assay->cetsa cell_assay Cellular Functional Assay (e.g., Cytotoxicity) [18] cell_assay->cetsa confidence Increased Mechanistic Confidence cetsa->confidence hit_id Hit Identification hit_id->biochem_assay hit_id->cell_assay G start Start: Compound + HLM + NADPH incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) [21] start->incubation quench Quench Reaction (Cold Acetonitrile) incubation->quench analyze LC-MS/MS Analysis (Quantify remaining compound) quench->analyze calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) analyze->calculate decision Go/No-Go Decision Based on Stability calculate->decision

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to acclimate the system.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH, which is required for CYP450 enzyme activity.[14]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a "stop solution" of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area ratio of the parent compound to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

  • Self-Validation: Include a rapidly metabolized compound (e.g., verapamil) and a slowly metabolized compound (e.g., warfarin) as controls to ensure the HLM are active and the assay can distinguish between stable and unstable compounds.

Conclusion: Synthesizing Data for Informed Decision-Making

The in vitro evaluation of a novel compound like N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a multi-faceted process that requires a logical progression from foundational characterization to biological and mechanistic assessment. By systematically evaluating its solubility, stability, cytotoxicity, target engagement, and metabolic fate, researchers can build a comprehensive profile of the molecule. This integrated dataset allows for an informed, evidence-based decision on whether to advance the compound into more complex preclinical models or to deprioritize it in favor of more promising candidates. This rigorous, self-validating approach maximizes the efficient use of resources and increases the probability of success in the challenging field of drug discovery.

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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Pyrazole Core

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently prove to be of exceptional value. These "privileged scaffolds" possess the inherent ability to bind to multiple, diverse biological targets, serving as a fertile starting point for the development of novel therapeutics. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory agent celecoxib to anticancer therapies and treatments for neurological disorders.[1][2][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of synthetic methods to provide a deeper understanding of the strategic considerations and mechanistic underpinnings that drive the successful discovery and synthesis of novel pyrazole derivatives. We will explore the causal relationships behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative, contemporary research.

Strategic Foundations for Pyrazole Synthesis: A Mechanistic Perspective

The enduring utility of pyrazoles stems from their unique physicochemical properties. The pyrazole ring is relatively stable, and its two nitrogen atoms offer distinct opportunities for interaction with biological targets; the N1 atom can act as a hydrogen bond donor, while the N2 atom can serve as a hydrogen bond acceptor.[2] This duality is a key factor in its ability to modulate the function of a wide range of proteins. Furthermore, the pyrazole ring is considered a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and solubility.[2]

The synthetic approaches to the pyrazole core are numerous and have evolved significantly. The choice of strategy is dictated by the desired substitution pattern, as regioselectivity is a critical consideration.

The Cornerstone: Knorr Pyrazole Synthesis and its Modern Variants

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a foundational and widely used method.[1][5] Its simplicity and the ready availability of starting materials make it a highly practical approach.

The primary challenge in the Knorr synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to a mixture of regioisomers.[5] Modern advancements have focused on mitigating this issue through the use of catalysts and tailored reaction conditions. For instance, nano-ZnO has been employed as an efficient and green catalyst for the condensation of ethyl acetoacetate with phenylhydrazine, providing excellent yields and short reaction times.[1][5]

Workflow for Catalyst Screening in Knorr Pyrazole Synthesis

cluster_start Starting Materials cluster_conditions Reaction Conditions 1,3-Dicarbonyl 1,3-Dicarbonyl Reaction_Vessel Reaction Mixture 1,3-Dicarbonyl->Reaction_Vessel Hydrazine Hydrazine Hydrazine->Reaction_Vessel Catalyst_Screening Catalyst Screening (e.g., Nano-ZnO, Lewis Acids, Solid Acids) Catalyst_Screening->Reaction_Vessel Solvent_Optimization Solvent Optimization (e.g., EtOH, H2O, Solvent-free) Solvent_Optimization->Reaction_Vessel Analysis Reaction Monitoring (TLC, LC-MS) Reaction_Vessel->Analysis Workup Work-up & Purification (Extraction, Chromatography) Analysis->Workup Product Isolated Pyrazole Derivative(s) Workup->Product Characterization Structural Characterization (NMR, MS, X-ray) Product->Characterization Regioisomer_Analysis Regioisomer Ratio Determination (1H NMR, HPLC) Product->Regioisomer_Analysis

Caption: Catalyst and solvent screening workflow for optimizing regioselectivity in Knorr-type pyrazole synthesis.

[3+2] Cycloaddition Reactions: Precision and Versatility

[3+2] Cycloaddition reactions represent a powerful and highly regioselective alternative for constructing the pyrazole ring. These methods involve the reaction of a three-atom component with a two-atom component. A prominent example is the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes.[6][7]

More recent innovations include metal-catalyzed approaches, such as the copper-catalyzed cycloaddition of sydnones and alkynes, which provides a direct route to 1,4-disubstituted pyrazoles.[6][8] This method is particularly valuable as it often proceeds under mild conditions with high functional group tolerance. Palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones also afford polysubstituted pyrazoles with a broad substrate scope.[6]

The Rise of Multicomponent Reactions (MCRs): Efficiency and Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have emerged as a highly efficient strategy for generating molecular diversity.[7][9][10] For pyrazole synthesis, MCRs offer the ability to rapidly assemble complex, highly substituted derivatives in a single, atom-economical step.

A common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.[9] The use of catalysts like iodine or environmentally benign media such as water can further enhance the efficiency and green credentials of these reactions.[9][11][12][13]

Logical Flow of a Three-Component Pyrazole Synthesis

cluster_intermediates In Situ Intermediates A Aldehyde Knoevenagel Knoevenagel Condensation Product (α,β-Unsaturated Ketone) A->Knoevenagel B Active Methylene Ketone (e.g., Ethyl Acetoacetate) B->Knoevenagel C Hydrazine Hydrazone Hydrazone Formation C->Hydrazone Michael_Addition Michael Addition C->Michael_Addition Knoevenagel->Michael_Addition Hydrazone->Michael_Addition Alternative Pathway Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Aromatization Dehydration/Oxidation (Aromatization) Cyclization->Aromatization Product Polysubstituted Pyrazole Aromatization->Product

Caption: Mechanistic pathways in a typical three-component reaction for pyrazole synthesis.

Modern Synthetic Protocols and Enabling Technologies

The drive for sustainability, efficiency, and safety has led to the adoption of innovative technologies in pyrazole synthesis. These technologies often lead to higher yields, shorter reaction times, and access to novel chemical space.

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to pyrazole synthesis. This includes the use of water as a solvent, which is not only environmentally benign but can also promote certain reactions through hydrophobic effects.[11][13] Catalytic systems using recoverable and non-toxic catalysts, such as nano-ZnO or ceric ammonium nitrate, are also gaining prominence.[1][11]

Enabling Technologies: Microwave, Ultrasound, and Flow Chemistry
  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for many pyrazole syntheses, often from hours to minutes.[5][14] This is due to efficient and rapid heating of the reaction mixture.

  • Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can promote reactions by creating localized high-temperature and high-pressure zones, enhancing mass transfer.[14]

  • Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and control over reaction parameters.[15][16][17] The synthesis of pyrazoles in flow reactors allows for the safe handling of potentially hazardous intermediates and enables rapid optimization of reaction conditions.[8][15] For instance, a two-step flow process converting acetophenones to enaminones and then to pyrazoles has been efficiently developed.[17]

TechnologyKey AdvantagesTypical Application in Pyrazole Synthesis
Microwave Rapid reaction times, improved yields, uniform heating.Knorr synthesis, multicomponent reactions.[14]
Ultrasound Enhanced reaction rates, milder conditions.Synthesis of pyrazole derivatives with thermally sensitive groups.[14]
Flow Chemistry Improved safety, scalability, precise control, automation.Multi-step synthesis involving hazardous intermediates, catalyst screening.[15][16][17]

Application in Drug Discovery: Targeting Disease with Pyrazole Scaffolds

The true value of novel pyrazole derivatives is realized in their biological applications. The scaffold is a cornerstone in the development of agents targeting a multitude of diseases.[3][18][19][20][21]

Anticancer Agents

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.[22][23][24]

  • Kinase Inhibition: Many pyrazole-containing drugs function as kinase inhibitors. For example, they can be designed to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor angiogenesis and proliferation.[22] The pyrazole ring often serves as a core scaffold to which various substituents are attached to achieve potency and selectivity.[23]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics, a validated target for cancer chemotherapy.

Simplified Kinase Inhibition Pathway

Growth_Factor Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation ATP ATP ATP->Phosphorylation Pyrazole_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Inhibitor->Receptor Binds to ATP pocket Inhibition Inhibition Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Inhibition->Phosphorylation

Caption: Pyrazole derivatives as ATP-competitive inhibitors of receptor tyrosine kinases.

Anti-inflammatory and Analgesic Agents

The most well-known application of pyrazoles in this area is as selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[1] The design of these agents leverages subtle structural differences between the COX-1 and COX-2 isozymes to achieve selectivity, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. Molecular modeling studies show that pyrazole analogs can form key interactions, such as hydrogen bonds and π-π stacking, within the COX-2 active site.[18]

Antimicrobial and Antiviral Agents

The pyrazole scaffold is also a valuable template for the development of antimicrobial and antiviral drugs.[1][18] Researchers have synthesized various pyrazole derivatives and evaluated their activity against a range of bacterial and fungal strains, with some compounds showing promising results comparable to standard drugs.[18] In the antiviral domain, pyrazole derivatives have been investigated for activity against viruses such as the Hepatitis B virus (HBV).[1][25]

Experimental Protocols and Characterization

A critical component of synthesizing novel derivatives is the ability to reliably execute experimental procedures and unambiguously characterize the resulting products.

Protocol: One-Pot, Three-Component Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from methodologies described for efficient, often catalyzed, one-pot syntheses.[6][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), the β-diketone (1.0 mmol), and the substituted hydrazine hydrochloride (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition (if applicable): Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid) or a solid catalyst (e.g., 5 mol% nano-ZnO). The choice of catalyst is crucial and should be optimized.

  • Reaction: Stir the mixture at reflux (or at room temperature, depending on the chosen methodology) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, pour the mixture into ice-water and stir until a precipitate appears.

  • Purification: Wash the crude solid with cold water and a minimal amount of cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Yield Determination: Dry the purified product under vacuum and record the final mass to calculate the percentage yield.

Self-Validating Systems: The Importance of Characterization

The synthesis of a novel compound is incomplete without rigorous structural characterization. This process is a self-validating system; the data from multiple, independent analytical techniques must converge to support the proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the pyrazole ring protons are characteristic. For N-H pyrazoles, a broad singlet is often observed at a downfield chemical shift.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are key identifiers.

    • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning proton and carbon signals, especially in complex, highly substituted derivatives. HMBC is particularly powerful for determining the regiochemistry by identifying long-range (2- and 3-bond) correlations between protons and carbons across the pyrazole ring.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as C=O, N-H, or C=N stretches.

  • X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This is the gold standard for structural proof, especially for confirming regioselectivity and stereochemistry.

Future Outlook: The Expanding Horizon of Pyrazole Chemistry

The field of pyrazole synthesis and application continues to evolve. Future research will likely focus on several key areas:

  • Photochemical Methods: Emerging photochemical strategies, such as the conversion of pyrazoles to imidazoles, offer novel ways to reconfigure heterocyclic cores, streamlining analog synthesis and the exploration of bioisosteric replacements.[26]

  • Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral pyrazole derivatives will be crucial for creating more specific and potent drugs.

  • Bioconjugation and Chemical Biology: The functionalization of pyrazoles for attachment to biomolecules will expand their use as chemical probes to study biological processes.

  • Sustainable and Scalable Synthesis: Continued development of green and flow chemistry methods will be essential for the environmentally responsible and large-scale production of important pyrazole-based active pharmaceutical ingredients.[12][13][15][16]

The pyrazole scaffold, with its rich history and continually expanding synthetic toolkit, is poised to remain a central element in the quest for new medicines and materials for the foreseeable future.

References

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The Trifluoromethylpyrazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethylpyrazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents and agrochemicals. The strategic incorporation of the trifluoromethyl (CF3) group onto the pyrazole core imparts a unique combination of physicochemical properties, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of trifluoromethylpyrazoles. We will dissect the causal relationships behind experimental choices in their synthesis and evaluation, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will navigate the critical aspects of molecular design, from the influence of substituent positioning to the bioisosteric roles of the trifluoromethyl group, supported by detailed experimental protocols, data-driven tables, and illustrative diagrams to empower the rational design of next-generation trifluoromethylpyrazole-based compounds.

The Strategic Advantage of the Trifluoromethyl Group in Pyrazole Scaffolds

The trifluoromethyl group is far more than a simple methyl mimic; its potent electron-withdrawing nature and high lipophilicity dramatically alter the electronic and steric landscape of the pyrazole ring.[1][2] This strategic functionalization offers several key advantages in drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2] This increased stability often leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[2] This property is crucial for reaching intracellular targets.[2]

  • Modulation of pKa: As a strong electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and receptor interactions.

  • Improved Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to more favorable interactions within a protein's binding pocket through van der Waals forces, dipole-dipole interactions, and even halogen bonding.

Decoding the Structure-Activity Landscape of Trifluoromethylpyrazoles

The biological activity of trifluoromethylpyrazoles is intricately linked to the substitution pattern on the pyrazole ring. Understanding these relationships is paramount for optimizing potency, selectivity, and drug-like properties.[3][4][5]

Substitution at the N1-Position

The substituent at the N1 position of the pyrazole ring often plays a crucial role in target recognition and overall molecular conformation.

  • Aryl and Heteroaryl Groups: Large aromatic or heteroaromatic substituents at N1 are frequently observed in potent inhibitors of various enzymes. For instance, in many kinase inhibitors, this group occupies a hydrophobic pocket, contributing significantly to binding affinity. The electronic nature of this ring system can be fine-tuned to modulate activity.

  • Alkyl and Cycloalkyl Groups: Smaller alkyl or cycloalkyl groups at N1 can also be beneficial, particularly when targeting enzymes with smaller binding pockets. The choice between a linear or cyclic substituent can influence the molecule's rigidity and, consequently, its binding entropy.

Substitution at the C3-Position

The C3 position is often where the trifluoromethyl group is located, serving as a key anchor or pharmacophore. However, other substituents at this position can also drive activity.

  • The Trifluoromethyl Anchor: The CF3 group at C3 is a common feature in many bioactive pyrazoles. Its electron-withdrawing properties can influence the reactivity of the entire pyrazole system.

  • Bioisosteric Replacements: While highly effective, the CF3 group can sometimes be replaced by other bioisosteres to fine-tune properties. For example, in some contexts, a nitro group has been successfully replaced by a trifluoromethyl group, resulting in improved potency and metabolic stability.[6][7]

Substitution at the C4-Position

The C4 position offers a vector for modifying the molecule's properties without sterically hindering the key binding interactions at N1 and C3/C5.

  • Introduction of Polar Groups: The addition of small polar groups, such as hydroxymethyl or amino functionalities, can improve solubility and provide additional hydrogen bonding opportunities with the target protein.

  • Halogenation: Halogen atoms at C4 can modulate the electronic properties of the pyrazole ring and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Substitution at the C5-Position

The C5 position is often a key point of interaction with the target protein, and modifications here can have a profound impact on activity and selectivity.

  • Carboxamide Moieties: As seen in cyclooxygenase (COX) inhibitors, a carboxamide group at C5 can form crucial hydrogen bonds within the active site.[8]

  • Aryl and Heteroaryl Groups: Similar to the N1 position, aromatic groups at C5 can engage in hydrophobic and pi-stacking interactions. The substitution pattern on these aryl rings provides a rich area for SAR exploration. For example, in some antifungal pyrazoles, the nature of the R2 substituent on the pyrazole ring, which can include the C5 position, has significant effects on activity.[9][10]

Data Presentation: SAR of Trifluoromethylpyrazole-based Kinase Inhibitors

The following table summarizes the structure-activity relationships for a hypothetical series of trifluoromethylpyrazole-based inhibitors targeting a generic kinase. This illustrates how systematic modifications can be correlated with changes in inhibitory activity.

Compound IDR1 (N1-Position)R4 (C4-Position)R5 (C5-Position)IC50 (nM)
Lead-1 PhenylH4-Chlorophenyl500
Mod-1a 4-FluorophenylH4-Chlorophenyl250
Mod-1b 4-MethoxyphenylH4-Chlorophenyl800
Mod-2a PhenylBr4-Chlorophenyl150
Mod-2b PhenylCH2OH4-Chlorophenyl450
Mod-3a PhenylH4-Methoxyphenyl1200
Mod-3b PhenylH3,4-Dichlorophenyl50

Interpretation of SAR Data:

  • N1-Position: Introduction of an electron-withdrawing fluorine atom on the N1-phenyl ring (Mod-1a) improves potency, while an electron-donating methoxy group (Mod-1b) is detrimental. This suggests that the electronic properties of this ring are important for binding.

  • C4-Position: A bromine atom at the C4 position (Mod-2a) enhances activity, possibly through halogen bonding or by influencing the electronics of the pyrazole core. A polar hydroxymethyl group (Mod-2b) decreases potency, indicating a likely hydrophobic pocket in this region.

  • C5-Position: The substitution on the C5-phenyl ring is critical. A methoxy group (Mod-3a) significantly reduces activity, whereas the addition of a second chlorine atom (Mod-3b) results in a substantial increase in potency, highlighting the importance of specific hydrophobic and/or halogen bonding interactions.

Experimental Protocols: A Self-Validating System

To ensure the reliability of SAR data, it is crucial to employ robust and well-validated experimental protocols. The following provides a detailed methodology for a key assay in the evaluation of trifluoromethylpyrazole-based compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • Add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 20 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Key Concepts

Visualizing the relationships and workflows in SAR studies can greatly enhance understanding.

Diagram 1: The Trifluoromethylpyrazole SAR Workflow

This diagram illustrates the iterative process of designing, synthesizing, and testing new trifluoromethylpyrazole derivatives to build a comprehensive SAR model.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis SAR Analysis A Initial Hit Compound B Identify Modification Sites (N1, C4, C5) A->B C Propose Novel Analogs (Bioisosteric replacements, substituent variations) B->C D Chemical Synthesis C->D E Purification & Characterization (NMR, MS) D->E F In Vitro Assays (e.g., Kinase Inhibition) E->F G Determine IC50 / EC50 F->G H Correlate Structure with Activity G->H I Develop SAR Model H->I I->B Iterate & Refine Design

Caption: Iterative workflow for SAR studies of trifluoromethylpyrazoles.

Diagram 2: Key Interactions of a Trifluoromethylpyrazole Inhibitor

This diagram depicts a hypothetical binding mode of a trifluoromethylpyrazole inhibitor within a kinase active site, highlighting key interactions.

Binding_Mode cluster_protein Kinase Active Site cluster_ligand Trifluoromethylpyrazole Inhibitor Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Gatekeeper Gatekeeper Residue Pyrazole Pyrazole Core Pyrazole->Hinge H-Bond CF3 CF3 Group N1_Aryl N1-Aryl C5_Aryl C5-Aryl CF3->Gatekeeper Steric & Electronic Interaction N1_Aryl->Hydrophobic_Pocket_1 Hydrophobic Interaction C5_Aryl->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: Hypothetical binding mode of a trifluoromethylpyrazole kinase inhibitor.

Future Perspectives and Conclusion

The trifluoromethylpyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of polysubstituted trifluoromethylpyrazoles will accelerate the exploration of chemical space.[11][12]

  • Expansion of Biological Targets: While well-established as kinase and COX inhibitors, the application of trifluoromethylpyrazoles to other target classes, such as GPCRs and ion channels, remains an area of active investigation.

  • Computational Approaches: The use of computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in the rational design and optimization of new trifluoromethylpyrazole-based drug candidates.[13][14][15]

References

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The Analytical Imperative: A Technical Guide to N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a Drug Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Influence of Pharmaceutical Impurities

In the landscape of modern drug development, the pursuit of purity is paramount. The efficacy and safety of a therapeutic agent are intrinsically linked to the control of its impurities. These unwelcome chemical entities, arising from synthesis, degradation, or storage, can have a profound impact on a drug's performance and, more critically, on patient safety. The establishment of well-characterized reference standards for these impurities is not merely a regulatory formality; it is a cornerstone of robust analytical science and a critical component of risk mitigation in pharmaceutical manufacturing. This guide provides an in-depth technical exploration of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a potential process-related or degradant impurity in several pyrazole-containing active pharmaceutical ingredients (APIs). We will delve into its synthesis, characterization, and the analytical strategies required for its effective control, providing researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with this specific impurity.

Physicochemical Characterization of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

A thorough understanding of the physicochemical properties of an impurity reference standard is the foundation upon which all subsequent analytical work is built. This knowledge informs the selection of analytical techniques, the development of robust methodologies, and the implementation of appropriate storage and handling procedures.

Table 1: Physicochemical Properties of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

PropertyValueSource/Method
CAS Number 1796915-64-4BLDpharm[1]
Molecular Formula C₇H₁₀F₃N₃BLDpharm[1]
Molecular Weight 193.17 g/mol BLDpharm[1]
Appearance Expected to be a solid at room temperatureBased on analogous pyrazole structures
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSOBased on general solubility of similar heterocyclic compounds
Purity >95% (typical for reference standards)General requirement for reference materials

Synthesis and Structural Elucidation: Establishing the Ground Truth

The unambiguous synthesis and structural confirmation of an impurity reference standard are critical for its validity. A well-defined synthetic route provides insights into potential co-eluting impurities, while comprehensive spectroscopic analysis confirms the identity of the standard.

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with N-propylhydrazine. The reaction proceeds via a condensation-cyclization mechanism to yield the target 5-aminopyrazole.

G reagent1 4,4,4-Trifluoro-3-oxobutanenitrile reaction + reagent1->reaction reagent2 N-Propylhydrazine reagent2->reaction product N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine reaction->product Condensation/ Cyclization

Figure 1: Proposed synthesis of the target impurity.

Experimental Protocol: Proposed Synthesis

  • Reaction Setup: To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add N-propylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Spectroscopic Characterization

The identity of the synthesized reference standard must be unequivocally confirmed through a battery of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen). A singlet for the pyrazole ring proton and a broad singlet for the amine protons are also anticipated.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals, including the characteristic signal for the trifluoromethyl group (a quartet due to C-F coupling).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3] The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands for the trifluoromethyl group.[4]

Context as a Pharmaceutical Impurity: Where and Why It Matters

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a potential impurity in APIs that contain a pyrazole core and are synthesized using N-propylhydrazine or have a propyl group that could be introduced or formed during the synthetic process. A prominent class of drugs where such impurities are relevant includes certain non-steroidal anti-inflammatory drugs (NSAIDs) and some pesticides that share structural motifs with pharmaceuticals.

For instance, the widely used NSAID Celecoxib contains a 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety.[5][6] While the primary amine precursor for Celecoxib is 4-sulfamoylphenylhydrazine, the use of other hydrazine derivatives in process development or as starting material impurities could lead to the formation of analogous pyrazole impurities. Similarly, the insecticide Fipronil is a phenylpyrazole, and its synthesis involves pyrazole intermediates where side reactions could potentially introduce impurities.[7][8]

G cluster_0 Potential API Classes API1 Pyrazole-based NSAIDs (e.g., Celecoxib analogues) API2 Phenylpyrazole Pesticides (e.g., Fipronil analogues) Impurity N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Impurity->API1 Process-related impurity from N-propylhydrazine precursor Impurity->API2 Side-product in synthesis or degradation product

Figure 2: Potential sources of the impurity in APIs.

The presence of such an impurity, even at trace levels, necessitates its control according to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[9]

Analytical Control Strategy: Detection and Quantification

A robust analytical method is essential for the detection and quantification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in an API. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose, while LC-MS can provide higher sensitivity and specificity.[10][11]

Proposed RP-HPLC Method

A suitable starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[10]

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start with a low percentage of B, ramp up to a high percentage of BTo ensure elution of both the polar impurity and the potentially more non-polar API.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength To be determined by UV scan (likely around 220-260 nm)Based on the chromophore of the pyrazole ring.
Injection Volume 10 µLStandard injection volume.
Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the API, other impurities, and degradation products). This is often demonstrated through forced degradation studies of the API.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G Start Develop HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Figure 3: Workflow for analytical method validation.

Conclusion and Future Perspectives

The effective control of pharmaceutical impurities like N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a critical aspect of ensuring the quality, safety, and efficacy of medicines. This technical guide has provided a comprehensive overview of the synthesis, characterization, and analytical control of this potential impurity. By establishing a well-characterized reference standard and developing a validated, robust analytical method, pharmaceutical scientists can confidently monitor and control its presence in their products.

The principles and methodologies outlined here serve as a practical framework for addressing similar challenges with other process-related or degradation impurities. As regulatory expectations continue to evolve and analytical technologies advance, a proactive and scientifically sound approach to impurity management will remain a cornerstone of successful drug development.

References

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Methodological & Application

Application Notes and Protocols for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes established methodologies for structurally related pyrazole derivatives to propose robust experimental workflows. The protocols herein are designed to be self-validating and are grounded in established chemical and biological principles.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. First synthesized in 1883, pyrazole derivatives have become integral to the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities. Compounds containing the pyrazole core have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The inclusion of a trifluoromethyl group can enhance metabolic resistance and bioavailability, making such derivatives particularly valuable in drug discovery.[2] The amino group provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for screening.[3]

Synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

The synthesis of N-substituted pyrazoles can be achieved through various methods. A common and effective approach is the cyclocondensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine.[4] For the target molecule, a plausible synthetic route involves the reaction of a trifluoromethyl-substituted β-ketonitrile with propylhydrazine.

Proposed Synthetic Pathway

A logical synthetic approach would be a two-step process starting from ethyl 4,4,4-trifluoroacetoacetate.

G cluster_0 Step 1: Formation of β-ketonitrile cluster_1 Step 2: Cyclocondensation A Ethyl 4,4,4-trifluoroacetoacetate C 4,4,4-Trifluoro-3-oxobutanenitrile A->C Reaction B Ammonia B->C Reaction E N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine C->E Reaction D Propylhydrazine D->E Reaction

Caption: Proposed two-step synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Detailed Experimental Protocol: Synthesis

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Aqueous ammonia (28-30%)

  • Propylhydrazine (or its hydrochloride salt)

  • Ethanol

  • Acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile:

    • In a well-ventilated fume hood, cool 10 g of ethyl 4,4,4-trifluoroacetoacetate in an ice bath.

    • Slowly add 20 mL of concentrated aqueous ammonia with vigorous stirring.

    • Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile. This intermediate is often used directly in the next step.

  • Synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine:

    • Dissolve the crude 4,4,4-trifluoro-3-oxobutanenitrile (1 equivalent) in ethanol.

    • Add propylhydrazine (1.1 equivalents). If using the hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical and Structural Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Parameter Value
Molecular Formula C7H10F3N3
Molecular Weight 193.17 g/mol
CAS Number 1796915-64-4

Data sourced from chemical supplier information.[5]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum should show characteristic peaks for the propyl group protons, the pyrazole ring proton, and the amine protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms.

  • ¹⁹F NMR: This is essential to confirm the presence and chemical environment of the trifluoromethyl group.

2. Mass Spectrometry (MS):

  • Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass.

3. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient) to determine the purity of the final compound, which should ideally be >95%.

Potential Applications and Experimental Protocols

Based on the activities of related trifluoromethyl- and amino-pyrazole derivatives, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a candidate for screening in several therapeutic areas.[1][2][3][6]

Application: Kinase Inhibitor in Oncology

Many pyrazole derivatives are potent kinase inhibitors.[2][7] The following protocol outlines a general in vitro assay to screen for kinase inhibitory activity.

G A Compound Stock (N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine in DMSO) B Serial Dilution A->B C Kinase Reaction (Kinase, Substrate, ATP) B->C D Incubation C->D E Detection Reagent (e.g., ADP-Glo™) D->E F Luminescence Reading E->F G Data Analysis (IC₅₀ determination) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (composition will be specific to the kinase of interest).

    • Prepare solutions of the kinase (e.g., VEGFR2), its specific substrate, and ATP in the kinase buffer.

  • Assay Procedure:

    • Perform serial dilutions of the compound stock solution in kinase buffer to create a range of test concentrations (e.g., 100 µM to 1 nM).

    • In a 96- or 384-well plate, add the diluted compound, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

    • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application: Antimicrobial Agent

Pyrazole derivatives have shown a range of antimicrobial activities.[1][3] A standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Prepare Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Test compound stock solution (as above).

  • Assay Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • In the wells of a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

    • Add the adjusted bacterial inoculum to each well.

    • Include positive (bacteria, no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

  • Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][10][12] Handle in a chemical fume hood to avoid inhalation.[10]

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor.[8][9]

    • Skin Contact: Wash with plenty of soap and water. If irritation persists, get medical advice.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9][10]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[10]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a promising chemical entity for drug discovery and agrochemical research. The protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and initial biological evaluation. Researchers should adapt and optimize these generalized methods as necessary for their specific experimental context, always adhering to strict safety protocols. The versatility of the pyrazole scaffold suggests that this compound could serve as a valuable building block for the development of novel bioactive molecules.

References

  • BenchChem. (n.d.). Synthesis of novel pyrazole derivatives for drug discovery.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • BLDpharm. (n.d.). N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Safety Data Sheet. (n.d.). 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • PMC - PubMed Central. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • BASF. (2025, July 28). Safety data sheet.
  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • MySkinRecipes. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • CymitQuimica. (2025, November 2). SAFETY DATA SHEET.
  • PubMed. (2018, February 22). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.
  • ChemicalBook. (n.d.). N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Sources

Application Note & Protocol: Quantitative Analysis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, this application note details two robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All procedures are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3][4]

Introduction: The Importance of Accurate Quantification

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated heterocyclic amine, a structural motif of increasing importance in medicinal chemistry.[5][6][7][8] The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and increased binding affinity. As this compound progresses through the development pipeline as a synthetic intermediate, its accurate quantification is paramount for ensuring reaction yield, purity of the final active pharmaceutical ingredient (API), and for conducting pharmacokinetic and toxicological studies.[9][10] This guide provides the necessary tools to establish reliable analytical protocols for this purpose.

Principles of Analysis: Method Selection Rationale

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, matrix complexity).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. For N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a reversed-phase HPLC (RP-HPLC) method is proposed. The non-polar nature of the propyl and trifluoromethyl groups allows for good retention on a C18 stationary phase. UV detection is suitable due to the aromatic pyrazole ring, which provides a chromophore. This method is ideal for routine quality control and assays where high sensitivity is not the primary requirement.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling.[13] The volatility of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, or its derivatized form, allows for its separation in the gas phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule, which is invaluable for impurity identification.[13] However, the polar amine group can cause peak tailing on standard GC columns; therefore, a base-deactivated column or derivatization is often necessary to achieve good peak shape and reproducibility.[14][15]

Experimental Workflows

General Laboratory and Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its related compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[16] Consult the Safety Data Sheet (SDS) before handling.

  • Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Analytical Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Sample_Extraction Sample Extraction/ Dilution Sample->Sample_Extraction Standard_Preparation Standard Preparation Calibration_Curve Calibration Curve Construction Standard_Preparation->Calibration_Curve Filtration Filtration (0.45 µm) Sample_Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV GC_MS GC-MS Analysis Filtration->GC_MS Peak_Integration Peak Integration HPLC_UV->Peak_Integration GC_MS->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Reporting Reporting Quantification->Reporting

Caption: General Analytical Workflow.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This protocol is designed for the routine quantification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in samples such as reaction mixtures or as a quality control assay for the bulk substance.

Materials and Reagents
  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine reference standard (purity ≥ 98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm PTFE)

  • HPLC vials with inserts

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or λmax determined by UV scan)

Rationale for Conditions: A C18 column provides good retention for the moderately non-polar analyte.[11][12] The gradient elution ensures efficient separation from potential impurities with varying polarities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic amine.[11][12] A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% TFA).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in methanol in a volumetric flask to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Data Analysis and Quantification
  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.998.[11]

  • Inject the sample solutions.

  • Quantify the amount of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive and selective quantification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, especially in complex matrices or for trace-level analysis. An optional derivatization step is included to improve chromatographic performance.[15]

Materials and Reagents
  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine reference standard (purity ≥ 98%)

  • Methanol, GC grade

  • Dichloromethane (DCM), GC grade

  • Trifluoroacetic anhydride (TFAA) (for derivatization)

  • Pyridine (for derivatization)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Instrumentation and GC-MS Conditions
ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent base-deactivated column)[14]
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

Rationale for Conditions: A DB-5ms column is a good general-purpose column with low bleed, suitable for a wide range of compounds. The temperature program is designed to elute the analyte efficiently while separating it from other components. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions of the analyte.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC protocol (Section 4.3.1).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation (Direct Injection): Prepare as described in the HPLC protocol (Section 4.3.3), using a solvent suitable for GC (e.g., methanol, dichloromethane).

  • Sample Preparation (with Derivatization): a. To 1 mL of the diluted sample or standard in a glass vial, add 50 µL of pyridine followed by 100 µL of trifluoroacetic anhydride (TFAA). b. Cap the vial and heat at 60 °C for 30 minutes. c. After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen. d. Reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.

Data Analysis and Quantification
  • If using SIM mode, select characteristic ions for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (or its derivative) from the full scan mass spectrum.

  • Construct a calibration curve and perform linear regression as described in the HPLC protocol (Section 4.4).

  • Quantify the analyte in the sample using the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[1][2][3][4] The following parameters should be assessed according to ICH Q2(R1) guidelines.[1][2][3][4][17]

Method_Validation_Process Method Validation Decision Process Start Start Define_Purpose Define Analytical Procedure's Purpose Start->Define_Purpose Select_Parameters Select Validation Parameters (ICH Q2) Define_Purpose->Select_Parameters Develop_Protocol Develop Validation Protocol Select_Parameters->Develop_Protocol Execute_Experiments Execute Experiments Develop_Protocol->Execute_Experiments Assess_Results Assess Results Against Acceptance Criteria Execute_Experiments->Assess_Results Decision Pass? Assess_Results->Decision Document Document Validation Report Decision->Document Yes Revise Revise Method/ Protocol Decision->Revise No Implement Implement Method Document->Implement End End Implement->End Revise->Develop_Protocol

Caption: Method Validation Decision Process.

Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (e.g., DAD, MS), no interference at the analyte's retention time in blank/placebo.
Linearity Proportionality of the signal to the concentration of the analyte over a given range.[2]Correlation coefficient (r²) ≥ 0.995.[11]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2]Established based on linearity, accuracy, and precision data.
Accuracy Closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision Closeness of agreement among a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[12]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, mobile phase composition, etc.

Data Summary

The following table presents representative performance data for the described analytical methods. These values should be confirmed during in-house method validation.

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) ≥ 0.998≥ 0.997
Range 1 - 100 µg/mL0.05 - 10 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%
Precision (RSD) ≤ 1.5%≤ 2.5%
LOD ~0.3 µg/mL~0.01 µg/mL
LOQ ~1.0 µg/mL~0.05 µg/mL

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Column degradation, active sites on the column (especially for amines in GC), inappropriate mobile phase pH (HPLC).Use a new column, use a base-deactivated column for GC, consider derivatization for GC, adjust mobile phase pH (HPLC).
Variable Retention Times Leak in the system, column temperature fluctuations, mobile phase composition issues, column equilibration.Check for leaks, ensure stable column temperature, prepare fresh mobile phase, ensure adequate column equilibration time.
Low Sensitivity Incorrect wavelength (HPLC), detector issue, sample degradation, low injection volume.Verify λmax, check detector performance, prepare fresh samples, increase injection volume if possible.
No Peaks No sample injected, detector off, major system leak, incorrect method parameters.Check autosampler, ensure detector is on, perform a leak check, verify all method parameters.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. The choice between the two methods will depend on the specific requirements of the analysis, with HPLC-UV being well-suited for routine quality control and GC-MS offering superior sensitivity and selectivity for trace-level analysis. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, trustworthy data essential for advancing drug development and ensuring product quality.

References

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from Jordi Labs. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Retrieved from R Discovery. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Broadhurst, R. E., et al. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. PubChem. Retrieved from [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. [Link]

  • Chemsrc. (n.d.). 3-(Trifluoromethyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.). PubMed. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025). Biological and Molecular Chemistry. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. [Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (2006). Hochschule Bonn-Rhein-Sieg. [Link]

  • Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Institutes of Health. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Chemistry Portal. [Link]

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A Validated Reverse-Phase HPLC Method for the Quantification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and acidified water, coupled with UV detection. Developed with a focus on scientific causality, the protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. All validation procedures are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose, providing reliable and reproducible results for purity assessment and quantitative analysis.

Introduction

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrazole derivatives. As a key building block or active pharmaceutical ingredient (API) intermediate, the purity and concentration of this compound must be controlled with high precision. The development of a reliable and accurate analytical method is therefore critical for ensuring product quality, consistency, and safety in both research and manufacturing environments.

The objective of this guide is to provide a comprehensive, scientifically-grounded HPLC method that is not only a step-by-step protocol but also an instructional tool. By explaining the rationale behind each parameter, we aim to empower scientists to understand, implement, and adapt the method effectively.

Analyte Properties and Method Development Rationale

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. The structure of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine dictates the strategy for its chromatographic separation.

Chemical Structure:

Figure 1: Structure of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Key Physicochemical Characteristics & Their Chromatographic Implications:

  • Polarity: The molecule possesses both polar and non-polar moieties. The pyrazole ring and the primary amine group (-NH2) are polar, making the compound water-soluble to an extent. Conversely, the N-propyl group and the highly electronegative trifluoromethyl (-CF3) group contribute hydrophobic character. This amphiphilic nature makes Reverse-Phase HPLC the ideal separation mode.[1][2]

  • Basicity: The primary amine group is basic. In unbuffered or neutral mobile phases, this can lead to strong interactions with residual acidic silanol groups on the silica-based column packing, resulting in poor peak shape (tailing) and inconsistent retention times.

  • UV Absorbance: The pyrazole heterocyclic ring system contains π-electrons that absorb ultraviolet (UV) light, making it a suitable chromophore for UV-based detection. While the exact maximum absorbance (λmax) should be determined experimentally using a photodiode array (PDA) detector, pyrazole scaffolds typically exhibit strong absorbance in the low to mid-UV range (200-260 nm).[3]

Causality-Driven Experimental Choices:

  • Why Reverse-Phase (RP) HPLC? RP-HPLC, which employs a non-polar stationary phase and a polar mobile phase, is the premier technique for separating molecules of intermediate polarity like our target analyte. The retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase.[1]

  • Why a C18 Stationary Phase? The octadecylsilane (C18) bonded phase is the most widely used stationary phase in RP-HPLC. It provides a high degree of hydrophobicity, ensuring sufficient retention for the analyte to be well-separated from the solvent front and any highly polar impurities.[4][5] For highly aqueous mobile phases, columns with polar end-capping or embedded polar groups can offer enhanced stability and prevent phase collapse.[6]

  • Why an Acidified Mobile Phase? To counteract the basicity of the amine group, the mobile phase is acidified (e.g., with 0.1% Trifluoroacetic Acid or Formic Acid). This serves two critical functions:

    • It protonates the analyte's amine group, ensuring it exists in a single, positively charged state, which leads to consistent retention.

    • It suppresses the ionization of surface silanol groups on the silica support, minimizing secondary ionic interactions that cause peak tailing and improving peak symmetry.[4][7]

  • Why Acetonitrile as the Organic Modifier? Acetonitrile (ACN) is generally preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength, which provides a better signal-to-noise ratio at lower detection wavelengths.[5][8]

Experimental Protocol

Materials and Reagents
  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC or Milli-Q grade)

  • Trifluoroacetic Acid (TFA), HPLC grade, >99.5% purity

  • Methanol (HPLC Grade, for cleaning)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV or PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or experimentally determined λmax)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 999 mL of HPLC-grade water in a 1 L solvent bottle. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Carefully add 1.0 mL of TFA to 999 mL of acetonitrile in a 1 L solvent bottle. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v). This ensures that the sample solvent is matched with the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., for linearity) by serially diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the validated linear range of the method (e.g., 50 µg/mL).

HPLC Analysis Workflow

The general workflow for performing the analysis is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: Instrumentation & Analysis cluster_data Phase 3: Data Processing prep_solutions Solution Preparation Mobile Phases (A+B) Diluent Standard & Sample Solutions sys_setup HPLC System Setup Equilibrate Column (≥30 min) Set Flow, Temp, Wavelength prep_solutions->sys_setup sys_suit System Suitability Inject Standard 5x Verify RSD, Tailing, Plates sys_setup->sys_suit injection Sequence Injection Blank (Diluent) Standards Samples sys_suit->injection acquisition Data Acquisition Chromatogram Generation injection->acquisition processing Peak Integration & Analysis Generate Calibration Curve Calculate Sample Concentration acquisition->processing reporting Final Report Summary of Results Pass/Fail Criteria processing->reporting

Caption: High-level workflow from preparation to final reporting.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[9][10] The following parameters must be assessed according to ICH guidelines.[11][12][13]

  • System Suitability: Performed before any analysis to ensure the chromatographic system is performing adequately. A working standard is injected five times. The acceptance criteria are typically:

    • %RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Theoretical Plates: > 2000

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix). This is demonstrated by injecting the diluent (blank) and a placebo (if applicable) to show no interfering peaks at the retention time of the analyte.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration.

    • Procedure: Analyze a minimum of five concentrations across a specified range (e.g., 1-150 µg/mL).

    • Acceptance Criteria: Plot peak area versus concentration and determine the linearity using linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): The closeness of the test results to the true value.

    • Procedure: Perform a spike-recovery study by adding known amounts of analyte to a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for both studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.

    • LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.

    • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.

Validation Parameter Interrelationship

The validation process follows a logical hierarchy, where foundational parameters support the overall assessment of the method's reliability.

Validation_Logic cluster_foundation Core Performance Metrics cluster_quantitative Quantitative Accuracy & Precision cluster_limits Method Sensitivity cluster_reliability Method Reliability Specificity Specificity (Selectivity) Accuracy Accuracy (% Recovery) Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ ValidatedMethod Validated Method (Fit for Purpose) Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod SystemSuitability System Suitability SystemSuitability->ValidatedMethod

Caption: Logical flow of the ICH method validation process.

Expected Results and Data Presentation

A successful analysis will yield a sharp, symmetrical peak for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine at a consistent retention time, well-resolved from any peaks present in the blank injection. The validation experiments should meet the pre-defined acceptance criteria, which are summarized below.

Validation ParameterAcceptance Criteria
System Suitability %RSD ≤ 2.0%; Tailing Factor 0.8-1.5; Plates > 2000
Specificity No interference at analyte retention time
Linearity (r²) ≥ 0.999
Range e.g., 1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ (%RSD) ≤ 10%
Robustness System suitability parameters must pass

Conclusion

The reverse-phase HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the routine quantitative analysis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. The method was developed based on the core physicochemical properties of the analyte, and the validation protocol, designed according to ICH Q2(R2) guidelines, confirms that it is specific, linear, accurate, precise, and robust. This method is therefore deemed fit for its intended purpose in quality control and research environments to support drug development activities.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Kopinke, F. D., Georgi, A., & Goss, K. U. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 37(15), 3495–3502. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 132-139. Retrieved from [Link]

  • Ashtekar, A. A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (2023, November). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Brahim, S., Kalalian, C., Roth, E., & Chakir, A. (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Journal of Molecular Structure, 1228, 129759. Retrieved from [Link]

Sources

Application Notes & Protocols: N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a highly valuable, yet underexplored, building block for modern drug discovery. This molecule is strategically functionalized with features known to impart favorable pharmacokinetic and pharmacodynamic properties. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, prized for its metabolic stability and versatile synthetic handles.[1][2] The 3-position trifluoromethyl (CF3) group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and target-binding affinity, while the 5-amino group serves as a critical nucleophilic point for synthetic elaboration.[1][3] This guide provides an in-depth analysis of the compound's strategic value, detailed protocols for its synthetic derivatization into kinase inhibitor scaffolds, and a framework for subsequent biological evaluation.

Introduction: Strategic Value of the Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of drugs ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology, such as ruxolitinib.[1][4][5] The specific substitution pattern of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine makes it an exemplary starting point for library synthesis targeting a wide range of protein families, most notably protein kinases.

Key Molecular Attributes:

  • 5-Amino Group: This primary amine is a versatile nucleophile, ideal for forming amides, ureas, or for participating in condensation reactions to build fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[6] These fused systems are classic hinge-binding motifs in many kinase inhibitors.[7]

  • 3-Trifluoromethyl (CF3) Group: The electron-withdrawing nature of the CF3 group can significantly influence the pKa of the pyrazole nitrogens and the 5-amino group, modulating their reactivity and binding interactions. Furthermore, the CF3 group often improves metabolic stability by blocking potential sites of oxidation and enhances membrane permeability.[1]

  • N-Propyl Group: The N1-alkylation prevents tautomerization and provides a vector for probing hydrophobic pockets within a target's binding site. The propyl group offers a balance between lipophilicity and synthetic simplicity.

This combination of features positions the molecule as a prime candidate for developing selective and potent therapeutic agents.

Physicochemical Properties
PropertyValueSource / Note
IUPAC Name N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine-
CAS Number 1796915-64-4[8]
Molecular Formula C₇H₁₀F₃N₃-
Molecular Weight 193.17 g/mol -
Appearance Solid (predicted)-
Predicted LogP 1.8 - 2.2Chemically Predicted

Core Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Library

A primary application of 5-aminopyrazoles is their use as precursors for pyrazolo[3,4-d]pyrimidines, a scaffold known to inhibit a variety of protein kinases by mimicking the adenine hinge-binding motif of ATP.[6][7] The following protocol outlines a robust method for synthesizing a library of potential kinase inhibitors from the title compound.

Experimental Workflow: Two-Step Synthesis

G cluster_0 PART 1: Cyclocondensation cluster_1 PART 2: Nucleophilic Aromatic Substitution (SNAr) A N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine C Intermediate A (Pyrazolopyrimidine Core) A->C DIPEA, n-BuOH 120 °C B 2,4-dichloro-5-nitropyrimidine B->C D Intermediate A F Final Product Library (Potential Kinase Inhibitors) D->F DIPEA, DMSO 80-100 °C E Amine Library (R-NH2) E->F

Caption: Synthetic workflow for library generation.

Protocol 2.1: Synthesis of the 4-chloro-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes the cyclocondensation reaction to form the core heterocyclic system. The causality for using a high-boiling solvent like n-butanol is to provide sufficient thermal energy to overcome the activation barrier for the intramolecular cyclization step.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq, e.g., 1.93 g, 10 mmol).

    • Add n-butanol (40 mL).

    • Add 2,4-dichloro-5-nitropyrimidine (1.05 eq, 2.04 g, 10.5 mmol).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25 mmol). The base is crucial for scavenging the HCl generated during the initial nucleophilic substitution and facilitating the subsequent cyclization.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C and maintain under reflux for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyrazole is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in dichloromethane (DCM, 50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-chloro-1-propyl-5-nitro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine intermediate.

Protocol 2.2: Library Generation via Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the reactivity of the C4-chloro substituent for diversification. The choice of a polar aprotic solvent like DMSO accelerates the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Reaction Setup:

    • In a 2 mL reaction vial, add the chloro-intermediate from Protocol 2.1 (1.0 eq, e.g., 65 mg, 0.2 mmol).

    • Add the desired primary or secondary amine from your library (1.2 eq, 0.24 mmol).

    • Add DMSO (1.0 mL) and DIPEA (2.0 eq, 70 µL, 0.4 mmol).

  • Reaction Execution:

    • Seal the vial and heat to 80-100 °C for 4-8 hours.

    • Monitor for the disappearance of the starting material via LC-MS.

  • Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with 100 µL of water and subject the entire sample to preparative HPLC for purification.

    • Lyophilize the appropriate fractions to yield the final pure compound.

Application: In Vitro Kinase Inhibition Profiling

Once a library of compounds is synthesized, a primary application is to screen them for inhibitory activity against a target kinase. The following is a generalized protocol for a luminescence-based kinase assay, which quantifies kinase activity by measuring the depletion of ATP.

Assay Principle & Workflow

The assay operates in two stages. First, the kinase, substrate, and potential inhibitor are incubated with ATP. Active kinases will consume ATP by phosphorylating the substrate. In the second stage, a reagent is added that lyses the cells (if applicable) and contains luciferase and its substrate, luciferin. The amount of light produced by the luciferase reaction is directly proportional to the amount of ATP remaining in the well. Therefore, a low light signal indicates high kinase activity (high ATP consumption) and a high light signal indicates potent inhibition (low ATP consumption).

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection A Kinase + Substrate + Inhibitor Compound C Incubation (Kinase phosphorylates substrate, consuming ATP) A->C B ATP B->C D Remaining ATP C->D Reaction Stop F Luminescent Signal (Proportional to ATP) D->F E Add Detection Reagent (Luciferase/Luciferin) E->F

Caption: Workflow for a luminescence-based kinase assay.

Protocol 3.1: IC50 Determination using Kinase-Glo® Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO.

    • Create a serial dilution plate. Perform a 1:3 serial dilution in DMSO to generate 10 concentrations, starting from 1 mM down to 50 nM. This wide range is essential for accurately capturing the full dose-response curve.

  • Assay Plate Setup (384-well plate):

    • Transfer 1 µL of the serially diluted compounds into the assay plate.

    • Include "High Signal" control wells (DMSO only, no kinase) and "Low Signal" control wells (DMSO only, with active kinase).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The specific kinase and substrate concentrations must be optimized beforehand to ensure the reaction is in the linear range.

    • Add 10 µL of the 2X Kinase/Substrate mix to each well.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

    • Shake the plate gently for 1 minute and then incubate at room temperature for 1 hour.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Add 20 µL of the reagent to each well.

    • Shake the plate for 2 minutes to ensure cell lysis and mixing.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Anticipated Structure-Activity Relationships (SAR)

The library generated in Section 2 can provide critical insights into the structural requirements for kinase inhibition. By systematically varying the amine (R-NH₂) coupled in Protocol 2.2, a medicinal chemist can build a robust SAR model.

Logical Framework for SAR Analysis

G A Synthesize Library (Protocol 2.2) B Screen for Potency (Protocol 3.1) A->B C Analyze Data: Group by R-group properties (size, electronics, H-bonding) B->C D Identify Potency Trends C->D E Hypothesize Key Interactions (e.g., H-bond to backnone, hydrophobic pocket filling) D->E F Design Next-Gen Compounds (Optimize potency/selectivity) E->F

Caption: Logical progression of an SAR study.

Hypothetical SAR Data Table

The table below illustrates hypothetical data for a small library targeting a fictional kinase, "Kinase X".

Compound IDR-Group (from R-NH₂)IC50 vs. Kinase X (nM)Rationale / Interpretation
LIB-001 Cyclopropyl850Small, hydrophobic group shows moderate activity. Suggests a small hydrophobic pocket.
LIB-002 4-Morpholinyl120The oxygen atom may act as a hydrogen bond acceptor with the solvent front or a nearby residue, improving potency.
LIB-003 Aniline>10,000The flat, bulky phenyl group may be sterically disfavored or lack key interactions.
LIB-004 (R)-3-hydroxypyrrolidine15The hydroxyl group likely forms a critical hydrogen bond with the kinase, significantly boosting potency. The stereocenter is important.
LIB-005 (S)-3-hydroxypyrrolidine250The 16-fold drop in potency compared to LIB-004 confirms the stereospecificity of the hydrogen bond, providing a strong vector for optimization.

This type of analysis, driven by the systematic derivatization of the N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine scaffold, is fundamental to modern, rational drug design.

References

  • Vertex AI Search, Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • PubMed, Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity.
  • MDPI, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Vertex AI Search, Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • PubMed, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Vertex AI Search, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI, A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • NIH, Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • ResearchGate, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate, Synthesis and biological evaluation of novel pyrazole compounds.
  • PubMed Central, Pyrazole: an emerging privileged scaffold in drug discovery.
  • PubMed, 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.
  • MySkinRecipes, 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.
  • MDPI, Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies.
  • BLDpharm, 1796915-64-4|N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • Google Patents, Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • MDPI, Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • Enamine, Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Vertex AI Search, Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • ACS Publications, Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • PubMed Central, Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central, Approaches towards the synthesis of 5-aminopyrazoles.
  • ResearchGate, Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • NIH, Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.

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Application Notes & Protocols: N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of a Privileged Scaffold

In the relentless pursuit of novel, effective, and sustainable crop protection agents, the discovery process often hinges on the identification of "privileged scaffolds"—core molecular structures that can be readily derivatized to interact with a multitude of biological targets. The pyrazole ring is a quintessential example of such a scaffold, forming the backbone of numerous commercial herbicides, fungicides, and insecticides.[1][2][3] This guide focuses on a specific, highly versatile building block: N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine . While direct public-domain research on this exact molecule is nascent, its constituent parts—the pyrazole core, a trifluoromethyl group, a reactive amine, and an N-propyl substituent—represent a convergence of strategically important features for modern agrochemical design.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It will elucidate the rationale behind using this scaffold, provide detailed synthetic protocols for its derivatization, and outline robust bioassay procedures for screening the resulting compounds for fungicidal and insecticidal activity. Our approach is not merely to list steps but to explain the underlying causality, empowering researchers to make informed decisions in their discovery campaigns.

Part 1: Deconstruction of a Promising Agrochemical Building Block

The efficacy of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a precursor lies in the synergistic contribution of its distinct chemical moieties. Understanding the role of each component is critical to rationally designing new active ingredients.

  • The Pyrazole Core : This five-membered aromatic heterocycle is chemically stable and provides a rigid framework for orienting other functional groups. Its two adjacent nitrogen atoms can participate in crucial hydrogen bonding interactions with target enzymes or receptors.[2] The pyrazole ring is a cornerstone of many highly successful pesticides.[4][5]

  • The 3-(Trifluoromethyl) Group (-CF3) : The inclusion of a trifluoromethyl group is a well-established strategy in modern medicinal and agrochemical chemistry.[6] Its strong electron-withdrawing nature can significantly alter the acidity of the pyrazole N-H, influencing reactivity and binding interactions. Crucially, the -CF3 group often enhances metabolic stability by blocking sites prone to oxidative degradation by cytochrome P450 enzymes in target pests and the environment. This can lead to longer residual activity.[7]

  • The 5-Amine Group (-NH2) : This is the molecule's primary reactive handle, making it an ideal nucleophile for a wide range of synthetic transformations.[8] Its most significant application is in the formation of amide bonds, giving access to the vast and highly potent class of pyrazole amide pesticides.[1]

  • The N-Propyl Group (-CH2CH2CH3) : The alkyl group on the pyrazole nitrogen plays a critical role in tuning the molecule's physicochemical properties, particularly its lipophilicity (fat-solubility). Proper lipophilicity is essential for the compound to penetrate the waxy cuticle of plants, the exoskeleton of insects, or the cell membranes of fungi. The propyl group provides a moderate level of lipophilicity that can be further optimized in structure-activity relationship (SAR) studies.[9]

Caption: Key structural features of the scaffold and their strategic roles.

Part 2: Core Synthetic Protocol - Accessing Pyrazole Amide Libraries

The most direct and fruitful application of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is its use as a nucleophile in acylation reactions to generate diverse pyrazole amides. This class of compounds includes powerful insecticides that act as ryanodine receptor modulators and fungicides that inhibit succinate dehydrogenase (SDHI).[1]

Protocol 1: General Synthesis of N-(1-propyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amides

This protocol describes the standard procedure for coupling the primary amine with a carboxylic acid chloride.

Rationale: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the reactive acid chloride.

Materials:

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Desired acid chloride (R-COCl)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous pyridine or triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 equivalent) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous pyridine or TEA (1.2 equivalents) to the solution. Stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acid chloride (1.1 equivalents) dropwise via syringe.

    • Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution (to remove unreacted acid chloride and HCl), and brine.

    • Self-Validation: Each wash removes specific impurities. The final brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final amide product. Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

start Dissolve Pyrazole Amine in Anhydrous DCM add_base Add Pyridine/TEA (1.2 eq) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acid Chloride (R-COCl, 1.1 eq) cool->add_acyl react Stir at RT (2-16h) Monitor by TLC add_acyl->react workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) react->workup dry Dry (MgSO4) Concentrate workup->dry purify Purify (Chromatography or Recrystallization) dry->purify end Characterized Product purify->end

Caption: Workflow for the synthesis of pyrazole amide derivatives.

Part 3: Target-Oriented Screening Protocols

Once a library of derivatives is synthesized, it must be screened for biological activity. Below are detailed protocols for primary in vitro fungicidal and in vivo insecticidal assays.

A. Fungicide Discovery: SDHI Target Screening

Rationale: Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that work by disrupting fungal respiration.[1][10] A mycelial growth inhibition assay is a robust and direct method to identify compounds that have antifungal properties, regardless of the specific mechanism.[11]

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Target Organisms: Botrytis cinerea (grey mold), Rhizoctonia solani (sheath blight), or other relevant plant pathogens.

Materials:

  • Potato Dextrose Agar (PDA)

  • 90 mm Petri dishes

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control: Commercial SDHI fungicide (e.g., Bixafen, Fluxapyroxad)

  • Negative control: DMSO

  • Sterile cork borer (5 mm diameter)

  • Actively growing fungal cultures

  • Incubator (25 °C)

  • Digital calipers

Step-by-Step Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55 °C in a water bath.

  • Compound Incorporation: Add the test compound stock solution (in DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL for a primary screen). Ensure the final DMSO concentration is constant across all plates (≤1% v/v) to avoid solvent toxicity. Prepare plates for each compound, a positive control, and a negative (DMSO) control.

    • Causality Note: Adding compounds to cooled agar prevents thermal degradation. Keeping DMSO concentration low and constant ensures observed effects are due to the compound, not the solvent.

  • Plate Pouring: Swirl the flask to ensure homogenous mixing and pour approximately 20 mL of the amended agar into each sterile petri dish. Allow the plates to solidify in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each test plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 °C.

  • Data Collection: When the fungal growth in the negative control plate has reached near the edge of the plate (typically 3-5 days), measure the diameter of the fungal colony on all plates in two perpendicular directions using digital calipers.

  • Calculation: Calculate the percent inhibition of mycelial growth using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate.

  • Dose-Response: For active compounds found in the primary screen, repeat the assay using a range of concentrations (e.g., 100, 50, 25, 10, 1, 0.1 µg/mL) to determine the half-maximal effective concentration (EC₅₀) value through regression analysis.

Table 1: Example Data from Primary Fungicidal Screen (50 µg/mL)

Compound ID R-Group on Amide Target Fungus Avg. Colony Diameter (mm) % Inhibition
DMSO Control N/A B. cinerea 85.2 0
Bixafen N/A B. cinerea 5.0 100
PZA-001 2-chlorophenyl B. cinerea 62.5 26.6
PZA-002 3,4-dichlorophenyl B. cinerea 21.3 75.0

| PZA-003 | 2-methyl-thien-3-yl | B. cinerea | 15.8 | 81.5 |

B. Insecticide Discovery: RyR and GABA Receptor Target Screening

Rationale: A leaf-dip bioassay is a standard in vivo method for evaluating the efficacy of potential insecticides against leaf-chewing insects.[12] It effectively tests both contact and ingestion toxicity and is a crucial first step in identifying promising insecticidal leads.[13]

Protocol 3: In Vivo Leaf-Dip Bioassay for Lepidopteran Pests

Target Organisms: Plutella xylostella (diamondback moth) or Spodoptera frugiperda (fall armyworm), 2nd or 3rd instar larvae.

Materials:

  • Cabbage or cotton leaf discs (approx. 5 cm diameter)

  • Synthesized compounds dissolved in acetone or acetone/water with a surfactant (e.g., Triton X-100)

  • Positive control: Commercial insecticide (e.g., Chlorantraniliprole for RyR, Fipronil for GABA)

  • Negative control: Solvent with surfactant

  • Petri dishes lined with moist filter paper

  • Fine-tipped forceps, small paintbrushes for handling larvae

  • Incubator (25 °C, with a photoperiod)

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the test compounds at the desired screening concentration (e.g., 400 µg/mL for a primary screen). Include the same concentration of surfactant (e.g., 0.1%) in all solutions, including the negative control.

  • Leaf Treatment: Using forceps, dip a cabbage leaf disc into a test solution for approximately 10-15 seconds, ensuring complete coverage.

  • Drying: Place the dipped leaf discs on a wire rack and allow them to air dry completely in a fume hood (approx. 1-2 hours).

    • Causality Note: Complete drying is essential to ensure that mortality is due to the compound residue and not from larvae drowning in solvent.

  • Assay Setup: Place one treated leaf disc into each petri dish lined with a piece of filter paper moistened with a few drops of water (to maintain humidity).

  • Infestation: Carefully transfer 10 healthy, active larvae onto the leaf disc in each petri dish using a small paintbrush.

  • Incubation: Seal the dishes and place them in an incubator at 25 °C with a 16:8 light:dark photoperiod.

  • Mortality Assessment: After 48 or 72 hours, assess larval mortality. Larvae that do not move when prodded gently with a probe are considered dead.

    • Self-Validation: The negative control should have <10% mortality for the assay to be valid. The positive control should show >90% mortality.

  • Calculation: Calculate the percentage mortality for each treatment, correcting for control mortality if necessary using Abbott's formula.

  • Dose-Response: For active compounds, conduct secondary screening with a range of concentrations to determine the half-maximal lethal concentration (LC₅₀).

cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Cascade synthesis Synthesize Library of Pyrazole Amide Derivatives primary_screen Primary Screen (Single High Concentration, e.g., 400 µg/mL) synthesis->primary_screen hit_id Hit Identification (% Mortality > 80%) primary_screen->hit_id hit_id->synthesis Inactive (Synthesize New Library) secondary_screen Secondary Screen (Dose-Response Assay) hit_id->secondary_screen Active potency Determine Potency (Calculate LC50 Value) secondary_screen->potency moa Mechanism of Action Studies (e.g., Electrophysiology on RyR) potency->moa lead_opt Lead Optimization (Synthesize New Analogs) moa->lead_opt lead_opt->synthesis

Caption: High-throughput screening cascade for insecticide discovery.

Part 4: Guiding Discovery with Structure-Activity Relationships (SAR)

The data generated from screening protocols is the engine of the discovery cycle. It allows researchers to establish Structure-Activity Relationships (SAR) that guide the synthesis of more potent and selective compounds.

Rationale: SAR analysis links specific changes in a molecule's structure to changes in its biological activity. By systematically modifying parts of the lead compound (e.g., the R-group on the amide), chemists can probe the binding site of the target protein and optimize interactions to improve potency.[9][13]

Table 2: Hypothetical SAR for Insecticidal Pyrazole Amides against P. xylostella

Compound ID R-Group on Amide Key Feature LC₅₀ (µg/mL) SAR Insight
PZA-010 2-chlorophenyl Electron-withdrawing group (EWG) 15.2 Baseline activity established.
PZA-011 2-bromophenyl Larger halogen EWG 8.5 Increased potency suggests a halogen bond or favorable steric fit.
PZA-012 2-methylphenyl Electron-donating group (EDG) 45.8 Decreased potency suggests EWGs are preferred at this position.
PZA-013 2-chloro-6-methylphenyl Steric bulk near amide >100 Loss of activity indicates steric hindrance is detrimental.

| PZA-014 | 2-bromo-4-cyanophenyl | Additional distal EWG | 1.3 | Significant potency increase; suggests a distal binding pocket interaction. |

This iterative process of synthesis, screening, and SAR analysis is the cornerstone of modern agrochemical research and development. N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine serves as an exceptional starting point for just such a campaign, providing access to rich chemical diversity with a high potential for discovering the next generation of crop protection solutions.

References

  • ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
  • ACS Publications. (n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Semantic Scholar. (n.d.). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.
  • Sci-Hub. (n.d.). Quantitative structure—activity relationships of insecticidal pyrazolines.
  • MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
  • (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
  • ResearchGate. (n.d.). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF.
  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
  • ResearchGate. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • PubMed Central. (n.d.). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control.
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  • C-LOCKSS. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION.

Sources

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Versatile Building Block for the Synthesis of Complex Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazolamine Scaffold

In the landscape of modern medicinal chemistry, the pyrazole motif stands as a "privileged scaffold," a core structure frequently found in a multitude of biologically active compounds.[1] Its utility is further amplified by the incorporation of a trifluoromethyl (-CF3) group, a substituent known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of an N-propyl group and a primary amine on the 3-(trifluoromethyl)-1H-pyrazol-5-amine core creates a versatile building block, ripe for elaboration into a diverse array of complex molecules, particularly in the realm of protein kinase inhibitors.[1][2] This document serves as a comprehensive guide for researchers, providing detailed application notes and robust protocols for the utilization of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in key synthetic transformations.

Core Applications and Synthetic Protocols

This guide will detail three pivotal transformations that leverage the reactivity of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: N-acylation, C-H halogenation followed by Suzuki-Miyaura cross-coupling, and the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. Each protocol is designed to be self-validating, with clear causality behind the experimental choices.

N-Acylation: Forging Amide Linkages for Bioactive Scaffolds

The primary amine at the C5 position of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a nucleophilic handle readily amenable to acylation. This reaction is fundamental for introducing a wide variety of substituents and is a cornerstone in the synthesis of many kinase inhibitors where an amide bond often plays a crucial role in binding to the hinge region of the kinase.[3]

The selection of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to deprotonate the amine, enhancing its nucleophilicity without promoting unwanted side reactions. The use of an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is standard for such reactions to ensure the solubility of the reactants and to avoid any reaction with the solvent. The reaction is typically performed at room temperature, but cooling to 0 °C during the addition of the acyl chloride can help to control the exothermicity of the reaction.

Objective: To synthesize N-(1-propyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzamide.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.Volume/Mass
N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine193.171.01.0193 mg
Benzoyl chloride140.571.11.1128 µL
Triethylamine (TEA)101.191.51.5209 µL
Dichloromethane (DCM), anhydrous---10 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (193 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add triethylamine (209 µL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Slowly add benzoyl chloride (128 µL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired N-acyl pyrazole.

N_Acylation_Workflow start Start dissolve Dissolve Pyrazolamine in DCM start->dissolve add_base Add Triethylamine dissolve->add_base add_acyl_chloride Add Benzoyl Chloride add_base->add_acyl_chloride react Stir at RT (4-6h) add_acyl_chloride->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Product purify->product

Caption: N-Acylation Workflow Diagram.

C-H Halogenation and Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The pyrazole ring can be halogenated at the C4 position, providing a handle for subsequent transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This two-step sequence is a powerful strategy for the synthesis of biaryl compounds, which are prevalent in kinase inhibitors.[6]

N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles like pyrazoles.[7] The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Objective: To synthesize 4-bromo-N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.Volume/Mass
N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine193.171.01.0193 mg
N-Bromosuccinimide (NBS)177.981.11.1196 mg
Acetonitrile---10 mL

Procedure:

  • In a round-bottom flask, dissolve N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (193 mg, 1.0 mmol) in acetonitrile (10 mL).

  • Add N-Bromosuccinimide (196 mg, 1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by flash column chromatography (eluent: hexane/ethyl acetate) to yield the 4-bromo pyrazole.

The Suzuki-Miyaura coupling requires a palladium catalyst, a phosphine ligand, and a base.[8] Pd(PPh₃)₄ is a common and effective catalyst. The base, such as sodium carbonate or potassium carbonate, is essential for the transmetalation step. A mixture of a polar aprotic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.

Objective: To synthesize N-propyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.Volume/Mass
4-bromo-N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine272.071.01.0272 mg
Phenylboronic acid121.931.21.2146 mg
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.050.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure:

  • To a Schlenk flask, add 4-bromo-N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (272 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired biaryl pyrazole.

Suzuki_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling start_brom Pyrazolamine react_brom Add NBS in Acetonitrile start_brom->react_brom stir_brom Stir at RT (12-16h) react_brom->stir_brom workup_brom Workup and Purify stir_brom->workup_brom product_brom 4-Bromo-Pyrazolamine workup_brom->product_brom start_suzuki 4-Bromo-Pyrazolamine react_suzuki Add Boronic Acid, Pd(PPh3)4, Na2CO3 start_suzuki->react_suzuki heat_suzuki Heat in Dioxane/Water (90°C, 8-12h) react_suzuki->heat_suzuki workup_suzuki Workup and Purify heat_suzuki->workup_suzuki product_suzuki Biaryl Product workup_suzuki->product_suzuki

Caption: Halogenation and Suzuki Coupling Workflow.

Synthesis of Fused Heterocycles: Construction of Pyrazolo[1,5-a]pyrimidines

The 5-amino group and the adjacent ring nitrogen of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can act as a binucleophile to react with 1,3-dielectrophiles, leading to the formation of fused heterocyclic systems.[9][10][11][12] A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold present in numerous kinase inhibitors.[9]

The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone, is a classic method for constructing the pyrazolo[1,5-a]pyrimidine core. The reaction is typically catalyzed by an acid (e.g., acetic acid or p-toluenesulfonic acid) and often requires elevated temperatures to drive the condensation and subsequent cyclization. Acetic acid can serve as both the catalyst and the solvent.

Objective: To synthesize 5,7-dimethyl-2-(trifluoromethyl)-N-propyl-pyrazolo[1,5-a]pyrimidine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.Volume/Mass
N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine193.171.01.0193 mg
Acetylacetone (2,4-pentanedione)100.121.21.2120 µL
Acetic Acid---5 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (193 mg, 1.0 mmol) and acetylacetone (120 µL, 1.2 mmol).

  • Add glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired pyrazolo[1,5-a]pyrimidine.

Caption: Pyrazolo[1,5-a]pyrimidine Synthesis Workflow.

Application in Kinase Inhibitor Design

The N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine scaffold is particularly relevant in the design of inhibitors targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[13] For instance, many Cyclin-Dependent Kinase (CDK) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors feature a substituted pyrazole core.[2][14][15]

The N-acylated derivatives can mimic the hydrogen bonding interactions of the adenine part of ATP in the kinase hinge region. The biaryl structures synthesized via Suzuki coupling can extend into the hydrophobic pocket of the kinase active site, enhancing potency and selectivity. The fused pyrazolo[1,5-a]pyrimidine systems are also excellent ATP mimetics.

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Signaling Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cell_Signaling Downstream Signaling Inhibitor Pyrazole-based Inhibitor Blocked_Kinase Inactive Kinase Inhibitor->Blocked_Kinase No_Phosphorylation No Phosphorylation Blocked_Kinase->No_Phosphorylation No_Signaling Apoptosis, Cell Cycle Arrest No_Phosphorylation->No_Signaling Blocks Downstream Signaling

Caption: General Kinase Inhibition Pathway.

Conclusion

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a high-value building block for the synthesis of complex molecular architectures. Its trifluoromethyl and N-propyl substituents provide desirable physicochemical properties, while the reactive primary amine and the pyrazole core offer multiple avenues for synthetic elaboration. The protocols detailed herein for N-acylation, C-H halogenation/Suzuki coupling, and pyrazolo[1,5-a]pyrimidine formation provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material, with significant potential for applications in the discovery of novel therapeutics.

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  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • El-Faham, A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1361. Available at: [Link]

Sources

Cell-based assays involving N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Researcher's Guide to Interrogating Cyclooxygenase-1 Function in Cell-Based Assays Using the Selective Inhibitor SC-560

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, commonly known as SC-560, a potent and highly selective inhibitor of Cyclooxygenase-1 (COX-1). We delve into the mechanism of action, provide field-tested protocols for assessing cellular responses to COX-1 inhibition—including cytotoxicity and prostaglandin production—and offer insights into data interpretation and experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the specific roles of COX-1 in physiological and pathological processes.

Introduction: The Scientific Utility of SC-560

Cyclooxygenase (COX), or prostaglandin-endoperoxide synthase (PTGS), is the primary enzyme in the metabolic pathway that transforms arachidonic acid into prostaglandins and other critical prostanoids. The two principal isoforms, COX-1 and COX-2, play distinct roles. COX-1 is constitutively expressed in the majority of tissues and is responsible for baseline physiological functions, such as gastric protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, often upregulated during inflammation and in various pathologies like cancer.

The ability to distinguish between the activities of these two isoforms is paramount for targeted therapeutic development and fundamental research. N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, referred to hereafter by its common designation SC-560, is an invaluable pharmacological tool for this purpose. SC-560 is a potent, orally active, and highly selective inhibitor of COX-1. Its selectivity is profound, with reported IC₅₀ values of approximately 9 nM for COX-1 and 6.3 µM for COX-2, representing a nearly 700-fold greater affinity for COX-1.[2][3] This remarkable selectivity allows researchers to precisely dissect the biological contributions of COX-1, making SC-560 a cornerstone reagent for cell-based assays in oncology, inflammation, and neurobiology.[1]

This document will guide users through the principles and practical execution of cell-based assays using SC-560 to probe COX-1 function.

Mechanism of Action: Selective Inhibition of the Arachidonic Acid Pathway

SC-560 exerts its effect by competitively inhibiting the cyclooxygenase activity of the COX-1 enzyme. This action blocks the initial, rate-limiting step in the prostanoid synthesis pathway: the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H₂ (PGH₂). Consequently, the production of all downstream prostanoids, including Prostaglandin E₂ (PGE₂), Thromboxane B₂ (TxB₂), and prostacyclin, is significantly reduced.[1][2] The high selectivity of SC-560 ensures that at appropriate concentrations, the activity of COX-2 remains largely unaffected.

Diagram 1: Simplified Arachidonic Acid Signaling Pathway

COX_Pathway cluster_cox Cyclooxygenase (COX) Isoforms membrane Membrane Phospholipids pla2 cPLA₂ membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 sc560 SC-560 sc560->cox1 Inhibits downstream Downstream Prostanoids (PGE₂, TxB₂, etc.) pgh2->downstream Synthases response Cellular Responses (Inflammation, Proliferation, etc.) downstream->response

Caption: SC-560 selectively inhibits COX-1, blocking the conversion of Arachidonic Acid.

Core Applications and Protocols

SC-560 can be employed in a variety of cell-based assays. The choice of assay depends on the biological question. For instance, in cancer research, one might assess the impact of COX-1 inhibition on cell viability and apoptosis.[2] In immunology, the focus might be on quantifying the reduction of inflammatory mediators like PGE₂.

General Workflow for Cell-Based Assays with SC-560

A typical experimental workflow is universal to most applications and is designed to ensure robust and reproducible results. Key to this is the inclusion of proper controls.

Diagram 2: General Experimental Workflow

Assay_Workflow cluster_readout 6. Perform Readout seed 1. Seed Cells in appropriate microplate adhere 2. Allow Cells to Adhere (e.g., 24 hours) seed->adhere treat 4. Treat Cells with SC-560 or Vehicle adhere->treat prepare 3. Prepare SC-560 Dilutions & Vehicle Control (e.g., DMSO) prepare->treat incubate 5. Incubate (Assay-dependent duration) treat->incubate viability Cell Viability Assay (e.g., MTS/MTT) incubate->viability elisa PGE₂ Quantification (ELISA on Supernatant) incubate->elisa analyze 7. Analyze Data (Calculate IC₅₀, Plot Curves) viability->analyze elisa->analyze

Caption: Standard workflow for cell-based assays using SC-560.

Protocol 1: Assessing Cytotoxicity in Cancer Cells via MTS Assay

This protocol details how to measure the effect of SC-560 on the proliferation and viability of adherent cancer cells, such as hepatocellular carcinoma lines (e.g., HuH-6, HA22T/VGH), where it has a known inhibitory effect.[2] The MTS assay is a colorimetric method for assessing metabolic activity.

Principle: In viable, metabolically active cells, dehydrogenase enzymes reduce the tetrazolium compound MTS into a colored formazan product that is soluble in culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • SC-560 (powder)

  • DMSO (Anhydrous)

  • 96-well flat-bottom tissue culture plates

  • Appropriate cell line and complete culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock of SC-560 (e.g., 20-50 mM) in 100% DMSO.

    • Expert Tip: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. DMSO is hygroscopic and can absorb water, which may affect compound solubility over time.[3]

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Trustworthiness Check: Include wells for "no cell" blanks to determine background absorbance. Also, ensure even cell distribution by gently rocking the plate after seeding.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution series of SC-560 in complete medium from your stock solution. A typical concentration range to test for cytotoxicity could be 5 µM to 200 µM.[2]

    • Crucially, prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest SC-560 concentration. This control is essential to ensure that the solvent itself is not causing any cytotoxic effects.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the SC-560 dilutions or vehicle control.

  • Treatment Incubation:

    • Incubate the treated plates for the desired duration (e.g., 48-72 hours).[2] The optimal time depends on the cell line's doubling time and the specific research question.

  • MTS Assay and Readout:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized; color development should be sufficient for detection but should not saturate the plate reader.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no cell" blank wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of SC-560 concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in log growth phase and not over-confluent at the end of the assay.
SC-560 Stock 20-50 mM in DMSOHigh concentration minimizes the volume of DMSO added to the culture medium.
Final DMSO Conc. < 0.5% (v/v)High concentrations of DMSO can be toxic to cells; keeping it low is critical.
Treatment Duration 48-72 hoursAllows sufficient time for the anti-proliferative or apoptotic effects to manifest.
Controls Vehicle (DMSO), Untreated, No-Cell BlankEssential for normalizing data, confirming baseline health, and correcting for background.
Protocol 2: Quantifying COX-1 Activity via PGE₂ ELISA

This protocol measures the direct pharmacological effect of SC-560 on its target by quantifying the production of Prostaglandin E₂ (PGE₂), a major product of the COX pathway.

Principle: This assay uses a competitive enzyme-linked immunosorbent assay (ELISA) to measure PGE₂ levels in cell culture supernatants. Free PGE₂ in the sample competes with a fixed amount of a PGE₂-tracer conjugate for binding to a limited number of antibody sites. The amount of tracer bound is inversely proportional to the amount of PGE₂ in the sample.

Materials:

  • SC-560 and DMSO

  • Cell line known to express COX-1 (e.g., A549 human lung carcinoma cells, human platelets).[4]

  • 24-well or 48-well tissue culture plates

  • Arachidonic Acid (substrate)

  • PGE₂ ELISA Kit (from a reputable commercial vendor)

  • Cell culture medium (serum-free for the assay period)

Methodology:

  • Stock Solution Preparation: As described in Protocol 1.

  • Cell Seeding and Growth:

    • Seed cells in a 24-well plate at a density that results in a near-confluent monolayer on the day of the experiment.

    • Grow cells to ~80-90% confluency.

  • Pre-treatment with Inhibitor:

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Add serum-free medium containing the desired concentrations of SC-560 (e.g., 0 nM to 1000 nM) or vehicle control. A lower concentration range is used here to accurately determine the IC₅₀ for enzyme inhibition, which is typically much lower than for cytotoxicity.[2]

    • Pre-incubate with the inhibitor for 30-60 minutes at 37°C. This allows SC-560 to enter the cells and bind to the COX-1 enzyme.

  • Substrate Stimulation:

    • To initiate PGE₂ production, add arachidonic acid (the substrate for COX enzymes) to each well to a final concentration of 10-30 µM.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C. Expert Tip: This incubation time is critical and should be optimized. It needs to be long enough to generate a detectable amount of PGE₂ but short enough to ensure the reaction is in the linear range.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant briefly to pellet any floating cells or debris.

    • The clarified supernatant can be used immediately in the ELISA or stored at -80°C for later analysis.

  • PGE₂ ELISA:

    • Perform the ELISA according to the manufacturer's specific instructions. This typically involves adding samples, standards, tracer, and antibody to a pre-coated plate, followed by incubation, washing, and addition of a developing substrate.

Data Analysis:

  • Generate a standard curve using the known PGE₂ standards provided in the kit.

  • Calculate the PGE₂ concentration in each sample based on the standard curve.

  • Normalize the data by expressing the PGE₂ concentration in SC-560-treated wells as a percentage of the PGE₂ produced in the vehicle control wells (% Inhibition).

  • Plot % Inhibition against the log of SC-560 concentration and use non-linear regression to calculate the IC₅₀ value.

ParameterRecommended ValueRationale
SC-560 Conc. Range 0.1 nM - 1000 nMThis range should bracket the expected IC₅₀ for COX-1 inhibition (~9 nM).
Pre-incubation Time 30-60 minutesAllows for sufficient time for the inhibitor to engage with the intracellular target enzyme.
Arachidonic Acid 10-30 µMProvides excess substrate to drive the enzymatic reaction.
Stimulation Time 15-30 minutesKeeps the reaction within the linear phase to accurately reflect enzyme activity.
Assay Medium Serum-freeSerum contains factors that can interfere with the assay and may contain endogenous prostanoids.

Conclusion and Best Practices

SC-560 is a powerful and selective inhibitor essential for elucidating the specific functions of COX-1 in cellular systems. The successful application of this tool depends on rigorous experimental design, including the use of appropriate controls and optimized assay conditions. When performing these assays, always ensure the final DMSO concentration is kept minimal and consistent across all wells. Furthermore, cell health and seeding density must be carefully controlled to ensure reproducibility. The protocols provided herein serve as a robust starting point for researchers to adapt to their specific cell models and biological questions, ultimately enabling a deeper understanding of COX-1-mediated pathways.

References

  • N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | BLDpharm. BLDpharm.
  • SC 560 | Cyclooxygenases. Tocris Bioscience.
  • SC-560 Target Validation: An In-depth Technical Guide. Benchchem.
  • SC-560 | COX-1 Inhibitor. MedchemExpress.com.
  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflamm
  • SC-560 COX inhibitor. Selleck Chemicals.
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH.
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core | ACS Medicinal Chemistry Letters.
  • Lampiasi N, et al. (2006). The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells. Int J Mol Med. 17(2):245-52. (This is a key primary literature source cited within other search results like[2], but a direct link is not available from the search results).

  • 1796915-64-4 CAS Manufactory. ChemicalBook.

Sources

Application Notes and Protocols for Kinase Inhibition Studies of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2] The pyrazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry due to its ability to form key interactions within the highly conserved ATP-binding pocket of various kinases. This has led to the development of several FDA-approved drugs containing a pyrazole core, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), validating the therapeutic potential of this chemical class.

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a novel compound featuring this key pyrazole scaffold. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the N-propyl and amine substituents provide vectors for synthetic modification to optimize potency and selectivity.[3][4] These application notes provide a comprehensive, step-by-step framework for the initial characterization of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a potential kinase inhibitor, from initial biochemical screening to cellular validation and selectivity profiling.

Part 1: Initial Biochemical Evaluation - The Radiometric Kinase Assay

The first step in characterizing a novel compound is to determine if it inhibits a target kinase in a direct, cell-free system. The radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate, remains the gold standard for its sensitivity and direct measurement of catalytic activity.[5][6][7]

Causality Behind Experimental Choices:
  • Why Radiometric? This method directly quantifies enzyme activity, is highly sensitive for detecting low levels of phosphorylation, and is less prone to interference from compound autofluorescence or light scattering that can affect other assay formats.[5][6]

  • ATP Concentration: The concentration of ATP is critical. For initial screening, a concentration at or near the Michaelis constant (Km) of the kinase for ATP is recommended. This ensures that the assay is sensitive to competitive inhibitors. For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration.[8]

  • Linear Range: It is crucial to ensure the kinase reaction proceeds within the linear range with respect to time and enzyme concentration. This is determined through initial optimization experiments to ensure that substrate and ATP are not depleted, which would lead to an underestimation of inhibition.[7]

Detailed Protocol: [γ-³²P]ATP Filter Binding Assay

This protocol is designed for a generic serine/threonine or tyrosine kinase and should be optimized for the specific kinase of interest.

Materials:

  • Purified, active kinase

  • Specific peptide or protein substrate

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (dissolved in 100% DMSO)

  • 5x Kinase Reaction Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)

  • Unlabeled ('cold') ATP stock (10 mM)

  • [γ-³²P]ATP (10 µCi/µL)

  • Phosphoric Acid (75 mM)

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Kinase/Substrate Master Mix: On ice, prepare a master mix containing the kinase and substrate in 1x Kinase Reaction Buffer. The optimal concentrations of each should be determined empirically.

  • Compound Plating: In a 96-well plate, perform serial dilutions of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Initiate Reaction: Add the Kinase/Substrate Master Mix to each well of the compound plate and incubate for 10 minutes at room temperature to allow for compound binding.

  • Prepare ATP Mix: Prepare the ATP mix by combining unlabeled ATP and [γ-³²P]ATP in 1x Kinase Reaction Buffer. The final ATP concentration should be at the predetermined Km value.

  • Start Phosphorylation: Add the ATP mix to all wells to start the reaction.[7]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) that falls within the linear range of the assay.[5]

  • Stop Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Spotting: Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 spots into individual scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control.

Part 2: Potency Determination - IC50 Curve Generation

Once initial inhibitory activity is confirmed, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the kinase activity by 50%.[9]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10-point serial dilution of compound D Incubate Kinase Mix with Compound A->D B Prepare Kinase/ Substrate Master Mix B->D C Prepare ATP Mix ([γ-³²P]ATP + Cold ATP) E Initiate reaction with ATP Mix C->E D->E F Stop reaction and spot on P81 paper E->F G Wash and Quantify (Scintillation Counting) F->G H Calculate % Inhibition vs. DMSO Control G->H I Plot % Inhibition vs. log[Compound] H->I J Non-linear Regression (Sigmoidal Dose-Response) I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC50 value of a kinase inhibitor.

Protocol: IC50 Determination

This protocol follows the same principles as the primary screen but uses a wider range of compound concentrations to generate a dose-response curve.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the radiometric kinase assay as described in Part 1, using the serially diluted compound. Ensure each concentration is tested in duplicate or triplicate.

  • Data Analysis in GraphPad Prism: a. Enter the compound concentrations on the X-axis and the corresponding percent inhibition values on the Y-axis. b. Transform the X-values to Log(concentration).[2][10] c. Use a non-linear regression analysis to fit the data.[10] d. Select the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[10] e. The software will calculate the LogIC50, from which the IC50 value can be determined.[2][11][12]

Hypothetical Data Presentation

Table 1: Hypothetical IC50 Data for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Kinase TargetIC50 (nM)Hill Slope
Kinase A150-1.10.99
Kinase B>10,000N/AN/A
Kinase C850-0.90.98

Part 3: Cellular Target Engagement - Western Blot Analysis

A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, efflux, or off-target effects.[8] Therefore, it is essential to verify that the compound inhibits the target kinase inside living cells. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western blotting.[13][14]

Causality Behind Experimental Choices:
  • Why Western Blot? This technique allows for the direct visualization and semi-quantitative analysis of the phosphorylation status of a specific protein within a complex cellular lysate.[14][15]

  • Phospho-Specific Antibodies: The use of antibodies that specifically recognize the phosphorylated form of the substrate is key to assessing kinase activity.[13]

  • Total Protein Control: It is crucial to also probe for the total (phosphorylated and unphosphorylated) level of the substrate protein to ensure that changes in the phospho-signal are due to inhibition of phosphorylation, not changes in the overall protein expression.[13][16]

  • Phosphatase Inhibitors: Cellular lysates must be prepared with buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins after cell lysis.[13][16]

Detailed Protocol: Inhibition of Substrate Phosphorylation

Materials:

  • Appropriate cell line expressing the target kinase and substrate

  • Cell culture medium, serum, and growth factors/stimulants as needed

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[16]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can increase background)[13][16]

  • Primary antibody against the phosphorylated substrate (phospho-specific)

  • Primary antibody against the total substrate

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Stimulation (if required): If the kinase pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer containing inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration with Lysis Buffer and Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16] d. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: After imaging, the membrane can be stripped of antibodies and re-probed with the antibody for the total substrate protein to serve as a loading control.

Part 4: Understanding Selectivity - Kinome Profiling

Most kinase inhibitors that target the conserved ATP-binding site have the potential to inhibit multiple kinases.[8][17] Understanding the selectivity profile of a compound is crucial for interpreting its biological effects and predicting potential off-target toxicities.[17] Kinome profiling involves screening the inhibitor against a large panel of kinases.

Strategy for Kinome Selectivity Profiling

Kinome_Profiling A Novel Compound (N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine) B Primary Screen (e.g., at 1 µM or 10 µM) A->B C Large Kinase Panel (e.g., >300 kinases) B->C D Identify 'Hits' (% Inhibition > Threshold, e.g., 80%) C->D Data Output E Secondary Screen (IC50 Determination for Hits) D->E Follow-up F Generate Selectivity Profile (Compare IC50 values) E->F G Data Visualization (e.g., Kinome Tree Map) F->G H Prioritize for further study (Potent & Selective) G->H

Sources

Application Notes & Protocols: In Vivo Studies Using N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

These application notes provide a comprehensive framework for conducting in vivo studies on N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a novel pyrazole derivative. Given the compound's specific substitution pattern—a trifluoromethyl group known to enhance metabolic stability and a 5-amino group common in kinase inhibitors—this guide is built upon the well-established biological activities of analogous pyrazole structures.[1][2] Pyrazole derivatives are prominent scaffolds in medicinal chemistry, forming the basis of drugs targeting inflammation and cancer, often through the inhibition of protein kinases or enzymes like cyclooxygenase-2 (COX-2).[3][4] This document outlines a logical, stepwise progression from initial pharmacokinetic profiling to a validated efficacy model for osteoarthritis pain, a condition where COX-2 and inflammatory kinases play a crucial role.[5][6] The protocols herein are designed to be robust and reproducible, providing the scientific rationale behind each step to empower researchers in their drug development efforts.

Section 1: Foundational Rationale & Pre-clinical Cascade

Before committing to costly and ethically significant in vivo experiments, a rigorous in vitro characterization of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is paramount. This initial phase establishes the compound's mechanism of action (MoA) and provides the scientific justification for animal studies.

Hypothesized Mechanism of Action:

Based on its structural features, the compound is hypothesized to function as an inhibitor of pro-inflammatory enzymes or kinases. The trifluoromethyl-pyrazole core is a classic feature of COX-2 inhibitors, while the 5-amino group is a key pharmacophore for engaging the ATP-binding pocket of various protein kinases (e.g., JNK, Aurora kinases).[1][7][8] Therefore, the primary therapeutic hypothesis is the attenuation of inflammation and associated pain.

Recommended In Vitro Validation Workflow:

  • Primary Target Engagement:

    • Enzymatic Assays: Screen the compound against a panel of relevant enzymes, with a primary focus on COX-1 and COX-2 to determine potency and selectivity. A high COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects.[6]

    • Kinase Panel Screening: Profile the compound against a broad panel of protein kinases, particularly those involved in inflammatory signaling pathways like JNK, p38 MAPK, and JAKs.[3][7]

  • Cell-Based Functional Assays:

    • LPS-Stimulated Macrophages: Use a cell line like RAW 264.7 stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment. Measure the compound's ability to inhibit the production of key inflammatory mediators such as Prostaglandin E2 (PGE2), TNF-α, and IL-6.[9]

    • Cytotoxicity Assays: Evaluate the compound's effect on cell viability in relevant cell lines (e.g., chondrocytes, macrophages) to establish a preliminary therapeutic window.

The workflow below illustrates the logical progression from initial screening to justifying in vivo studies.

G cluster_0 PART 1: In Vitro Validation cluster_1 PART 2: In Vivo Characterization Enzyme_Assays Enzymatic Assays (COX-1/COX-2, Kinase Panel) Cell_Assays Cell-Based Assays (PGE2, Cytokine Inhibition) Enzyme_Assays->Cell_Assays Confirm Cellular Activity Cytotoxicity Cytotoxicity Assessment Cell_Assays->Cytotoxicity Determine Therapeutic Window PK_Study Pharmacokinetic (PK) Study (Mouse/Rat) Cytotoxicity->PK_Study Proceed if Favorable Therapeutic Index Justification Go/No-Go Decision for In Vivo Cytotoxicity->Justification Efficacy_Study Efficacy Model (MIA-Induced OA Pain) PK_Study->Efficacy_Study Inform Dose Selection Justification->PK_Study

Caption: Preclinical workflow for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Section 2: Protocol for In Vivo Pharmacokinetic (PK) Studies in Mice

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This protocol describes a serial bleeding method in mice to generate a complete PK profile from a small number of animals, which reduces variability.[10][11]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) following intravenous (IV) and oral (PO) administration.

Materials:

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (test article)

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes (oral gavage and IV)

  • Heparinized capillary tubes

  • Microcentrifuge tubes

  • LC-MS/MS system for bioanalysis[12]

Protocol:

  • Animal Acclimation: Acclimate mice for at least one week before the study.[13]

  • Dose Formulation: Prepare a clear, homogenous solution of the test article in the vehicle. A typical concentration for IV is 1-2 mg/mL and for PO is 2-10 mg/mL.

  • Animal Groups:

    • Group 1: IV administration (e.g., 2 mg/kg), n=4 mice.

    • Group 2: PO administration (e.g., 10 mg/kg), n=4 mice.

  • Dosing:

    • For IV, administer a single bolus dose via the tail vein.

    • For PO, administer the dose using an oral gavage needle.

  • Blood Sampling (Serial Bleeding):

    • Collect approximately 30 µL of blood from each mouse at specified time points.[10] A typical schedule is:

      • IV Route: 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

      • PO Route: 15, 30 min, 1, 2, 4, 8, 24 hours.

    • Use submandibular or saphenous vein for early time points. A terminal cardiac puncture can be used for the final time point.

  • Plasma Preparation: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test article in plasma samples using a validated LC-MS/MS method.[12]

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Tmax (hr) 0.08 (5 min)0.5 - 2.0
Cmax (ng/mL) Value from studyValue from study
AUC₀-t (ng*hr/mL) Value from studyValue from study
T½ (hr) Value from studyValue from study
Bioavailability (%) N/A(AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

Section 3: Protocol for In Vivo Efficacy in an Osteoarthritis (OA) Pain Model

The mono-iodoacetate (MIA) induced OA model is a widely used and validated model for studying osteoarthritic pain.[14] MIA is an inhibitor of glycolysis that disrupts chondrocyte metabolism, leading to cartilage degeneration and subsequent pain behaviors that mimic human OA.[14][15]

Objective: To evaluate the analgesic efficacy of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in a mouse model of MIA-induced knee pain.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Mono-iodoacetate (MIA)

  • Isoflurane for anesthesia

  • Von Frey filaments (for measuring mechanical allodynia)

  • Incapacitance tester (for measuring weight-bearing deficit)

  • Test article and vehicle

Protocol:

  • Baseline Behavioral Testing:

    • Acclimate mice to the testing equipment for 2-3 days.

    • Measure baseline paw withdrawal thresholds using von Frey filaments and assess weight-bearing distribution using an incapacitance tester.[13] Animals with unstable baselines should be excluded.

  • MIA Induction (Day 0):

    • Anesthetize mice with isoflurane.

    • Inject 10 µL of MIA solution (e.g., 0.5 mg in sterile saline) intra-articularly into the right knee joint.[13] The left knee can serve as an internal control or be injected with saline.

  • Model Development:

    • Allow 7-14 days for the pain phenotype to develop and stabilize. Confirm the development of mechanical allodynia (decreased paw withdrawal threshold) and altered weight bearing in the MIA-injected limb.

  • Treatment and Behavioral Assessment (e.g., Day 14):

    • Randomize animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (PO)

      • Group 2: Test Article (e.g., 10 mg/kg, PO)

      • Group 3: Test Article (e.g., 30 mg/kg, PO)

      • Group 4: Positive Control (e.g., Celecoxib, 30 mg/kg, PO)

    • Administer the assigned treatment.

    • Perform behavioral testing at set time points post-dosing (e.g., 1, 3, and 5 hours) to assess the analgesic effect.

      • Mechanical Allodynia: Measure the paw withdrawal threshold using the up-down method with von Frey filaments.

      • Weight Bearing: Measure the weight distribution between the ipsilateral (MIA-injected) and contralateral hind limbs.

Section 4: Signaling Pathway & Data Interpretation

The analgesic and anti-inflammatory effects of the test compound are likely mediated through the inhibition of the COX-2 pathway, which is central to the production of pain- and inflammation-mediating prostaglandins.[5][6]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Upregulates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2->Arachidonic_Acid Liberates from COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Test_Compound N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Test_Compound->COX2 Inhibits

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

Interpreting Efficacy Data: A successful outcome is characterized by a statistically significant reversal of pain behaviors in the compound-treated groups compared to the vehicle group.

  • Mechanical Allodynia: An increase in the paw withdrawal threshold (measured in grams) indicates an analgesic effect.

  • Weight Bearing: A normalization of weight distribution (closer to a 50/50 split between hind limbs) indicates a reduction in joint pain.

The data should be analyzed using appropriate statistical tests, such as a two-way ANOVA with post-hoc tests, to compare treatment effects over time.

References

  • JoVE. Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats. Journal of Visualized Experiments. 2020.

  • G. Achaiah, et al. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. 2014.

  • Biores Scientia. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. 2023.

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021.

  • P. V. Vane, J. R. Botting, R. M. Role and regulation of cyclooxygenase-2 during inflammation. Clinical Rheumatology. 1999.

  • S. C. Kim, et al. Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Archives of Pharmacal Research. 2010.

  • S. H. Lee, et al. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model. Tissue Engineering Part C: Methods. 2023.

  • A. M. Bove, S. E. Lavery, M. H. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse. Journal of Visualized Experiments. 2016.

  • Semantic Scholar. The monosodium iodoacetate model of osteoarthritis pain in the rat. Methods in Molecular Biology. 2012.

  • A. K. Tewari, et al. Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. 2015.

  • H. Zhang, et al. Murine Pharmacokinetic Studies. Bio-protocol. 2013.

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. 2023.

  • ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Request PDF. N/A.

  • MDPI. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences. 2024.

  • JoVE Science Education Database. Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats. Journal of Visualized Experiments. 2020.

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. 2025.

  • ResearchGate. Murine Pharmacokinetic Studies. Request PDF. N/A.

  • BenchChem. Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem. 2025.

  • M. R. Nic-U-Madud, et al. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. International Journal of Molecular Sciences. 2023.

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Bienta. N/A.

  • C. Draghici, et al. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. 2013.

  • Y. Wang, et al. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2016.

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. 2023.

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. 2013.

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Application Note: High-Throughput Screening of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for p38α MAPK Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[2][3] Within the landscape of kinase inhibitor discovery, the pyrazole ring has emerged as a "privileged scaffold".[3] Its synthetic accessibility and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[3] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate this core structure.[2][3]

This application note details a comprehensive high-throughput screening (HTS) cascade for the characterization of a novel pyrazole-containing compound, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (hereafter referred to as Compound-X), as a potential inhibitor of the p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses and cellular stress, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.[4][5][][7]

This document provides a robust, field-proven framework for:

  • Primary Screening: Initial identification of inhibitory activity using a homogenous, bead-based biochemical assay.

  • Dose-Response Analysis: Quantification of compound potency (IC50).

  • Cell-Based Validation: Confirmation of activity in a physiologically relevant cellular context.

Part 1: Scientific Rationale and Screening Strategy

The Target: p38α MAPK

The p38 MAPK pathway is strongly activated by environmental stressors and inflammatory cytokines, leading to the downstream activation of transcription factors and subsequent production of pro-inflammatory mediators like TNF-α.[] Chronic activation of this pathway is implicated in diseases ranging from rheumatoid arthritis to certain cancers.[5][7] Therefore, small molecule inhibitors of p38α, the primary isoform, are of significant therapeutic interest.[4][]

The Candidate: Compound-X

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine was selected for screening based on established structure-activity relationships.

  • 5-Aminopyrazole Scaffold: This core motif is known to act as a "hinge-binder," mimicking the adenine portion of ATP to form hydrogen bonds in the kinase hinge region, a foundational interaction for potent inhibition.

  • Trifluoromethyl (CF3) Group: This functional group is often added in medicinal chemistry to enhance metabolic stability and binding affinity through favorable hydrophobic interactions.

  • N-propyl Group: This alkyl substituent can probe deeper into hydrophobic pockets adjacent to the ATP binding site, potentially increasing potency and selectivity.

The Screening Cascade

A multi-step screening approach is essential to identify true inhibitors and eliminate artifacts. Our strategy progresses from a high-throughput biochemical assay to a lower-throughput, more complex cell-based assay, ensuring that resources are focused on the most promising candidates.

HTS_Cascade cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization Primary Primary Screen (10 µM Single-Point) IC50 IC50 Determination (10-Point Dose Response) Primary->IC50 Active 'Hits' Cellular Cellular Target Engagement (Phospho-p38 Assay) IC50->Cellular Potent Compounds Candidate Candidate Selection Cellular->Candidate Cell-Active Compounds

Caption: High-throughput screening cascade for Compound-X.

Part 2: Experimental Protocols

Primary Screen: AlphaLISA Biochemical Assay

Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay used to measure the phosphorylation of a biotinylated peptide substrate by p38α kinase.[8][9] When the kinase is active, a phospho-specific antibody conjugated to an Acceptor bead binds the phosphorylated substrate. This brings it into proximity with a Donor bead bound to the substrate via a streptavidin-biotin interaction. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby Acceptor bead, emitting light at 615 nm.[8][10][11] An inhibitor will prevent substrate phosphorylation, thus reducing the AlphaLISA signal.

AlphaLISA_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Donor Donor Bead (Streptavidin) Substrate Biotin-Substrate-pY Donor->Substrate Biotin Acceptor Acceptor Bead (Anti-pY) Acceptor->Substrate Phospho-epitope Signal Light (615 nm) Acceptor->Signal Laser Excitation (680 nm) Laser->Donor ¹O₂ transfer Donor_i Donor Bead (Streptavidin) Substrate_i Biotin-Substrate Donor_i->Substrate_i Biotin Acceptor_i Acceptor Bead (Anti-pY) Inhibitor Compound-X Kinase p38α Kinase Kinase->Inhibitor

Caption: Principle of the p38α AlphaLISA kinase assay.

Protocol:

  • Reagent Preparation: Prepare all reagents in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 50 nL of Compound-X (from a 10 mM DMSO stock) into a 384-well assay plate for a final concentration of 10 µM. For controls, dispense 50 nL of DMSO (0% inhibition) or a known p38α inhibitor like SB203580 (100% inhibition).

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing recombinant p38α kinase and its biotinylated substrate peptide to each well.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value for the enzyme.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a stop/detection mix containing AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow bead binding.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision).

Data Analysis & Quality Control: The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[12][13]

  • Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

  • Interpretation:

    • Z' > 0.5: Excellent assay, suitable for HTS.[14][15]

    • 0 < Z' < 0.5: Doable assay, but may require optimization.[12]

    • Z' < 0: Assay is not suitable for screening.[12]

Control TypeSignal (RFU)Std. Dev. (σ)Z'-Factor
0% Inhibition (DMSO) 250,00015,0000.78
100% Inhibition (SB203580) 10,0008,000

A Z'-factor of 0.78 indicates a robust and reliable primary assay.

IC50 Determination

Principle: To quantify the potency of Compound-X, a dose-response curve is generated. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[16][17][18] This is a critical parameter for comparing the potency of different compounds.[17]

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Compound-X in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 50 nL of each concentration into a 384-well plate in triplicate.

  • Assay Performance: Follow the same AlphaLISA protocol as described in Section 2.1.

  • Data Analysis:

    • Normalize the data with 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Results:

CompoundBiochemical IC50 (nM)
Compound-X 75.2
SB203580 (Control) 55.8

The sub-micromolar IC50 value for Compound-X confirms it as a potent inhibitor of p38α kinase in a biochemical setting.

Cell-Based Phospho-p38 MAPK Assay

Principle: To confirm that Compound-X can inhibit p38α in a cellular environment, a cell-based assay is performed. This assay measures the phosphorylation of p38α at residues Thr180/Tyr182, a key step in its activation.[19][20] Cells are stimulated with a known p38 activator (e.g., Anisomycin or Lipopolysaccharide) in the presence of the inhibitor. The level of phosphorylated p38 is then quantified using a lysate-based ELISA or an immunofluorescence method.[21][22][23]

Protocol (Cell-Based ELISA):

  • Cell Plating: Seed human monocytic THP-1 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Compound-X for 1 hour.

  • Stimulation: Add Anisomycin (a potent p38 activator) to the wells and incubate for 30 minutes to induce p38 phosphorylation.

  • Fix & Permeabilize: Fix the cells with a fixing solution and then permeabilize them to allow antibody access.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-p38 (Thr180/Tyr182), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.[23]

  • Data Analysis: Determine the cellular IC50 by plotting the absorbance (proportional to p-p38 levels) against the log of Compound-X concentration.

Results:

CompoundCellular IC50 (nM)
Compound-X 450.6
SB203580 (Control) 310.2

The observed activity in a cellular context confirms that Compound-X is cell-permeable and effectively engages the p38α target within its native signaling pathway.

Conclusion and Future Directions

The screening cascade successfully identified N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (Compound-X) as a potent, cell-active inhibitor of p38α MAPK. The robust performance of the primary AlphaLISA assay (Z' = 0.78) enabled the reliable identification of this hit, which was subsequently confirmed and quantified through biochemical and cellular dose-response studies.

The shift in potency from the biochemical (75.2 nM) to the cellular (450.6 nM) assay is expected and can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations, and potential off-target effects.

Next steps for this compound would involve:

  • Selectivity Profiling: Screening against a panel of other kinases to determine its specificity.

  • Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive.

  • In Vivo Efficacy: Testing the compound in animal models of inflammation or cancer.

This application note provides a validated, step-by-step guide for researchers aiming to screen novel pyrazole-based compounds for kinase inhibitory activity, forming a solid foundation for further drug discovery and development efforts.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (2023). PubMed. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. BIT 479/579.
  • Z-factor - Wikipedia. Wikipedia. [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. SignalChem. [Link]

  • High-throughput screening for kinase inhibitors - PubMed. (2005). PubMed. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (2022). PubMed. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science. [Link]

  • Phospho-p38 MAPK (Thr180+Tyr182) Translocation Assay Kit (Cell-Based). AMSBIO. [Link]

  • Perspective on the Discovery and Scientific Impact of p38 MAP Kinase. (2013). ResearchGate. [Link]

  • Anti-Aging Drug Discovery Targeting p38 MAPK. CD BioSciences. [Link]

  • IC50 Determination. edX. [Link]

  • The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (2022). MDPI. [Link]

  • AlphaLISA® Assay Kits. BPS Bioscience. [Link]

  • IC50 - Wikipedia. Wikipedia. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. (2020). PubMed. [Link]

  • HTRF Human and Mouse Phospho-P38 MAPK (Thr180/Tyr182) Detection Kit. Revvity. [Link]

  • Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (2024). Frontiers in Pharmacology. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Boster Bio. [Link]

  • The Principle of the AlphaLISA Assay. (2014). ResearchGate. [Link]

  • Human/Mouse/Rat Phospho-ERK1/2, JNK, p38 MAPK Cell-Based ELISA Kit. RayBiotech. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This guide is intended for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a robust experimental protocol to empower you to overcome common challenges and optimize your synthetic outcomes.

Introduction

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a valuable building block in medicinal chemistry, with the trifluoromethyl group often imparting desirable pharmacokinetic properties. However, its synthesis, particularly the N-alkylation step, can be challenging. Key issues include controlling regioselectivity, achieving complete reaction, and ensuring straightforward purification. This guide is structured to address these specific hurdles in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: From Reaction Setup to Pure Product

This section addresses specific problems you may encounter during the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Q1: My N-propylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in the N-alkylation of pyrazoles. The root cause often lies in one or more of the following factors:

  • Incomplete Deprotonation of the Pyrazole: The N-H of the pyrazole must be deprotonated to form the nucleophilic pyrazolide anion for the alkylation to proceed. If the base is not strong enough or is used in insufficient quantity, the reaction will be sluggish and incomplete.

    • Troubleshooting Steps:

      • Choice of Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH is particularly effective at ensuring complete deprotonation.

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will quench the strong base, reducing its effectiveness. Dry your solvent and glassware thoroughly.

      • Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • Increase Temperature: If you are running the reaction at room temperature, try heating it. A good starting point is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.

  • Poor Solubility of Reactants: If the pyrazole starting material or the base is not well-dissolved in the solvent, the reaction will be slow and inefficient.

    • Troubleshooting Steps:

      • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for dissolving the pyrazole and its salt.

      • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially if you are using a carbonate base, to improve the solubility and reactivity of the pyrazolide anion.

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity for the desired N1-propyl isomer?

A2: The N-alkylation of unsymmetrical pyrazoles is notorious for producing a mixture of N1 and N2 isomers, and their separation can be challenging.[1][2] The regioselectivity is a delicate balance of steric and electronic factors.

  • Understanding the Regioselectivity: In 3-(trifluoromethyl)-1H-pyrazol-5-amine, the trifluoromethyl group is strongly electron-withdrawing, which can influence the acidity of the N-H protons and the nucleophilicity of the ring nitrogens. Steric hindrance also plays a crucial role; alkylation often favors the less sterically hindered nitrogen.

    • Strategies to Enhance Regioselectivity:

      • Choice of Base and Solvent System: The combination of the base and solvent can significantly influence the regiochemical outcome. For instance, using potassium carbonate in DMSO has been shown to be effective for regioselective N1-alkylation of some 3-substituted pyrazoles.[1][2]

      • Bulky Alkylating Agents: While you are using a propyl group, which is not exceptionally bulky, the principle of sterics still applies. Conditions that accentuate the steric differences between the two nitrogen environments can favor the formation of one isomer.

      • Functional Group Manipulation: In some advanced strategies, the regioselectivity of N-alkylation can be guided by the presence of other functional groups on the pyrazole ring.[1][2]

Q3: My reaction appears complete by TLC, but I am struggling to purify the final product. What purification strategies are recommended?

A3: Purification of N-alkylated pyrazoles can be complicated by the presence of unreacted starting materials, regioisomers, and byproducts.

  • Recommended Purification Techniques:

    • Column Chromatography: This is the most common and effective method for separating the desired product from impurities and regioisomers. A silica gel column with a gradient elution of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.

    • Acid-Base Extraction: If your crude product contains basic impurities, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities. Then, wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.

    • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find suitable conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine?

A1: The most direct precursor is 3-(trifluoromethyl)-1H-pyrazol-5-amine. This can be synthesized through the condensation of a β-ketonitrile with hydrazine. Specifically, the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with hydrazine hydrate is a common route to obtain 3-(trifluoromethyl)-1H-pyrazol-5-amine.

Q2: What is the role of the base in the N-propylation reaction?

A2: The base is crucial for deprotonating the pyrazole ring at one of the nitrogen atoms. This creates a nucleophilic pyrazolide anion, which then attacks the electrophilic carbon of the propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an SN2 reaction to form the N-propyl bond.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Sodium Hydride (NaH): If you use NaH as a base, it is highly reactive and flammable. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.

  • Propyl Halides: 1-Bromopropane and 1-iodopropane are alkylating agents and should be handled with care in a well-ventilated fume hood. They are harmful if inhaled or absorbed through the skin.

  • Solvents: DMF and DMSO are excellent solvents for this reaction but can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Step 1: Synthesis of 3-(trifluoromethyl)-1H-pyrazol-5-amine

This can be prepared by the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with hydrazine hydrate.

Step 2: N-propylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine

Experimental workflow for N-propylation.

Materials:

  • 3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Data Summary Table

ParameterRecommended ConditionRationale
Starting Material 3-(trifluoromethyl)-1H-pyrazol-5-amineDirect precursor to the target molecule.
Alkylating Agent 1-Bromopropane or 1-IodopropaneReadily available and effective propyl source.
Base Sodium Hydride (NaH)Strong base to ensure complete deprotonation.
Solvent Anhydrous DMF or DMSOPolar aprotic, good for dissolving reactants.
Temperature 0 °C to Room TemperatureControlled addition at low temperature, reaction at RT.
Reaction Time 12-24 hoursAllow sufficient time for the reaction to go to completion.
Purification Flash Column ChromatographyEffective for separating regioisomers and impurities.

Troubleshooting Workflow Diagram

Sources

Technical Support Center: Purification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related pyrazole derivatives. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine?

The purification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine presents a unique set of challenges stemming from its molecular structure. The presence of the basic amine group can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and potential degradation. Furthermore, the synthesis of pyrazoles can often result in the formation of regioisomers, which possess very similar physical and chemical properties, making their separation difficult.

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique is contingent on the scale of your synthesis and the impurity profile of your crude material. For small-scale purification and high-resolution separation of closely related impurities, such as regioisomers, column chromatography is generally the preferred method. For larger quantities of a solid product with relatively high purity (>90%), recrystallization can be a highly effective and economical approach.

Q3: My compound is streaking on the TLC plate and I'm getting poor recovery from my silica gel column. What's happening?

This is a classic issue when purifying basic compounds like your N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to the basic amine, leading to the observed streaking and low recovery.[1] To circumvent this, it is crucial to deactivate the silica gel by incorporating a small amount of a volatile base, such as triethylamine (Et3N), into your mobile phase.

Q4: How do I choose an appropriate solvent system for column chromatography?

An effective solvent system is best determined empirically using Thin Layer Chromatography (TLC). A good starting point for many trifluoromethylated pyrazoles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.3 for your target compound, as this typically translates to good separation on a column.

Q5: I'm struggling to get my compound to crystallize. What can I do?

Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the selection of a suboptimal solvent. If your compound "oils out," it may be because the solution is too concentrated or cooling too quickly. Trying a different solvent or solvent mixture is a good first step. For aminopyrazoles, ethanol or ethanol/water mixtures have been reported to be effective.[4] If these attempts fail, it may be necessary to first purify the compound by column chromatography to remove impurities that are hindering crystallization.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers in Column Chromatography

Symptoms:

  • Co-elution of your desired product with an impurity of similar Rf on TLC.

  • Broad peaks during column chromatography.

  • Fractions containing a mixture of your product and an isomer.

Root Cause Analysis: Regioisomers, common byproducts in pyrazole synthesis, often have very similar polarities, making them difficult to resolve with standard chromatographic conditions.[5]

Solutions:

  • Optimize the Mobile Phase: A shallow solvent gradient during column chromatography can enhance the separation of closely eluting compounds. Meticulous TLC analysis with various solvent systems (e.g., trying different ratios of hexanes/ethyl acetate, or switching to a dichloromethane/methanol system for more polar compounds) is key to identifying a system with better resolving power.

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reversed-phase HPLC using a C18 column with a mobile phase like acetonitrile and water can be an effective alternative for separating polar compounds and regioisomers.

  • Sample Loading Technique: For challenging separations, dry loading the sample onto the column is often superior to wet loading. This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column.[2] This technique can lead to sharper bands and improved resolution.

Issue 2: Compound "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, your compound separates as a liquid oil.

Root Cause Analysis: "Oiling out" typically occurs when the compound's solubility in the chosen solvent is too high at the cooling temperature, or when the solution is supersaturated and cools too rapidly. The presence of certain impurities can also inhibit crystallization and promote oiling.

Solutions:

  • Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed before moving it to an ice bath.[6] Insulating the flask can aid in this process.

  • Solvent Adjustment: If slow cooling doesn't work, try adding a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent") to the hot solution until it just begins to turn cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can induce crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine when isomeric impurities are present.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 3:1 hexanes:ethyl acetate).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio until the desired product has an Rf of ~0.3 and is well-separated from impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in your chosen initial, low-polarity eluent.

    • Add triethylamine to the slurry to a final concentration of ~0.5-1% by volume to deactivate the silica.[1]

    • Pour the slurry into your chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[2]

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system identified in your TLC analysis.

    • Gradually increase the polarity of the eluent to move your compounds down the column.

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal:

    • Combine the pure fractions containing your desired product.

    • Remove the solvent using a rotary evaporator to yield the purified N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with an initial purity of >90%.

Methodology:

  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and observe the solubility at room temperature.[1][4]

    • A good recrystallization solvent will dissolve your compound poorly at room temperature but well when heated.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[6]

  • Decolorization (Optional):

    • If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the charcoal, if used).

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all residual solvent.

Data Summary

Purification MethodPurity AchievableTypical YieldApplicationsKey Considerations
Flash Column Chromatography >98%70-90%Separation of regioisomers and other closely related impurities.Requires careful solvent selection via TLC; deactivation of silica gel is crucial for this basic compound.[1]
Recrystallization >99%60-85%Purification of solid material with >90% initial purity.Solvent selection is critical; risk of "oiling out" if not performed correctly.
Reversed-Phase HPLC >99%80-95%High-resolution separation of polar compounds and regioisomers.Requires specialized equipment; typically used for smaller scale purification.

Visual Workflows

Purification_Decision_Tree start Crude N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine is_solid Is the compound a solid? start->is_solid purity_check Is purity >90%? is_solid->purity_check Yes column_chrom Flash Column Chromatography is_solid->column_chrom No (Liquid) purity_check->column_chrom No recrystallize Recrystallization purity_check->recrystallize Yes final_product Pure Product column_chrom->final_product recrystallize->final_product

Caption: Decision tree for selecting the primary purification method.

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Analysis (Hexanes:EtOAc +/- Et3N) Target Rf ~0.3 start->tlc slurry 2. Prepare Silica Slurry with 0.5-1% Et3N tlc->slurry dry_load 3. Dry Load Sample onto Silica Gel slurry->dry_load elute 4. Elute with Solvent Gradient dry_load->elute collect 5. Collect & Monitor Fractions via TLC elute->collect combine 6. Combine Pure Fractions collect->combine evaporate 7. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for purification by flash column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Merino, P., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • BenchChem. (2025).
  • Gemoets, H. P. L., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central. [Link]

  • Sena, M. D., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide.
  • University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.
  • Baranczak, A., et al. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Reddy, C. R., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]

  • BenchChem. (2025).
  • Tairov, M., et al. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

  • Schober, L. J., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide.
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Aggarwal, R., et al. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in various assay formats. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why does N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have poor aqueous solubility?

A1: The limited aqueous solubility of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine arises from its molecular structure. The trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and binding affinity, significantly increases the lipophilicity of the molecule.[1][2] This high lipophilicity, combined with the planar pyrazole ring, can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.

Q2: My stock solution in 100% DMSO is clear, but the compound precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common issue is known as "solvent shock" or "precipitation upon dilution."[3] While N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is likely soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause its solubility to plummet.[4] The compound, now in an environment where it is poorly soluble, crashes out of the solution, leading to precipitation.[4]

Q3: What is the maximum concentration of DMSO I should use in my assay?

A3: As a general rule, the final concentration of DMSO in most cell-based and enzymatic assays should be kept below 1%, with 0.5% being a widely accepted standard.[4] Higher concentrations of DMSO can not only increase the risk of compound precipitation but may also introduce artifacts by affecting the activity of enzymes or the health of cells, thereby confounding your experimental results.[4] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A4: Absolutely. N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine contains a primary amine group, which is basic. The solubility of amines is highly dependent on pH. In an acidic to neutral environment, the amine group can become protonated (-NH3+), which generally increases its aqueous solubility. As the pH becomes more alkaline, the amine will be in its neutral, less soluble form. Therefore, optimizing the pH of your buffer can be a key strategy to enhance solubility.[5]

Troubleshooting Guide: From Stock Preparation to Final Assay

This section provides a systematic approach to diagnosing and resolving solubility issues with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Step 1: Optimizing the Stock Solution

Proper preparation of the stock solution is the foundation for avoiding solubility problems.

  • Protocol 1: Preparation of a Concentrated Stock Solution

    • Solvent Selection : Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock of lipophilic compounds.

    • Preparation :

      • Accurately weigh the desired amount of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

      • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

      • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but be mindful of potential compound degradation with excessive heat.

    • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Protect from light if the compound is light-sensitive.

Step 2: The Intermediate Dilution - A Critical Step

Directly diluting a high-concentration DMSO stock into your final aqueous buffer is a common cause of precipitation. An intermediate dilution step can mitigate this.

  • Workflow for Dilution

stock 1. High-Concentration Stock (e.g., 20 mM in 100% DMSO) intermediate 2. Intermediate Dilution (e.g., 1 mM in Assay Buffer + 5% DMSO) stock->intermediate Dilute stock into assay buffer. This is a potential precipitation point. final 3. Final Working Concentration (e.g., 10 µM in Assay Buffer + <0.5% DMSO) intermediate->final Serially dilute from the intermediate solution. cluster_0 Decision Tree for pH Optimization start Precipitation Observed check_assay_ph Is the assay pH flexible? start->check_assay_ph biochem_assay Biochemical Assay check_assay_ph->biochem_assay Yes cell_assay Cell-Based Assay check_assay_ph->cell_assay No (pH ~7.4) test_ph_range Test solubility in buffers (pH 6.0 - 7.4) biochem_assay->test_ph_range use_other_methods Use other solubilization methods (e.g., Cyclodextrins) cell_assay->use_other_methods select_optimal_ph Select optimal pH (if solubility improves and assay is not compromised) test_ph_range->select_optimal_ph

Caption: pH optimization decision tree.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions. [][8][9]

  • Commonly Used Cyclodextrins :

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) : Widely used due to its high aqueous solubility and low toxicity. [10] * Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) : Another highly soluble derivative often used in pharmaceutical formulations. []

  • Protocol 3: Solubilization with HP-β-CD

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

    • Prepare a high-concentration stock of your compound in DMSO.

    • Slowly add the DMSO stock to the HP-β-CD solution while vortexing.

    • Allow the mixture to equilibrate (e.g., 1 hour at room temperature) to facilitate the formation of the inclusion complex.

    • Use this complexed solution for your serial dilutions in the assay buffer (which should also contain the same final concentration of HP-β-CD).

Solubility EnhancerMechanism of ActionPotential Issues
DMSO Organic Co-solventAssay interference, precipitation on dilution. [4]
pH Adjustment (Acidic) Protonation of the amine groupMay not be compatible with all biological assays.
HP-β-Cyclodextrin Forms inclusion complexes. [11]Can sometimes interact with cell membranes or assay components.

Final Recommendations

There is no one-size-fits-all solution for compound solubility. A systematic, multi-pronged approach is the most effective strategy.

  • Start Simple : Always begin by optimizing your stock solution preparation and dilution method.

  • Know Your Compound : Recognize that the amine group in N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine makes its solubility pH-dependent.

  • Be Systematic : If simple methods fail, perform a systematic screen of different co-solvents, pH conditions, and excipients like cyclodextrins.

  • Validate Your Controls : Crucially, for any solubilizing agent you add, you must run a parallel vehicle control to ensure that the agent itself is not affecting your experimental outcome.

By following this guide, you can confidently address the solubility challenges of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and generate high-quality, reliable data in your research endeavors.

References

  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem Technical Support.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Lopes, C., et al. (2015). Cyclodextrins as pharmaceutical solubilizers.
  • BenchChem. (2025). The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide. BenchChem Technical Support.
  • Jadhav, M. (2024).
  • Higashi, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions. BenchChem Technical Support.
  • Fenyvesi, É., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet - 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
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  • BLDpharm. (n.d.). 1796915-64-4|N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • Ali, O. M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
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  • PubChem. (n.d.). 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • Bates, R. G. (1961). Amine buffers for pH control.
  • Tong, W. Q. (2008).
  • Weiss, F. T., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • da Silva, E. T., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH.
  • Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax Fine Chemicals Blog.
  • Kumar, A., et al. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide. BenchChem Technical Support.
  • The Not So Wimpy Scientist. (2021, November 19). Choosing and preparing pH buffers - practical stuff [Video]. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. BenchChem Technical Support.
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Stability and degradation profile of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation profile of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments.

Overview of Stability

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative. The stability of such compounds is a critical parameter in research and development, influencing storage conditions, formulation, and analytical method development. While specific public data on the comprehensive stability profile of this exact molecule is limited, this guide provides a framework for its evaluation based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule.[1][3] This information is crucial for developing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine?

A1: The stability of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be influenced by several factors, including:

  • pH: The amine and pyrazole functional groups are susceptible to acid-base catalysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photolytic degradation can occur upon exposure to UV or visible light.

  • Oxidizing agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.

  • Humidity: For solid-state stability, moisture can facilitate hydrolytic degradation.

Q2: My assay results for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine are inconsistent. Could this be a stability issue?

A2: Inconsistent assay results can indeed point to a stability problem. If the compound is degrading in your sample matrix or under your experimental conditions, you will observe a decrease in the concentration of the parent compound over time. To troubleshoot this, consider the following:

  • Sample preparation: Are your samples being prepared and analyzed fresh? If not, degradation may be occurring in the prepared samples.

  • Storage of solutions: How are your stock and working solutions stored? They should be protected from light and stored at an appropriate temperature (e.g., 2-8°C or -20°C). It is recommended to perform a solution stability study.

  • Experimental conditions: Are your experimental conditions (e.g., pH, temperature) consistent across all assays?

Q3: I am observing unexpected peaks in my chromatogram when analyzing N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. What could they be?

A3: Unexpected peaks are often indicative of impurities or degradation products. To identify the source of these peaks, you should:

  • Analyze your starting material: Ensure the purity of your initial batch of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

  • Perform forced degradation studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) can help you systematically generate and identify potential degradation products.[2][4]

  • Use a mass spectrometer (MS) detector: Coupling your liquid chromatograph to a mass spectrometer can provide mass information for the unknown peaks, aiding in their identification.

Q4: How should I store N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine to ensure its long-term stability?

  • Solid form: Store in a well-sealed container in a cool, dry, and dark place. A desiccator can be used to minimize exposure to moisture.

  • In solution: If you need to store the compound in solution, it is advisable to use an aprotic solvent and store it at low temperatures (e.g., -20°C or -80°C) in tightly capped vials to prevent solvent evaporation and moisture ingress. Aliquoting the solution can help avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Action
Loss of parent compound peak area over a short period in solution. Degradation in the chosen solvent or due to ambient light/temperature.Prepare fresh solutions for each experiment. Conduct a short-term stability study in your chosen solvent at room temperature and under light. Consider using a more inert solvent or protecting your samples from light.
Appearance of new peaks during a thermal stress study. Thermally induced degradation.Characterize the new peaks using LC-MS to identify the degradation products. This will help in understanding the degradation pathway.
Significant degradation observed under both acidic and basic conditions. Hydrolytic instability of the pyrazole ring or the N-propyl amine side chain.Perform a pH-rate profile study to identify the pH of maximum stability. This is crucial for developing liquid formulations.
No degradation observed under any stress conditions. The molecule is highly stable, or the stress conditions were not harsh enough.Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl), extend the exposure time, or increase the temperature.[4] However, ensure the conditions are not so harsh that they lead to unrealistic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This protocol outlines the steps to perform a forced degradation study to assess the intrinsic stability of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Materials:

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with UV and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N HCl.

    • Keep the solution at 60°C for 2 hours.

    • Neutralize the solution with 0.1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Keep the solution at 60°C for 2 hours.

    • Neutralize the solution with 0.1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution.

    • Analyze by HPLC.

  • Photolytic Degradation (Solid State):

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Summary Template

The results of the forced degradation studies can be summarized in the following table:

Stress Condition % Degradation Number of Degradants Major Degradant (Peak Area %)
0.1N HCl, 60°C, 2h
0.1N NaOH, 60°C, 2h
3% H₂O₂, RT, 24h
Heat (Solid), 70°C, 48h
Photolytic (Solid)

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid) (70°C) stock->thermal photo Photolytic (Solid) stock->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Conc. oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis (Stability-Indicating Method) dilute->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for a typical forced degradation study.

Hypothetical Degradation Pathway

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photolytic parent N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrolysis_product Potential Ring Opening or Amine Cleavage Products parent->hydrolysis_product H+/OH- n_oxide N-Oxide Formation parent->n_oxide [O] photoproduct Rearrangement or Dimerization Products parent->photoproduct

Caption: Potential degradation pathways for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

References

  • Patel, Y., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Sharma, M., & Kori, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Bhatt, V. V., & Patel, V. A. (2018). A new stability indicating RP-HPLC method for estimation of brexpiprazole. ResearchGate. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

Sources

Technical Support Center: N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions to common challenges encountered during the synthesis, purification, and application of this important fluorinated heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis & Reaction Optimization

Question 1: My synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is resulting in very low yields. What are the common causes and how can I improve it?

Answer:

Low yields in pyrazole synthesis are a frequent issue, often stemming from a combination of factors including suboptimal reaction conditions, reagent stability, and the formation of side products. The synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically proceeds via the condensation of a trifluoromethyl-β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) with propylhydrazine. Here’s a breakdown of potential causes and solutions:

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.

      • Increase Temperature: Many condensation reactions require heating to proceed efficiently. Consider refluxing the reaction mixture in a suitable solvent like ethanol or acetic acid.

      • Extend Reaction Time: If monitoring shows a slow but steady conversion, extending the reaction time may be necessary.

  • Suboptimal pH/Catalyst: The initial condensation and subsequent cyclization are often pH-sensitive.

    • Troubleshooting:

      • Acid Catalysis: The Knorr pyrazole synthesis, a common route, is typically acid-catalyzed to facilitate the formation of the initial hydrazone intermediate. A catalytic amount of acetic acid or a mineral acid is often beneficial.

      • Base Considerations: If using a hydrazine salt (e.g., propylhydrazine hydrochloride), a base like triethylamine may be required to liberate the free hydrazine for the reaction.

  • Reagent Quality and Stability:

    • Troubleshooting:

      • Hydrazine Purity: Propylhydrazine can degrade over time. Use freshly acquired or distilled hydrazine for best results.

      • β-Ketoester Quality: Ensure the purity of your trifluoromethyl-β-ketoester starting material, as impurities can lead to significant side product formation.

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired pyrazole.

    • Troubleshooting:

      • Temperature Control: Overheating can lead to decomposition or polymerization, especially with reactive reagents. Maintain the optimized reaction temperature.

      • Inert Atmosphere: Some reaction intermediates may be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.

Question 2: I've successfully synthesized the product, but my NMR analysis suggests a mixture of two isomers. How can I control the regioselectivity?

Answer:

This is a classic challenge in the synthesis of asymmetrically substituted pyrazoles. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomers can form. In your case, the reaction between ethyl 4,4,4-trifluoroacetoacetate and propylhydrazine can yield both N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Understanding the Mechanism:

The regioselectivity is determined by which carbonyl group of the β-ketoester is attacked first by the substituted nitrogen of propylhydrazine. The electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the attack at the more electrophilic carbonyl (next to the CF₃ group).

  • Thermodynamic Control: At higher temperatures or under different pH conditions, the reaction may favor the more thermodynamically stable product.

Strategies to Influence Regioselectivity:

  • Control Reaction Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) to favor the kinetic product before gently warming to complete the cyclization.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with both polar protic (ethanol, acetic acid) and polar aprotic (DMF, DMSO) solvents.

  • pH Modification: The initial condensation step is often the selectivity-determining step. A slightly acidic medium generally favors the formation of the hydrazone at the more reactive ketone carbonyl.

Workflow for Analyzing and Controlling Regioisomers:

G cluster_0 Synthesis Step cluster_1 Analysis cluster_2 Optimization Loop A React Ethyl 4,4,4-trifluoroacetoacetate + Propylhydrazine B Crude Product Mixture (Isomer A + Isomer B) A->B Condensation/ Cyclization C Analyze by ¹H, ¹⁹F NMR, or LC-MS to determine isomer ratio B->C D Is ratio acceptable? C->D E Modify Conditions: - Temperature - Solvent - pH D->E No F Proceed to Purification D->F Yes E->A Re-run Synthesis

Caption: Workflow for optimizing pyrazole synthesis regioselectivity.

Section 2: Purification & Characterization

Question 3: My crude product is an oil and is difficult to purify by recrystallization. What are the best methods for purifying N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine?

Answer:

Many substituted pyrazoles, particularly those with alkyl chains like the N-propyl group, are oils or low-melting solids, making purification by crystallization challenging. Column chromatography is the most reliable method in this case.

Recommended Purification Protocol: Column Chromatography

  • Adsorbent Selection: Standard silica gel is usually effective. However, the amine functionality of your product can cause streaking or poor separation on acidic silica. If this occurs, you can:

    • Deactivate the Silica: Slurry the silica gel with your eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), before packing the column. This neutralizes the acidic silanol groups.

    • Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

  • Solvent System (Eluent) Selection:

    • Start with a non-polar solvent and gradually increase the polarity. A common gradient is from hexanes to a mixture of hexanes and ethyl acetate.

    • Use TLC to determine the optimal solvent system that gives good separation (ΔRf > 0.2) between your product and impurities.

Common Impurity Type Recommended Eluent System Notes
Non-polar side productsHexane/Ethyl Acetate gradientStart with low ethyl acetate concentration (e.g., 5%) and increase gradually.
Unreacted β-ketoesterHexane/Ethyl AcetateThe ester is more polar than non-polar byproducts but typically less polar than the pyrazole amine.
Unreacted propylhydrazineDichloromethane/MethanolHydrazine is very polar and will often stick to the baseline in less polar systems. A pre-column acid wash of the crude organic extract can also remove it.
RegioisomerHexane/Ethyl Acetate or Hexane/DCMSeparation can be difficult. A slow, shallow gradient is crucial for resolving isomers.
  • Post-Purification:

    • After combining the pure fractions, remove the solvent under reduced pressure.

    • If triethylamine was used, it may need to be removed by co-evaporation with a solvent like toluene under high vacuum.

Characterization Tips:

  • ¹H NMR: Expect signals for the N-propyl group (a triplet, a sextet, and another triplet), a singlet for the pyrazole C4-H, and a broad singlet for the NH₂ protons.

  • ¹⁹F NMR: The trifluoromethyl group will give a sharp singlet, providing a very clean way to confirm its presence and check for fluorine-containing impurities.

  • ¹³C NMR: The carbon attached to the three fluorine atoms will appear as a quartet due to C-F coupling.

  • Mass Spectrometry (MS): Confirm the molecular weight (193.17 g/mol for C₇H₁₀F₃N₃).[1]

Section 3: Further Reactions & Stability

Question 4: I am trying to perform a subsequent reaction on the 5-amino group, but I am getting no reaction or a complex mixture. What could be the issue?

Answer:

The reactivity of the 5-amino group on the pyrazole ring is significantly influenced by the electronic properties of the ring itself and its substituents.

Potential Causes for Low Reactivity or Side Reactions:

  • Reduced Nucleophilicity: The pyrazole ring is aromatic, and the lone pair of the amino group's nitrogen is partially delocalized into the ring system. Furthermore, the potent electron-withdrawing effect of the 3-(trifluoromethyl) group further deactivates the ring and reduces the nucleophilicity of the exocyclic amine. This can make reactions like acylation or alkylation sluggish.

  • Competing Reaction at Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. While the N-propyl group already occupies one nitrogen, the other nitrogen (at position 2) is basic and can react with electrophiles, leading to undesired side products.[2]

Troubleshooting Strategies for Subsequent Reactions:

  • For Acylation/Amide Bond Formation:

    • Use a Stronger Acylating Agent: If an acid chloride is not working, try using the corresponding acid anhydride with a catalyst like DMAP (4-Dimethylaminopyridine).

    • Use Peptide Coupling Reagents: For forming amide bonds with carboxylic acids, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) in an aprotic solvent like DMF are highly effective. These reagents activate the carboxylic acid, allowing the less nucleophilic amine to react.

  • For Alkylation:

    • Protect the Ring Nitrogen: While less common, if N-alkylation of the ring is a persistent side reaction, protection-deprotection strategies may be required.

    • Use a Strong Base: To deprotonate the amine for certain reactions, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary, but this can also promote deprotonation at other sites.[2] Proceed with caution and at low temperatures.

Reaction Scheme: Potential Reaction Sites

Sources

Introduction: The Challenge of Synthesizing N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis and purification of a critical fluorinated building block.

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a key structural motif in modern medicinal and agrochemical research. The incorporation of a trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, making this pyrazole derivative a valuable building block.[1][2][3] However, its synthesis is not without challenges. Researchers frequently encounter issues with low yields, the formation of difficult-to-separate side products, and purification complexities.

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate and troubleshoot these common hurdles. Authored from the perspective of a Senior Application Scientist, this guide combines established chemical principles with practical, field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine? A1: The most prevalent method is a variation of the Knorr pyrazole synthesis, which involves the condensation of a trifluoromethylated β-ketoester or an equivalent 1,3-dicarbonyl compound with propylhydrazine.[1][2] This reaction is favored for its straightforwardness and use of readily available starting materials. The key is to carefully control the reaction conditions to maximize the yield of the desired regioisomer and minimize side reactions.

Q2: I'm observing a persistent low yield. What are the most likely causes? A2: Low yields are a frequent complaint and can stem from several factors. The primary culprits are often:

  • Purity of Starting Materials: Impurities in either the trifluoromethyl β-dicarbonyl precursor or the propylhydrazine can introduce competing side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Temperature: Pyrazole synthesis can be highly sensitive to temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent the formation of degradation products.

  • Incorrect pH: The pH of the reaction medium can significantly influence the rate and outcome, particularly the initial condensation step.[4]

Q3: My crude product shows multiple spots on the TLC plate. What are these impurities? A3: Besides unreacted starting materials, several side products can form. The most common include:

  • Regioisomers: If the β-dicarbonyl starting material is unsymmetrical, condensation with propylhydrazine can occur at two different sites, leading to the formation of a regioisomeric pyrazole.

  • Ring-Opened Products: Under harsh acidic or basic conditions, the pyrazole ring can potentially undergo cleavage.

  • Products of Side Reactions: Impurities in starting materials or non-optimal reaction conditions can lead to various unexpected products.

Q4: How can I effectively purify my final product? A4: Purification strategy depends on the nature of the impurities.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found that solubilizes the product at high temperatures and allows it to crystallize upon cooling, leaving impurities behind. Common solvents to screen include ethanol/water mixtures, ethyl acetate/hexane, and isopropyl alcohol.[5][6]

  • Column Chromatography: Silica gel chromatography is highly effective for separating the desired product from closely related impurities.[7][8] For basic compounds like aminopyrazoles, it can be beneficial to deactivate the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking and product loss on the column.[6]

  • Acid-Base Extraction: The amine functionality on the pyrazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent, washed with an acidic aqueous solution to protonate and extract the amine into the aqueous layer, which is then basified and re-extracted with an organic solvent.[6]

Troubleshooting Guide: A Problem-Solving Framework

This section provides a structured approach to diagnosing and resolving common experimental issues.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Verify the purity and integrity of starting materials (propylhydrazine and the trifluoromethyl β-dicarbonyl compound) via NMR or other appropriate analytical techniques.Use freshly opened or purified starting materials. Propylhydrazine, in particular, can degrade over time.
Incorrect Reaction Temperature Review the literature for the optimal temperature range for this specific condensation. Monitor the internal reaction temperature.Systematically optimize the reaction temperature. Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the ideal condition.
Suboptimal Solvent Choice The reaction rate can be highly solvent-dependent.Screen different solvents. While ethanol is common, other solvents like acetic acid, DMF, or NMP might improve yields.
Problem 2: Low Yield with Significant Byproduct Formation
Potential Cause Diagnostic Check Recommended Solution
Formation of Regioisomers Analyze the crude product by ¹H NMR or LC-MS to identify the presence of isomers.Modify reaction conditions. Changing the solvent or running the reaction at a lower temperature can sometimes improve regioselectivity. Acid catalysis can also direct the reaction towards a specific isomer.
Reaction Conditions Too Harsh Check for signs of degradation (e.g., dark coloration of the reaction mixture).Use milder reaction conditions. This could involve lowering the temperature, reducing the reaction time, or using a weaker acid/base catalyst.
Air/Moisture Sensitivity Some intermediates may be sensitive to air or moisture.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if necessary.
Problem 3: Difficulty in Product Purification
Potential Cause Diagnostic Check Recommended Solution
Product and Impurity Have Similar Polarity The product and a major impurity co-elute during column chromatography or co-crystallize.Change the solvent system for chromatography; a different solvent combination may provide better separation. For recrystallization, try a multi-solvent system (e.g., dissolve in hot ethanol, add hot water until turbidity appears, then cool).[6]
Product Streaking on Silica Gel Column The product appears as a long streak rather than a tight band on the TLC plate and column.Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia in methanol to the eluent.[6] This neutralizes the acidic silica surface, improving the chromatography of basic compounds.
Formation of an Emulsion During Workup An intractable emulsion forms during the aqueous extraction phase.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

Visualized Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general experimental sequence for synthesizing and purifying N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Combine Starting Materials (CF3-β-ketoester & Propylhydrazine) in Solvent (e.g., Ethanol) B 2. Heat Reaction Mixture (e.g., 80°C) A->B C 3. Monitor Progress via TLC B->C D 4. Cool and Concentrate (Remove Solvent) C->D Reaction Complete E 5. Aqueous Workup (e.g., EtOAc/Water Extraction) D->E F 6. Dry and Evaporate (Obtain Crude Product) E->F G 7. Purify Crude Product F->G H Column Chromatography (Silica Gel, EtOAc/Hexane) G->H I Recrystallization (e.g., Ethanol/Water) G->I J 8. Characterize Pure Product (NMR, MS) H->J I->J

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common synthesis problems.

G start Start: Low Yield or Purity Issue check_tlc Analyze Crude by TLC: Multiple Spots? start->check_tlc no_product No Product Spot check_tlc->no_product No many_spots Multiple Spots Present check_tlc->many_spots Yes one_spot Mainly One Spot, Low Isolated Yield check_tlc->one_spot Faint Spot/ Low Mass sol_reagents Check Reagent Purity & Reaction Conditions (Temp, Time) no_product->sol_reagents sol_purify Optimize Purification: - New TLC Solvents - Recrystallization Screen - Deactivate Silica many_spots->sol_purify sol_workup Review Workup: - Check for Product Loss - Emulsion Issues? one_spot->sol_workup

Caption: Troubleshooting decision tree for synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Disclaimer: This protocol is a representative example. Researchers should always conduct their own literature search and risk assessment before beginning any new procedure.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Propylhydrazine (1.1 eq)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of ketoester).

  • Reagent Addition: Begin stirring the solution and add glacial acetic acid (0.1 eq). Slowly add propylhydrazine (1.1 eq) to the mixture. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 30% Ethyl Acetate / 70% Hexane mobile phase). The disappearance of the limiting starting material (typically the ketoester) indicates completion.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate. d. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography

Materials:

  • Crude N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (Et₃N)

Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in hexane.

  • Prepare the Eluent: Prepare a mobile phase of 15-30% ethyl acetate in hexane. To this mixture, add 0.5% triethylamine to prevent product streaking.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with the prepared mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

References

  • BenchChem Technical Support Team. (2025).
  • Various Authors. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
  • Various Authors. (n.d.).
  • El-Sayed, M. A. A., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry.
  • Fouad, M., et al. (2022).
  • Ahmed, K. A., et al. (2021).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
  • BLDpharm. (n.d.). N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. BLDpharm.
  • Kumar, A., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
  • Patent WO2011076194A1. (n.d.). Method for purifying pyrazoles.
  • Various Authors. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
  • Reddit User. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
  • Various Authors. (2023). Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process.
  • Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
  • Patent DE102009060150A1. (n.d.). Process for the purification of pyrazoles.
  • Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Patent US5462960A. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Santos, M. A. (2017). Synthesis of Chromone-Related Pyrazole Compounds.
  • Boye, A. C., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
  • Słowik, T., et al. (n.d.).
  • Al-Ghorbani, M., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
  • Various Authors. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Various Authors. (2016). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis. ChemicalBook.
  • SpectraBase. (n.d.). 1-PROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-OL.
  • Han, Y., & Stevenson, R. W. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Castillo, J. C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Patent EP2982670A1. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Gomaa, M. A.-M., & Al-Majid, A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Various Authors. (n.d.). Two-component reactions of 5-amino-pyrazole derivatives.
  • Various Authors. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Hawash, M., et al. (2025). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
  • Patent US5616723A. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.

Sources

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine side reaction identification and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyrazole derivative. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a key building block in medicinal and agrochemical research. Its synthesis, typically achieved through the condensation of a trifluoromethyl-containing β-dicarbonyl equivalent with a substituted hydrazine, can present several challenges. The presence of the electron-withdrawing trifluoromethyl group and the use of unsymmetrical reagents can lead to the formation of undesired side products, primarily regioisomers. This guide provides in-depth technical advice to identify and mitigate these issues, ensuring high purity and yield of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a mixture of two major products that are difficult to separate. What is the likely side product and how can I confirm its identity?

Answer:

The most common side reaction in the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is the formation of its regioisomer, N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. This occurs due to the two possible sites of initial condensation between the unsymmetrical trifluoromethyl β-ketoester (or equivalent) and propylhydrazine.

Identifying the Regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the pyrazole ring proton (at C4) will be slightly different for each isomer. You will likely observe two distinct singlets in the aromatic region (typically δ 5.8-7.0 ppm). The relative integration of these peaks will give you the isomeric ratio.

    • ¹⁹F NMR: This is a highly effective technique for distinguishing trifluoromethyl-containing regioisomers. The two isomers will exhibit distinct singlets with different chemical shifts.

    • HMBC/HMQC and NOE: For unambiguous structural confirmation, 2D NMR experiments can establish correlations between the N-propyl group and the pyrazole ring protons and carbons.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): You may observe two spots with very close Rf values, indicating the presence of multiple components.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate the isomers and show that they have the identical mass, confirming they are isomers.

  • Melting Point: A broad melting point range for the isolated solid product is a strong indicator of an impure, mixed-isomeric sample.

Question 2: How can I control the regioselectivity of the reaction to favor the desired 3-(trifluoromethyl) isomer?

Answer:

Controlling regioselectivity is crucial for an efficient synthesis. The outcome is highly dependent on reaction conditions, particularly the solvent and pH. The initial nucleophilic attack of the hydrazine on the β-dicarbonyl compound is the regiochemistry-determining step.

Mitigation Strategies:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of the 3-trifluoromethyl isomer.[1][2] These solvents can influence the tautomeric equilibrium of the β-dicarbonyl starting material and the stability of the reaction intermediates.

  • pH Control: The reaction is often catalyzed by a small amount of acid. Careful control of the pH can influence which carbonyl group of the β-ketoester is more susceptible to nucleophilic attack.

    • Acidic Conditions: Generally favor the attack of the more basic nitrogen of propylhydrazine at the more electrophilic carbonyl carbon. In the case of ethyl 4,4,4-trifluoroacetoacetate, the ketone carbonyl is more electrophilic due to the adjacent CF₃ group, which can favor the formation of the desired isomer.

    • Basic Conditions: Can also be used to direct the regioselectivity, sometimes favoring the alternative isomer depending on the specific substrates.[3][4]

  • Starting Material Selection: The choice of the β-dicarbonyl equivalent can influence the outcome. Using a pre-formed enamine or enol ether of the trifluoromethyl β-ketoester can lock the regiochemistry before the introduction of the hydrazine.

Workflow for Optimizing Regioselectivity:

Knorr_Synthesis A β-Ketoester + Propylhydrazine B Hydrazone Intermediate A->B Condensation C Cyclization (Intramolecular Attack) B->C D Pyrazolone Intermediate C->D E Dehydration/Aromatization D->E F N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine E->F

Sources

Technical Support Center: Enhancing the Biological Efficacy of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and related pyrazole-based bioactive compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental validation of this compound class. Given that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a specific chemical entity, this guide synthesizes broader, field-proven insights from the extensive research on trifluoromethyl-pyrazole derivatives to provide a robust framework for enhancing its biological efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and potential applications of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, based on the well-established characteristics of its structural class.

Q1: What is the likely biological significance of the key structural features of this compound?

A1: The pyrazole scaffold is a well-recognized "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3]

  • Pyrazole Core: This five-membered aromatic ring system is electron-rich and capable of forming multiple non-covalent interactions (hydrogen bonds, π-π stacking) with biological targets.[1][4] Its structure is a cornerstone of many FDA-approved drugs.[5][6]

  • Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group is a common strategy in modern drug design. It is a strong electron-withdrawing group that can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[7] Furthermore, its lipophilicity can improve membrane permeability and binding affinity to target proteins.[7]

  • N-propyl Group: The N-propyl substituent likely modulates the compound's pharmacokinetic properties, such as solubility, lipophilicity, and oral absorption. Its size and flexibility can influence how the molecule fits into the binding pocket of its target.

  • 5-amine Group (-NH₂): The primary amine group can act as a hydrogen bond donor, which is often crucial for anchoring a ligand to its biological target, such as the hinge region of a kinase.[8]

Q2: What are the predicted challenges associated with handling this compound?

A2: Like many heterocyclic compounds developed in drug discovery pipelines, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is predicted to have low aqueous solubility.[9] The planar, aromatic pyrazole core and the hydrophobic trifluoromethyl group contribute to this property. Researchers should anticipate the need for solubility-enhancement strategies for both in vitro and in vivo experiments. Additionally, the stability of trifluoromethyl-containing hydrazine precursors can be poor in solution, suggesting that the final pyrazole product should be handled carefully to avoid degradation, especially under harsh pH or high-temperature conditions.[10]

Q3: How should I prepare stock solutions and handle storage?

A3:

  • Stock Solution Preparation: Due to predicted low aqueous solubility, a high-concentration stock solution should first be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Ensure the compound is fully dissolved before making serial dilutions. For cellular assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Storage: Solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides structured guidance for overcoming specific experimental issues.

Guide 1: Issue - Low or Inconsistent Bioactivity in Cellular Assays

You've treated your cells with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, but the observed biological effect is much weaker than expected or varies significantly between experiments.

Troubleshooting Workflow

start Low or Inconsistent Bioactivity Observed solubility Step 1: Verify Compound Solubility in Assay Medium start->solubility precipitation Is precipitation visible? (Microscopy/Turbidity) solubility->precipitation formulation Step 2: Enhance Formulation (e.g., use excipients, pre-complex with serum) precipitation->formulation Yes stability Step 3: Assess Compound Stability precipitation->stability No formulation->stability degradation Does compound degrade in medium over time? (LC-MS) stability->degradation target Step 4: Confirm Target Engagement degradation->target No cell_health Step 5: Evaluate Cell Health & Assay Conditions degradation->cell_health Yes (Address instability) binding Is there direct evidence of binding? (e.g., CETSA, SPR) target->binding binding->cell_health No conclusion Hypothesis Confirmed or Refined binding->conclusion Yes cell_health->conclusion

Caption: Troubleshooting workflow for low bioactivity.

Q&A Troubleshooting:

  • Question: My IC₅₀ value is high and inconsistent. What's the first thing to check?

    • Answer: The most common culprit is poor solubility in your aqueous cell culture medium. Even if your DMSO stock is clear, the compound can precipitate when diluted into the medium.

      • Action: Visually inspect your final treatment wells under a microscope for crystals or amorphous precipitate. You can also measure the turbidity of the medium using a plate reader.

      • Causality: Precipitated compound is not bioavailable and cannot interact with its cellular target, leading to an artificially high IC₅₀ and poor reproducibility.[9]

  • Question: I've confirmed solubility is an issue. How can I improve it for a cell-based assay?

    • Answer: Several strategies can be employed.

      • Action 1 (Serum Pre-incubation): Before diluting your compound into the final medium, mix it with a small volume of fetal bovine serum (FBS). The proteins in FBS, particularly albumin, can bind to the compound and help keep it in solution.

      • Action 2 (Formulation with Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble drugs, increasing their aqueous solubility. See the protocol in Part 3 for details.[11][12]

      • Causality: These methods create a more favorable environment for the hydrophobic molecule, preventing aggregation and precipitation in the aqueous culture medium.[12]

  • Question: My compound seems soluble, but the activity diminishes over a long incubation period (e.g., 48-72 hours). What could be the cause?

    • Answer: This suggests compound instability or metabolic degradation.

      • Action: Perform a time-course experiment using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent compound in the cell culture medium at different time points (0, 6, 24, 48 hours).

      • Causality: The trifluoromethyl group generally enhances metabolic stability, but other parts of the molecule could be susceptible to enzymatic degradation by the cells or hydrolysis in the medium.[7] If degradation is confirmed, consider a shorter assay endpoint or re-dosing the compound during the experiment.

Guide 2: Issue - High Background Cytotoxicity or Suspected Off-Target Effects

The compound shows potent activity but also causes significant cell death even at low concentrations, or the observed phenotype does not match the expected outcome from inhibiting the primary target.

Q&A Troubleshooting:

  • Question: How can I distinguish between target-specific effects and general cytotoxicity?

    • Answer: It's crucial to run counter-screens and control experiments.

      • Action 1 (Control Cell Line): Test your compound in a cell line that does not express the intended target. If you still observe cytotoxicity, the effect is likely off-target.

      • Action 2 (Rescue Experiment): If possible, perform a rescue experiment. For example, if your compound inhibits an enzyme, overexpressing that enzyme might rescue the cells from the compound's effect.

      • Action 3 (Phenotypic Comparison): Compare the phenotype induced by your compound with that of a known, selective inhibitor of the same target or with the phenotype from genetic knockdown (e.g., siRNA) of the target. Discrepancies may point to off-target activity.

  • Question: My compound is a kinase inhibitor. How can I check its selectivity?

    • Answer: Pyrazole-based molecules are known to inhibit multiple kinases.[2][13]

      • Action: Profile your compound against a panel of kinases. Several commercial services offer kinase profiling across hundreds of different kinases at a fixed ATP concentration.

      • Causality: The ATP-binding pocket is highly conserved across the kinome. Small molecules designed to target one kinase can often bind to others, leading to off-target effects. Understanding the selectivity profile is essential for interpreting biological data.

Potential Kinase Inhibition Pathway

compound N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine kinase Target Kinase (e.g., Aurora, VEGFR2) compound->kinase Inhibition substrate Substrate Protein kinase->substrate phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate pathway Downstream Signaling Pathway p_substrate->pathway response Cellular Response (e.g., Apoptosis, Proliferation Block) pathway->response

Caption: A potential signaling pathway inhibited by the pyrazole compound.

Part 3: Key Experimental Protocols

Protocol 1: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of a poorly soluble pyrazole compound complexed with HP-β-CD for use in aqueous-based assays.

Materials:

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (to ~37°C) to aid dissolution.

  • Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of the compound to HP-β-CD. Calculate the mass of the compound needed.

  • Complexation:

    • Weigh the required amount of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine into a sterile microfuge tube.

    • Add the calculated volume of the 40% HP-β-CD solution to achieve the desired final concentration and molar ratio.

    • Vortex the mixture vigorously for 15-30 minutes.

    • If the solution is not clear, place it in a bath sonicator for 10-20 minutes.

  • Sterilization and Storage:

    • Sterilize the final complexed solution by passing it through a 0.22 µm syringe filter.

    • This is now your aqueous stock solution. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

  • Validation (Optional but Recommended): Confirm the concentration of the solubilized compound using HPLC with a standard curve.

Mechanism of Action Diagram

cluster_after After Complexation compound Hydrophobic Compound complex Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water Water Molecules

Caption: Encapsulation of a hydrophobic compound by cyclodextrin.

Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for In Vivo Studies

This protocol provides a starting point for creating a simple lipid-based formulation to enhance oral bioavailability.

Materials:

  • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Oil (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Glass vial, magnetic stirrer

Methodology:

  • Component Screening: First, determine the solubility of your compound in various oils, surfactants, and co-surfactants to select the best components.

  • Formulation Preparation:

    • Based on solubility data, create a formulation blend. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant (w/w/w).

    • Weigh the components into a glass vial.

    • Mix thoroughly using a magnetic stirrer at a gentle heat (~40°C) until a clear, homogenous solution is formed. This is the SEDDS vehicle.

  • Drug Loading:

    • Add the desired amount of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine to the SEDDS vehicle.

    • Continue stirring (with gentle heat if necessary) until the compound is completely dissolved.

  • Characterization:

    • Emulsification Test: Add a small amount of the drug-loaded SEDDS to water with gentle agitation. It should spontaneously form a fine, milky emulsion.

    • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. Droplets in the nano-range are desirable for good absorption.

  • Administration: The final drug-loaded SEDDS can be administered orally to animals via gavage.

Data Summary Table

ParameterRecommended Starting PointRationale
Cellular Assays
Final DMSO Concentration< 0.5% (v/v)High concentrations of DMSO can be cytotoxic and affect cell signaling.[14]
HP-β-CD Molar Ratio1:1 to 1:5 (Compound:CD)Balances solubility enhancement with potential for cytotoxicity from high CD concentrations.
In Vivo Formulations
SEDDS Oil Phase %30-50%Solubilizes the drug and facilitates absorption via lymphatic pathways.[11]
SEDDS Surfactant %30-50%Reduces interfacial tension, promoting spontaneous emulsification in GI fluids.[11]

References

  • Kumar, V., & Sharma, P. K. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences, 9(4), 195.
  • Adams, C. M., Anderson, K., Artman, G., 3rd, Bizec, J. C., Cepeda, R., Elliott, J., Fassbender, E., Ghosh, M., Hanks, S., Hardegger, L. A., Hosagrahara, V. P., Jaffee, B., Jendza, K., Ji, N., Johnson, L., Lee, W., Liu, D., Liu, F., Long, D., Ma, F., … Zhang, Y. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of medicinal chemistry, 61(4), 1622–1635. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3127. [Link]

  • Alam, M. J., & Khan, S. A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1234. [Link]

  • Dunne, J., & Sweeney, J. B. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Woodhead, S. J. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of medicinal chemistry, 52(1), 379-388. [Link]

  • ACS Publications. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. [Link]

  • Chimenti, F., Bizzarri, B., & Maccioni, E. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3127. [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Ostath, R. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future medicinal chemistry, 13(14), 1235–1255. [Link]

  • Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • ResearchGate. (2021). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • RSC Publishing. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

Sources

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine formulation challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common formulation challenges associated with this molecule. Drawing from established principles in medicinal chemistry and pharmaceutical sciences, this guide provides in-depth, practical solutions in a direct question-and-answer format.

Introduction: Understanding the Molecule

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core, which is a common scaffold in many approved drugs due to its metabolic stability and versatile biological activity.[1][2] The molecule's key substituents—a lipophilic n-propyl group and a highly electronegative trifluoromethyl (-CF3) group—impart unique physicochemical properties. The -CF3 group, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] However, these same features, especially the -CF3 group, frequently lead to significant formulation challenges, most notably poor aqueous solubility.

This guide will address these anticipated challenges head-on, providing both the theoretical basis for the problem and validated experimental protocols to overcome them.

Frequently Asked Questions & Troubleshooting Guides

Solubility Enhancement

Question 1: My batch of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibits very low aqueous solubility, hindering my ability to perform biological assays. What is the underlying cause and what systematic approach should I follow to improve it?

Answer:

The poor aqueous solubility is an expected characteristic of this molecule. It arises from a combination of factors:

  • High Lipophilicity: The trifluoromethyl (-CF3) group is a strong contributor to lipophilicity, which can lead to a decrease in aqueous solubility.

  • Crystal Lattice Energy: As a planar heterocyclic compound, the molecule likely forms a stable crystal lattice that requires significant energy to disrupt for dissolution to occur.[5]

  • Pyrazole Core: The pyrazole ring itself can contribute to lipophilicity, although it also provides hydrogen bonding capabilities.[2]

A systematic, tiered approach is the most effective way to tackle solubility issues. Before attempting any enhancement, you must first quantify the baseline solubility.

Mandatory First Step: Baseline Solubility Determination

It is critical to determine the compound's thermodynamic equilibrium solubility. The shake-flask method is the gold standard for this purpose.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of solid N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine to a series of vials, each containing a known volume of a specific aqueous buffer (e.g., pH 5.0, 7.4, 9.0). Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.

Once you have the baseline data, you can select an appropriate enhancement strategy using the following decision-making framework.

G start Poor Aqueous Solubility (Baseline < 10 µg/mL) ionizable Does the compound have an ionizable group? (pKa of amine) start->ionizable salt Strategy: Salt Formation (pH Adjustment) ionizable->salt Yes formulation_type Target Formulation Type? ionizable->formulation_type No / Insufficient cosolvent Strategy: Co-solvents (For in vitro assays) liquid Liquid / Semi-solid formulation_type->liquid solid Solid Oral Dosage formulation_type->solid liquid->cosolvent complexation Strategy: Complexation (e.g., Cyclodextrins) liquid->complexation lipid Strategy: Lipid-Based (SEDDS, Microemulsions) liquid->lipid solid->complexation asd Strategy: Amorphous Solid Dispersions (ASDs) solid->asd micronization Strategy: Particle Size Reduction (Micronization) solid->micronization

Caption: Decision tree for selecting a solubility enhancement strategy.

Question 2: Can you provide a summary of potential solubility enhancement techniques and their effectiveness?

Answer:

Certainly. The choice of technique depends on the required fold-increase in solubility and the intended application.[6] Below is a summary of common strategies for poorly soluble APIs.[7][8]

StrategyMechanism of ActionTypical Fold IncreasePrimary ApplicationKey Consideration
Salt Formation Ionizes the API by adjusting pH, significantly increasing solubility in aqueous media.[5]10 - 1,000xOral & ParenteralRequires an ionizable functional group (the pyrazol-5-amine is basic).
Co-solvents Reduces the polarity of the solvent system (e.g., water/DMSO, water/ethanol) to better match the solute.2 - 50xIn vitro assays, early studiesIn vivo use is limited due to potential toxicity of co-solvents.
Cyclodextrins Forms inclusion complexes where the hydrophobic API resides within the cyclodextrin cavity, presenting a hydrophilic exterior.[9]10 - 5,000xOral & ParenteralStoichiometry and binding constant must be determined; can be costly.
Amorphous Solid Dispersions (ASDs) Disperses the API in a hydrophilic polymer matrix, preventing crystallization and maintaining a high-energy amorphous state.[5]10 - 10,000xSolid Oral DosagePhysical and chemical stability of the amorphous form must be ensured.
Particle Size Reduction Increases the surface area of the API particles (micronization, nanosuspensions), leading to a faster dissolution rate.[8]2 - 10xSolid Oral DosageDoes not increase thermodynamic solubility, only dissolution rate.
Lipid-Based Formulations (SEDDS) Dissolves the API in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.[8]10 - 1,000xOralCan enhance bioavailability by utilizing lipid absorption pathways.
Stability Assessment

Question 3: I suspect my compound is degrading during storage or under certain experimental conditions. How can I definitively identify its degradation pathways?

Answer:

When instability is suspected, a systematic forced degradation (or stress testing) study is essential. This approach deliberately exposes the compound to harsh conditions to accelerate degradation, allowing you to identify potential degradation products and sensitive points in the molecule's structure. This is a critical step in developing a stability-indicating analytical method.

The trifluoromethylphenyl moiety can degrade under specific conditions, such as hydrolysis of the -CF3 group under alkaline pH or photodegradation. The pyrazole ring and the N-propyl-amine group may also be susceptible to oxidation or other reactions.

Workflow: Forced Degradation Study

The following workflow outlines the parallel stress conditions under which the compound should be tested.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) hplc HPLC-UV/DAD Analysis (Quantify parent loss, detect degradants) acid->hplc base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) base->hplc oxidative Oxidative (e.g., 3% H₂O₂, RT) oxidative->hplc thermal Thermal (e.g., 80°C, Solid & Solution) thermal->hplc photo Photolytic (ICH Q1B Light Exposure) photo->hplc lcms LC-MS/MS Analysis (Identify mass of degradants) hplc->lcms nmr NMR Spectroscopy (Structure elucidation of major degradants) lcms->nmr api API Solution & Solid API api->acid api->base api->oxidative api->thermal api->photo

Caption: Workflow for a systematic forced degradation study.

Key Steps & Interpretation:

  • Expose the API: Prepare solutions of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (e.g., in an acetonitrile/water mixture) and expose them to the stress conditions outlined above. A solid sample should also be used for thermal and photolytic testing.

  • Analyze Samples: At various time points (e.g., 0, 2, 8, 24 hours), analyze the samples using a stability-indicating HPLC method. The method must be able to separate the parent peak from all degradation product peaks.

  • Identify Degradants: Use LC-MS to obtain the mass of the degradation products. This can provide immediate clues to the degradation pathway (e.g., a mass increase of 16 amu suggests oxidation).

  • Characterize Structure: If a major degradant is formed, it may need to be isolated and its structure confirmed by NMR.

By understanding which conditions cause degradation, you can implement effective control strategies, such as using pH-buffered formulations, adding antioxidants, or protecting the compound from light.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Fall, Y., & Galdino, F. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
  • Al-Sanea, M. M., & El-Sherief, H. A. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Al-Sanea, M. M., & El-Sherief, H. A. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.

Sources

Technical Support Center: Scaling Up the Synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. As you transition from laboratory-scale experiments to larger-scale production, this resource offers practical, in-depth guidance to navigate potential challenges. Our focus is on providing robust, scientifically-grounded solutions to common issues, ensuring the integrity and efficiency of your synthesis.

I. Synthetic Overview & Key Challenges in Scale-Up

The synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is typically a two-step process. The first step involves the formation of the pyrazole core, 3-(trifluoromethyl)-1H-pyrazol-5-amine, through the condensation of a suitable β-ketonitrile with hydrazine. The second, and often more challenging step at scale, is the regioselective N-alkylation of the pyrazole ring to introduce the propyl group.

Core Synthetic Pathway:

A Ethyl 4,4,4-trifluoroacetoacetate C 3-(Trifluoromethyl)-1H-pyrazol-5-amine A->C Condensation B Hydrazine Hydrate B->C E N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (Target) C->E N-propylation F N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (Isomer) C->F N-propylation (Side Reaction) D 1-Bromopropane D->E D->F

Caption: General synthetic route to N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Scaling up this synthesis introduces several critical challenges that require careful consideration:

  • Regioselectivity: The N-alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine can occur at two different nitrogen atoms, leading to the desired N1-propyl isomer and the undesired N2-propyl isomer. Controlling this regioselectivity is paramount for a high-yielding and pure product.

  • Exothermic Reactions: The initial condensation with hydrazine can be highly exothermic, posing a significant safety risk at a larger scale if not properly managed.

  • Purification: Separating the desired product from the isomeric byproduct, unreacted starting materials, and other impurities can be challenging and may require specialized chromatographic techniques that are not always feasible for large quantities.

  • Safety: Handling of hydrazine hydrate, a toxic and potentially explosive compound, requires strict safety protocols, especially in large volumes.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

Q1: My reaction yield for the pyrazole formation is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the condensation of β-ketonitriles with hydrazine are often due to incomplete reaction or side product formation.[1] Here are several factors to investigate:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. Monitoring the reaction progress by TLC or LC-MS is crucial. For many aminopyrazole syntheses, refluxing for 3-4 hours is a good starting point.[2]

  • pH of the Reaction Medium: The pH can significantly influence the rate of hydrazone formation and subsequent cyclization. While the reaction is often carried out under neutral or slightly acidic conditions, a systematic pH screen could identify the optimal conditions for your specific substrate.

  • Quality of Starting Materials: Impurities in the β-ketonitrile or hydrazine hydrate can interfere with the reaction. Ensure you are using high-purity starting materials.

  • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact the yield. Ensure your reactor's agitation is sufficient for the scale of the reaction.

ParameterRecommendationRationale
Reaction Monitoring TLC, LC-MSTo ensure the reaction has gone to completion.
Temperature RefluxTo provide sufficient energy for the reaction to proceed.
Starting Materials High PurityTo avoid side reactions caused by impurities.
Agitation VigorousTo ensure homogenous mixing and heat distribution.

Q2: I am observing the formation of significant byproducts during the pyrazole synthesis. How can I identify and minimize them?

A2: Byproduct formation is a common issue when scaling up. The most likely byproducts are from self-condensation of the β-ketonitrile or incomplete cyclization.

  • Characterization of Byproducts: Isolate the major byproducts by column chromatography and characterize them using NMR and Mass Spectrometry. This will give you a clear indication of the side reactions occurring.

  • Control of Stoichiometry: Ensure the accurate addition of hydrazine hydrate. An excess or deficit can lead to different side reactions. A slight excess of hydrazine is often used to drive the reaction to completion.

  • Temperature Control: As mentioned, the reaction can be exothermic. A runaway reaction can lead to decomposition and the formation of tars and other undesirable byproducts. Ensure your cooling system is adequate for the scale and consider a slower addition of hydrazine.

Step 2: N-propylation of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

Q1: My N-propylation reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a well-documented challenge.[3][4] The formation of two regioisomers is common, with the major product often being sterically controlled.[3][5]

  • Choice of Base and Solvent: The reaction conditions can have a profound impact on the N1/N2 alkylation ratio. A systematic screen of bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, Acetone, Acetonitrile) is highly recommended. For instance, using a stronger, bulkier base might favor the formation of the less sterically hindered N1-anion.

  • Alkylation Agent: While propyl bromide is a common choice, other propylating agents could offer better selectivity. For example, using propyl triflate or employing a Mitsunobu reaction with propanol could alter the regiochemical outcome.

  • Protecting Groups: Although it adds steps to the synthesis, a protecting group strategy can provide excellent regiocontrol. For example, protection of the exocyclic amine, followed by N-alkylation and deprotection.

  • Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can provide high regioselectivity for N1-alkylation.[6] While this may not be directly applicable to propyl bromide, it highlights that alternative reaction pathways can offer improved selectivity.

cluster_0 N-propylation C 3-(Trifluoromethyl)-1H-pyrazol-5-amine E N1-propyl Isomer (Desired) C->E Base, Solvent F N2-propyl Isomer (Undesired) C->F Base, Solvent D 1-Bromopropane D->E D->F

Caption: Regioselectivity in the N-propylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine.

Q2: The N-propylation reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?

A2: Incomplete conversion is a common scale-up problem. Here are some strategies to improve the reaction rate and conversion:

  • Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be mindful that this could also lead to increased byproduct formation.

  • Phase Transfer Catalysis: For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction by transferring the pyrazole anion into the organic phase.

  • Use of a Stronger Base: Switching to a stronger base like sodium hydride (NaH) will more effectively deprotonate the pyrazole, leading to a higher concentration of the nucleophilic anion and a faster reaction. Caution: NaH is highly reactive and requires careful handling, especially at scale.

  • Solvent Choice: Ensure the solvent is appropriate for the reaction. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.

Step 3: Purification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Q1: I am struggling to separate the two N-propyl isomers using column chromatography at a large scale. Are there alternative purification methods?

A1: Large-scale column chromatography can be expensive and time-consuming. Consider these alternatives:

  • Crystallization: If the desired isomer is a solid and has different solubility properties from the undesired isomer, fractional crystallization can be a highly effective and scalable purification method. Experiment with a variety of solvents and solvent mixtures to find conditions that selectively crystallize the desired product.

  • Distillation: If the isomers have sufficiently different boiling points, distillation under reduced pressure could be a viable option.[7]

  • Acid-Base Extraction: The basicity of the two isomers might be slightly different. A careful extraction with an aqueous acid solution at a specific pH might allow for the selective extraction of one isomer.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety concerns are:

  • Hydrazine Hydrate: It is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). At larger scales, consider a closed-system transfer. Hydrazine is also a high-energy compound, and its reactions can be highly exothermic.

  • Exothermic Reactions: The initial pyrazole formation is exothermic. Ensure the reactor has adequate cooling capacity and consider a slow, controlled addition of reagents.

  • Flammable Solvents: Many of the solvents used are flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.

Q2: How can I monitor the progress of my reactions effectively at a larger scale?

A2: At-line or in-line process analytical technology (PAT) can be invaluable for monitoring large-scale reactions. Techniques like HPLC, GC, or even spectroscopic methods (FT-IR, Raman) can provide real-time data on reactant consumption and product formation, allowing for better control over the reaction. For less critical monitoring, taking small aliquots for offline analysis by TLC or LC-MS remains a reliable method.

Q3: Are there any "greener" or more sustainable approaches to this synthesis?

A3: Yes, several strategies can make the synthesis more environmentally friendly:

  • Solvent Selection: Whenever possible, choose solvents with a better safety and environmental profile. Consider solvent recycling to minimize waste.

  • Catalytic Methods: Explore catalytic methods for the N-alkylation step, which can reduce the need for stoichiometric reagents and minimize waste.

  • Flow Chemistry: Continuous flow chemistry can offer significant advantages in terms of safety (smaller reaction volumes at any given time), efficiency, and scalability.[8]

Q4: What are the key analytical techniques for characterizing the final product and its isomer?

A4: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for distinguishing between the N1 and N2 isomers. The chemical shifts of the pyrazole ring protons and the propyl group will be different for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and the ratio of the two isomers.

  • Gas Chromatography (GC): Can also be used for purity assessment, especially if the compounds are volatile.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at a rate that maintains the internal temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N-propylation of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

This protocol provides a starting point for optimization.

  • To a stirred suspension of 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add 1-bromopropane (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the two product isomers by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by one of the methods described in the troubleshooting section.

V. References

  • Armstrong, A., et al. (2002). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.

  • Bhat, V., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

  • Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.

  • Dmytriv, Y., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry.

  • El-Sattar, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

  • Patel, D., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances.

  • Sumitomo Chemical Company, Limited. (1996). N-alkylation method of pyrazole. EP0749963A1.

  • Wallach, D. R., & Chisholm, J. D. (2015). Brønsted Acid Catalyzed Monoalkylation of Anilines with Trichloroacetimidates. The Journal of Organic Chemistry.

  • Zhu, J., et al. (2019). Copper-Catalyzed Aerobic Oxidative Annulation of Terminal Alkynes and Hydrazines: A Strategy for the Synthesis of Polysubstituted Pyrazoles. Organic Letters.

  • BenchChem. (2023). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.

  • Fisher Scientific. (2023). Safety Data Sheet - 1-Methyl-3-phenyl-1H-pyrazol-5-amine.

  • MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

  • Organic Syntheses. 3(5)-aminopyrazole.

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

  • Singh, P. P., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry.

  • Springer. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.

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Validation & Comparative

The Strategic Importance of Substitution: A Comparative Guide to N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of modern therapeutic design. Its synthetic tractability and diverse pharmacological activities have cemented its status as a "privileged structure."[1] Within this vast chemical space, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine emerges as a molecule of significant interest. This guide provides an in-depth, objective comparison of this compound with its structural analogs, supported by experimental data and established structure-activity relationships (SAR), to illuminate the nuanced effects of substituent choice on biological activity.

The Pyrazole Core: A Foundation for Diverse Biological Activity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donating (N-1) and accepting (N-2) capabilities.[2] This, coupled with its metabolic stability, makes it an ideal framework for designing molecules that can effectively interact with a wide array of biological targets.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[4][5]

The subject of this guide, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, possesses three key points of modification that critically influence its biological profile: the N1-propyl group, the C3-trifluoromethyl group, and the C5-amino group. Understanding the individual and synergistic contributions of these substituents is paramount for rational drug design.

Comparative Analysis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its Analogs

To contextualize the potential performance of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, we will dissect the influence of each key substituent by comparing it with analogs where that specific group is varied.

The Influence of the N1-Alkyl Substituent

The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The size, lipophilicity, and steric bulk of this group can significantly impact target binding and selectivity.

N1_Substitution_SAR

Structure-Activity Relationship Insights:

  • Lipophilicity and Permeability: Increasing the length of the alkyl chain from methyl to propyl generally increases the lipophilicity of the molecule. This can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can lead to poor solubility and off-target effects.

  • Steric Hindrance: The bulk of the N1-substituent can influence how the molecule fits into a target's binding pocket. While a methyl group offers minimal steric hindrance, a larger propyl or isopropyl group may provide more extensive van der Waals interactions, potentially increasing potency. However, excessive bulk can also lead to steric clashes, reducing affinity. For instance, in a series of 3,5-diarylpyrazole inhibitors of meprin α and β, N-methylation and N-phenylation led to a 4- to 6-fold decrease in activity compared to the unsubstituted analog, suggesting that larger groups at this position can be detrimental for this specific target.[6]

  • Metabolic Stability: The N-alkyl group can influence the metabolic stability of the pyrazole core. Longer or branched alkyl chains may be more susceptible to cytochrome P450-mediated oxidation.

The Impact of the C3-Trifluoromethyl Group

The trifluoromethyl (CF3) group is a widely used bioisostere for a methyl group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity impart unique properties to the molecule.

Comparative Performance Data:

The following table presents a comparison of pyrazole analogs with and without the trifluoromethyl group, highlighting its impact on inhibitory activity against various enzymes.

Compound/AnalogTargetIC50/Ki (nM)Reference CompoundIC50/Ki (nM)Reference
3-Trifluoromethylpyrazole analog (Celecoxib)COX-240SC-58125 (3-CH3)50
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)Anti-inflam.HighDiclofenac SodiumModerate[4]
1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazolesAnti-inflam.62-76% inhib.Indomethacin78% inhib.

Key Insights:

  • Enhanced Potency: The CF3 group often enhances binding affinity due to its ability to participate in favorable interactions within the binding pocket, such as dipole-dipole or orthogonal multipolar interactions.

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[2]

  • Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of the pyrazole ring nitrogens, influencing the molecule's ionization state at physiological pH and its ability to form hydrogen bonds.

The Role of the C5-Amino Group

The amino group at the C5 position is a critical pharmacophore, often acting as a key hydrogen bond donor in interactions with biological targets.

C5_Amino_Interactions

Structure-Activity Relationship Insights:

  • Kinase Inhibition: The 5-aminopyrazole motif is a well-established hinge-binding moiety in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. A series of 1H-pyrazol-3-amine derivatives, for example, were identified as potent RIPK1 inhibitors for inflammatory diseases.[7]

  • Modulation of Physicochemical Properties: The basicity of the amino group can be fine-tuned by the electronic effects of other substituents on the pyrazole ring. This, in turn, affects the molecule's solubility and ionization state.

  • Synthetic Handle: The amino group provides a convenient synthetic handle for further derivatization, allowing for the exploration of additional chemical space and the optimization of pharmacological properties through techniques like molecular hybridization.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and a representative in vitro assay for its evaluation.

Synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This protocol outlines a common synthetic route for N-substituted aminopyrazoles, which involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.

Synthesis_Workflow

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add propylhydrazine (1.1 eq) to the solution.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, can be purified by column chromatography.

  • Amination: The pyrazol-5-ol intermediate can be converted to the corresponding 5-amino-pyrazole through a variety of methods, including reaction with a suitable aminating agent or through a multi-step sequence involving conversion to a leaving group followed by nucleophilic substitution with an amine source.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of pyrazole analogs against a target kinase, a common application for this class of compounds.

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and analogs)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the target kinase, and the kinase substrate.

  • Initiation of Reaction: Add the test compounds to the wells, followed by the addition of ATP to initiate the kinase reaction. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a strategically designed molecule that leverages the beneficial properties of its constituent functional groups. The N-propyl group offers a balance of lipophilicity and steric bulk for potential enhancement of cell permeability and target engagement. The C3-trifluoromethyl group is anticipated to confer increased potency and metabolic stability, while the C5-amino group provides a crucial anchor for target binding, particularly within kinase active sites.

References

  • Guedes, N.; et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1627-1657.
  • Abdel-Wahab, B. F.; et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 12(45), 29469-29483.
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Validating the Mechanism of Action of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Comparative Guide to Target Deconvolution and Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrazole-containing compounds represent a cornerstone of medicinal chemistry, with numerous FDA-approved drugs targeting a wide array of biological processes.[1][2] These five-membered heterocyclic scaffolds are privileged structures, known to interact with various targets including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][2][3] N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is one such molecule, whose trifluoromethyl group suggests enhanced metabolic stability and bioavailability, making it a compound of significant interest.[4] However, its precise mechanism of action remains to be fully elucidated.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow. Our approach will be comparative, juxtaposing the experimental validation of our subject compound against well-characterized therapeutics that share structural motifs or putative biological targets.

Part 1: Initial Hypothesis Generation - Learning from the Pyrazole Scaffold

The pyrazole core is a versatile pharmacophore.[2][5] Before embarking on extensive experimental validation, a logical first step is to form a hypothesis based on the known activities of structurally similar compounds. Pyrazole derivatives have been successfully developed as:

  • Kinase Inhibitors: Many pyrazole-containing drugs, such as Crizotinib and Sorafenib, function by inhibiting protein kinases, which are pivotal in cellular signaling pathways.[2][6] The trifluoromethyl moiety, in particular, is found in several kinase inhibitors.[4]

  • GPCR Modulators: The pyrazole ring can serve as a bioisostere for other aromatic systems, enabling interaction with GPCRs.[1]

  • Enzyme Inhibitors: Compounds with a pyrazole core have shown inhibitory activity against a range of enzymes.[7]

Given the prevalence of pyrazole-based kinase inhibitors, a primary hypothesis is that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine acts as a kinase inhibitor. This guide will proceed with validating this hypothesis, while also outlining strategies to explore alternative mechanisms should this initial hypothesis prove incorrect.

Part 2: Experimental Validation Workflow

A robust validation of a compound's mechanism of action hinges on a multi-pronged experimental approach. We will focus on three key stages: confirming target engagement, quantifying biological activity, and characterizing downstream cellular effects.

Stage 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The first and most critical step is to confirm that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine directly binds to its putative target protein within a cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[8][9][10]

When a ligand binds to a protein, it typically increases the protein's resistance to heat-induced denaturation.[9][11] CETSA exploits this phenomenon by heating cell lysates or intact cells treated with a compound to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[9][10][11]

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation start Cultured Cells treat Treat with Vehicle or N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine start->treat aliquot Aliquot Samples treat->aliquot heat Heat Aliquots to Different Temperatures aliquot->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Precipitated Fractions lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify plot Plot Melting Curve quantify->plot shift Thermal Shift Observed (Target Engagement) plot->shift no_shift No Thermal Shift (No Target Engagement) plot->no_shift

Caption: Workflow for CETSA to validate target engagement.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors, such as PC-3 for VEGFR-2 inhibitors[6]) to ~80% confluency. Treat cells with either a vehicle control (e.g., DMSO) or a desired concentration of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for 1-2 hours.

  • Heating Step: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[11]

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.

Stage 2: In Vitro Kinase Inhibition Assay

Assuming CETSA confirms engagement with a specific kinase (e.g., VEGFR-2), the next step is to quantify the inhibitory activity of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and compare it to a known inhibitor.

Kinase assays measure the transfer of a phosphate group from ATP to a substrate.[12] By measuring the amount of product formed (e.g., ADP) or the depletion of ATP in the presence of varying concentrations of the inhibitor, we can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[13]

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis start Serial Dilution of N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine plate Add Diluted Compound and Kinase to Plate start->plate initiate Add ATP/Substrate Mixture to Initiate plate->initiate incubate Incubate at 30°C initiate->incubate stop Add Detection Reagent (e.g., ADP-Glo) incubate->stop read Read Luminescence stop->read plot Plot Dose-Response Curve read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in DMSO. Also, prepare a "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., Sorafenib for VEGFR-2).

  • Kinase Reaction: In a 96-well or 384-well plate, add the serially diluted compound or controls. Add the kinase of interest (e.g., recombinant human VEGFR-2). Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[12][14]

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Table: Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Reference
N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine VEGFR-2To be determinedN/A
Sorafenib VEGFR-290[6]
Acrizanib VEGFR-2Data available in literature[15]
Stage 3: Assessing Downstream Signaling

Validating the mechanism of action requires demonstrating that the compound affects the kinase's downstream signaling pathway in cells. For a kinase like VEGFR-2, this would involve assessing the phosphorylation of downstream targets like ERK.

If N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine inhibits VEGFR-2, it should block the signaling cascade initiated by the binding of VEGF to its receptor. This can be observed by a decrease in the phosphorylation of downstream proteins such as ERK1/2.[16]

  • Cell Treatment: Seed cells (e.g., HUVECs) and serum-starve them overnight. Pre-treat the cells with various concentrations of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine or a control inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF for a short period (e.g., 10 minutes) to activate the VEGFR-2 pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to t-ERK. A dose-dependent decrease in this ratio indicates inhibition of the signaling pathway.

Part 3: Investigating Alternative Mechanisms - The GPCR Hypothesis

If the kinase inhibitor hypothesis is not supported by the data (e.g., no significant thermal shift in CETSA for a panel of kinases, or a very high IC50 value), an alternative mechanism should be explored. Given the structural properties of pyrazoles, modulation of a G-protein coupled receptor (GPCR) is a plausible alternative.[1]

GPCR Signaling Pathway Analysis

GPCR activation initiates a signaling cascade, often leading to changes in the concentration of intracellular second messengers like cyclic AMP (cAMP).[17][18]

GPCR_Signaling_Workflow A Cells expressing target GPCR B Treat with N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine A->B C Stimulate with known GPCR agonist B->C D Lyse cells and measure second messenger (e.g., cAMP) C->D E Analyze for potentiation or inhibition of agonist response D->E

Caption: Workflow to test for GPCR modulation.

A common method to screen for GPCR activity is to use a reporter gene assay, such as one that utilizes a β-lactamase reporter gene under the control of a cAMP response element (CRE).[19]

  • Cell Line: Use a cell line stably expressing the GPCR of interest and the CRE-bla reporter gene.

  • Treatment: Treat the cells with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

  • Agonist/Antagonist Mode: To test for agonist activity, measure the reporter signal directly after compound treatment. To test for antagonist activity, add a known agonist for the GPCR after treatment with the compound and measure the inhibition of the agonist-induced signal.

  • Detection: Use a FRET-based substrate (like CCF4) that changes its emission wavelength when cleaved by β-lactamase.[19] A change in the fluorescence ratio indicates modulation of the GPCR pathway.

Part 4: Addressing Off-Target Effects

A crucial aspect of validating a mechanism of action is to assess the compound's selectivity. Off-target effects are a significant concern in drug development.[20]

Kinase Profiling

If N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is confirmed as a kinase inhibitor, it is essential to screen it against a broad panel of kinases to determine its selectivity profile.[13] This is typically done by specialized contract research organizations (CROs) that offer panels of hundreds of kinases. The data is usually presented as the percentage of inhibition at a given concentration (e.g., 1 µM) and is critical for predicting potential side effects.

Conclusion

Validating the mechanism of action of a novel compound like N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a systematic process of hypothesis testing and data-driven refinement. This guide outlines a logical and robust workflow, starting with the most probable hypothesis based on the compound's chemical scaffold—kinase inhibition. By employing state-of-the-art techniques like CETSA for target engagement and quantitative in vitro assays, researchers can build a strong evidence base for the compound's primary mechanism.

Crucially, this process must be comparative. By benchmarking against established drugs like Sorafenib, we can contextualize the potency and potential of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Furthermore, by remaining open to alternative mechanisms, such as GPCR modulation, and by rigorously assessing selectivity through broad panel screening, a comprehensive and trustworthy understanding of the compound's biological activity can be achieved. This methodical approach is fundamental to advancing promising molecules from the bench to potential clinical applications.

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Guide for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Molecules incorporating this heterocyclic ring have been successfully developed as inhibitors for a range of biological targets, particularly protein kinases.[3][4] This guide focuses on a specific pyrazole-containing compound, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. As the specific biological target for this compound is not extensively documented in publicly available literature, this guide will proceed under the well-founded hypothesis that it is designed as a protein kinase inhibitor.

For the purpose of providing a realistic and technically in-depth comparison, we will designate Aurora Kinase A (AURKA) as the hypothetical primary target. AURKA is a crucial serine/threonine kinase involved in mitotic progression, and its inhibitors are actively pursued as anti-cancer therapeutics.[4]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. We will explore its selectivity against a panel of other kinases, its potential for off-target interactions with G-protein coupled receptors (GPCRs), and its broader cellular effects through cytotoxicity and cytokine release assays. The objective is to present a robust, self-validating system of protocols and data interpretation that embodies the principles of scientific integrity and provides actionable insights for researchers, scientists, and drug development professionals.

The Imperative of Selectivity Profiling

The efficacy of a targeted therapeutic is intrinsically linked to its selectivity. While high potency against the intended target is desirable, off-target activity can lead to unforeseen side effects or even toxicity, a major cause of clinical trial failures.[1][5] Conversely, a well-characterized "polypharmacology" profile, where a compound deliberately interacts with a select few targets, can sometimes offer enhanced therapeutic benefits.[6] Therefore, a systematic and multi-faceted approach to cross-reactivity screening is not merely a regulatory requirement but a fundamental component of rational drug design.

This guide outlines a tiered approach to building a selectivity profile for our lead compound, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

cluster_0 Tier 1: Target-Based Screening cluster_1 Tier 2: Cell-Based Screening Kinase Panel Kinase Panel GPCR Panel GPCR Panel Cytotoxicity Assays Cytotoxicity Assays Kinase Panel->Cytotoxicity Assays Functional Impact of On- & Off-Target Kinase Inhibition Cytokine Release Cytokine Release Cytotoxicity Assays->Cytokine Release Immune Stimulation Potential Final Profile Final Profile Cytokine Release->Final Profile Integrated Safety & Selectivity Profile Lead Compound Lead Compound Lead Compound->Kinase Panel Primary & Secondary Target Identification Lead Compound->GPCR Panel Broad Off-Target Liability

Figure 1: Tiered workflow for cross-reactivity profiling.

Comparative Kinase Selectivity Profiling

Given our hypothesis that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is an AURKA inhibitor, the initial and most critical step is to determine its potency and selectivity against a panel of other kinases. The choice of kinases for this panel is crucial; it should include kinases that are structurally related to AURKA as well as representatives from different branches of the human kinome to provide a broad overview of selectivity.[6]

Experimental Approach: A common and reliable method for kinase inhibitor profiling is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from ATP into a specific substrate.[6] Alternatively, fluorescence-based assays or binding assays like differential scanning fluorimetry (DSF) can provide high-throughput, robust data.[7]

Hypothetical Data Summary:

The following table presents illustrative data for the inhibitory activity (IC₅₀) of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and a known control compound (Alisertib, an established AURKA inhibitor) against a representative kinase panel.

Kinase TargetFamilyN-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine IC₅₀ (nM)Alisertib IC₅₀ (nM)Selectivity Ratio (Off-Target/On-Target)
AURKA Aurora Kinase 5 1.2 -
AURKBAurora Kinase501210
PLK1Polo-like Kinase250950
CDK2Cyclin-dependent>10,0002,100>2000
VEGFR2Tyrosine Kinase850>10,000170
p38αMAPK1,200>10,000240
SRCTyrosine Kinase>10,000>10,000>2000

Interpretation of Results:

The hypothetical data suggests that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a potent inhibitor of our primary target, AURKA. It demonstrates a 10-fold selectivity over the closely related AURKB. While Alisertib shows potent activity against PLK1, our compound is significantly more selective, which could translate to a different side-effect profile. The high IC₅₀ values against CDK2, VEGFR2, p38α, and SRC indicate good selectivity across different kinase families. This profile suggests that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a relatively selective AURKA inhibitor.

Broad Off-Target Liability: GPCR Screening

Small molecule kinase inhibitors can sometimes exhibit unexpected interactions with other protein families, with G-protein coupled receptors (GPCRs) being a common class of off-targets.[8] Screening against a panel of GPCRs is a critical step in preclinical safety assessment to identify potential liabilities that could lead to cardiovascular, neurological, or other adverse effects.

Experimental Approach: Functional GPCR assays typically measure the downstream consequences of receptor activation or inhibition, such as changes in intracellular cyclic AMP (cAMP) levels for Gs and Gi-coupled receptors, or calcium mobilization for Gq-coupled receptors.[9]

Hypothetical Data Summary:

The compound was screened at a concentration of 10 µM against a panel of 40 common GPCRs. The table below summarizes the results for any receptor showing greater than 50% inhibition or activation.

GPCR TargetPathwayN-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (% Inhibition @ 10 µM)
H₁ (Histamine)Gq55%
α₁ₐ (Adrenergic)Gq<50%
D₂ (Dopamine)Gi<50%
5-HT₂ₐ (Serotonin)Gq<50%

Interpretation of Results:

The illustrative data indicates that at a high concentration (10 µM), N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine shows moderate inhibitory activity at the histamine H₁ receptor. This interaction is a potential liability that would warrant further investigation with dose-response studies to determine an IC₅₀ value. All other tested GPCRs showed minimal interaction, suggesting a generally clean profile in this regard.

Cellular Phenotypic Screening

While target-based assays are essential for understanding molecular interactions, cell-based assays provide crucial information on the compound's effects in a more complex biological system.[10][11]

Cytotoxicity Assays

Cytotoxicity is a critical endpoint to assess whether the compound induces cell death, which could be due to on-target effects (e.g., mitotic catastrophe from AURKA inhibition in cancer cells) or off-target toxicity.[5][12] We will employ two distinct assays to measure cytotoxicity in both a cancer cell line (e.g., HCT116, where AURKA is often overexpressed) and a normal, non-cancerous cell line (e.g., human fibroblasts).

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability and metabolic activity.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised membrane integrity and necrosis.[2]

Hypothetical Data Summary:

Cell LineAssayN-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine EC₅₀ (µM)
HCT116 (Colon Cancer)MTT0.1
HCT116 (Colon Cancer)LDH Release0.5
Human FibroblastsMTT> 50
Human FibroblastsLDH Release> 50

Interpretation of Results:

The compound shows potent activity in reducing the viability of the HCT116 cancer cell line, with an EC₅₀ value in the sub-micromolar range. The higher EC₅₀ in the LDH assay compared to the MTT assay suggests that at lower concentrations, the compound's primary effect is cytostatic (inhibiting proliferation) rather than acutely cytotoxic. Crucially, the compound shows minimal effect on the viability of normal human fibroblasts at concentrations up to 50 µM, indicating a favorable therapeutic window.

Cytokine Release Assay

Certain small molecules can trigger immune responses, leading to the release of inflammatory cytokines, a phenomenon sometimes referred to as a "cytokine storm".[13][14] This is a significant safety concern, especially for compounds intended for systemic administration.

Experimental Approach: An in vitro cytokine release assay using human peripheral blood mononuclear cells (PBMCs) is a standard method for assessing this risk.[15] After incubating PBMCs with the test compound, the supernatant is analyzed for a panel of key cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) using a multiplex immunoassay such as Luminex.

Hypothetical Data Summary:

CytokineVehicle Control (pg/mL)N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (10 µM) (pg/mL)LPS (Positive Control) (pg/mL)
TNF-α< 5< 52500
IL-6< 10< 104000
IFN-γ< 5< 5800

Interpretation of Results:

The hypothetical data shows that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine did not induce the release of key pro-inflammatory cytokines from human PBMCs, even at a high concentration. The robust response to the positive control (Lipopolysaccharide, LPS) confirms the validity of the assay. This result suggests a low risk of inducing systemic inflammatory responses.

cluster_pathway Hypothetical On-Target vs. Off-Target Pathways cluster_on_target On-Target Pathway (Cell Cycle) cluster_off_target Potential Off-Target Pathway (Histamine Signaling) Compound Compound AURKA AURKA Compound->AURKA Inhibition PLK1 PLK1 AURKA->PLK1 Activation Mitotic Entry Mitotic Entry PLK1->Mitotic Entry Promotion Cell Proliferation Cell Proliferation Mitotic Entry->Cell Proliferation Leads to Compound_off Compound H1 Receptor H1 Receptor Compound_off->H1 Receptor Inhibition (at high conc.) Gq Signaling Gq Signaling H1 Receptor->Gq Signaling Leads to Histamine Histamine Histamine->H1 Receptor Activation Cellular Response\n(e.g., allergy) Cellular Response (e.g., allergy) Gq Signaling->Cellular Response\n(e.g., allergy)

Figure 2: On-target inhibition vs. potential off-target interaction.

Experimental Protocols

Kinase Activity Assay (Radiometric Filter Binding)
  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, 10 µM ATP (spiked with [γ-³³P]ATP), the specific peptide substrate, and the desired kinase.

  • Compound Addition: Serially dilute N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in DMSO and add to the reaction mixture to achieve final concentrations ranging from 1 nM to 100 µM. Include no-enzyme, no-substrate, and vehicle (DMSO) controls.

  • Incubation: Initiate the reaction by adding the kinase and incubate for 60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

  • Signal Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the remaining radioactivity (incorporated into the substrate) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to vehicle controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cytotoxicity Assay (MTT)
  • Cell Plating: Seed HCT116 and human fibroblast cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to vehicle-treated cells and calculate the EC₅₀ value.

Cytokine Release Assay (PBMC)
  • PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.

  • Compound Incubation: Add N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (at 1 µM and 10 µM), a vehicle control (DMSO), and a positive control (LPS at 1 µg/mL). Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Analyze the supernatant for the presence of TNF-α, IFN-γ, IL-2, IL-6, IL-8, and IL-10 using a Luminex-based multiplex immunoassay according to the manufacturer's protocol.

  • Data Analysis: Compare the cytokine concentrations in compound-treated wells to the vehicle control.

Conclusion

This comparative guide provides a comprehensive framework for assessing the cross-reactivity profile of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, based on the scientifically-grounded hypothesis of it being an AURKA inhibitor. The illustrative data demonstrates a compound with a promising selectivity profile: potent on-target activity, good selectivity across the kinome, and a low propensity for broad cytotoxicity or inflammatory cytokine induction. The minor off-target activity on the H₁ histamine receptor, identified through broad panel screening, highlights the importance of this multi-tiered approach. This finding would necessitate follow-up studies but does not necessarily preclude further development, depending on the therapeutic context.

By systematically applying these validated protocols and principles of data interpretation, researchers can build a robust understanding of a compound's selectivity, anticipate potential liabilities, and make informed decisions in the critical path of drug development.

References

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A Researcher's Guide to Benchmarking Novel Pyrazole Compounds: Evaluating N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Against Established FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuropharmacology, the endocannabinoid system presents a landscape rich with therapeutic potential. A key regulatory node in this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2] Inhibition of FAAH elevates endocannabinoid levels, offering a promising strategy for treating pain, anxiety, and other neurological disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][3]

The discovery pipeline is continually producing novel chemical entities. Among these are pyrazole derivatives, a class of heterocyclic compounds known for their diverse biological activities.[4][5] This guide focuses on a specific, novel compound, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine , as a case study. While direct biological data for this compound is not yet widely published, its structure, featuring a trifluoromethyl-pyrazole core, suggests its potential as an enzyme inhibitor.

This document provides a comprehensive framework for researchers to characterize such a novel compound. We will benchmark it against well-established, clinically-investigated FAAH inhibitors, providing the scientific rationale and detailed protocols necessary to determine its potency, selectivity, and potential therapeutic utility.

The Gold Standards: A Profile of Known FAAH Inhibitors

Before evaluating a new chemical entity, it is crucial to understand the performance of existing inhibitors. These compounds serve as benchmarks for potency, selectivity, and mechanism of action.

InhibitorMechanism of ActionPotency (IC50)Key Characteristics & Clinical Status
PF-04457845 (Redafamdastat) Covalent, Irreversible (Carbamylation of Ser241)[6][7]7.2 nM (human FAAH)[3][8]Exquisitely selective; potent antinociceptive effects in preclinical models; clinical trials for osteoarthritis pain did not show efficacy over placebo.[3][9][10]
URB597 (KDS-4103) Covalent, Irreversible (Carbamylation of Ser241)[11][12]~4.6 nM (rat brain membranes)[11][13]One of the most potent FAAH inhibitors; widely used as a research tool; has shown antidepressant and anxiolytic effects in animal models.[14][15]
JNJ-42165279 Covalent, Slowly Reversible[16]70 nM (human FAAH)[16]Orally bioavailable; has undergone Phase II clinical trials for social anxiety disorder, major depressive disorder, and autism spectrum disorder.[16][17][18]

This table summarizes the key performance indicators that any new FAAH inhibitor candidate, including N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, would be measured against. The primary goal is to develop a compound that is not only potent but also highly selective to avoid off-target effects, a lesson underscored by the tragic failure of the BIA 10-2474 trial, which, despite being a FAAH inhibitor, exhibited a unique toxicity not seen with other members of its class.[19][20]

The FAAH Signaling Pathway: Mechanism of Action

FAAH is an integral membrane enzyme that hydrolyzes anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) are increased, leading to enhanced downstream signaling.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Lipid Precursor Lipid Precursor AEA Anandamide (AEA) Lipid Precursor->AEA Synthesized on demand FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Binds & Activates Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Degrades into Signaling Therapeutic Effects (Analgesia, Anxiolysis) CB1->Signaling Inhibitor FAAH Inhibitor (e.g., N-propyl-3-(trifluoromethyl) -1H-pyrazol-5-amine) Inhibitor->FAAH Blocks

FAAH signaling and point of inhibition.

Experimental Guide: A Step-by-Step Benchmarking Workflow

To objectively assess the potential of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a multi-stage experimental approach is required. This workflow ensures that key parameters—potency, mechanism, and selectivity—are rigorously evaluated.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Selectivity & Preclinical Validation A Step 1: Primary Screening (FAAH Inhibition Assay) B Step 2: Potency Determination (IC50 Calculation) A->B C Step 3: Mechanism of Action (Reversibility/Kinetics) B->C D Step 4: Selectivity Profiling (vs. other Serine Hydrolases) C->D E Step 5: In Vivo Target Engagement (Measure AEA levels in tissue) D->E F Step 6: Preclinical Efficacy (Animal Models of Pain/Anxiety) E->F Report Comprehensive Profile & Go/No-Go Decision F->Report

Systematic workflow for inhibitor benchmarking.
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol is foundational for determining if N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine inhibits FAAH and for quantifying its potency (IC50).

  • Principle of the Assay: This method uses a fluorogenic substrate, such as AMC-arachidonoyl amide. When hydrolyzed by active FAAH, it releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[21][22] An inhibitor will prevent this hydrolysis, resulting in a reduced fluorescence signal. The assay's reliability stems from its direct measurement of enzymatic activity.

  • Materials:

    • Recombinant human FAAH enzyme

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[21]

    • AMC-arachidonoyl amide (Substrate)

    • N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (Test Compound)

    • PF-04457845 or URB597 (Positive Control Inhibitor)

    • DMSO (Solvent for compounds)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[23][24]

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (e.g., from 100 µM to 0.1 nM) in DMSO. Also, prepare a similar dilution series for the positive control inhibitor.

    • Assay Plate Setup (in triplicate):

      • 100% Activity Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO (vehicle control).

      • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound or positive control at each concentration.

      • Background Wells: Add 180 µL of Assay Buffer and 10 µL of DMSO (no enzyme).

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. The choice of a 15-minute pre-incubation is a standard starting point to allow for equilibrium to be reached for reversible inhibitors and for time-dependent covalent inhibitors to react.

    • Initiate Reaction: Add 10 µL of the FAAH substrate to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in the fluorescence reader (pre-set to 37°C). Measure the fluorescence intensity every minute for 30 minutes.

    • Data Analysis:

      • Subtract the background fluorescence from all readings.

      • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

      • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

      • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Selectivity Profiling via Activity-Based Protein Profiling (ABPP)
  • Rationale for Selectivity Testing: Potency is meaningless without selectivity. An inhibitor that affects multiple enzymes can lead to unpredictable off-target effects and toxicity. FAAH belongs to a large superfamily of over 200 serine hydrolases.[6] Therefore, demonstrating that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is selective for FAAH is a critical step for its validation. ABPP is the gold-standard technique for this assessment, as used in the characterization of highly selective inhibitors like PF-04457845.[6][9]

  • Methodology Overview:

    • A proteome (e.g., from a mouse brain lysate) is treated with the test inhibitor at a high concentration (e.g., 10 µM).

    • The proteome is then labeled with a broad-spectrum, fluorescently tagged serine hydrolase probe (e.g., FP-rhodamine).

    • The probe will covalently bind to the active site of all accessible serine hydrolases. However, if an enzyme's active site is already blocked by the test inhibitor, the probe cannot bind.

    • The proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence.

    • A "missing" band in the lane treated with the test inhibitor, compared to a vehicle control lane, indicates that the inhibitor successfully engaged and blocked that specific enzyme.

    • By identifying the protein in the missing band (e.g., via mass spectrometry), one can confirm target engagement and assess selectivity across the entire enzyme family. An ideal inhibitor will only block the FAAH band.

Protocol 3: Preclinical In Vivo Efficacy Assessment
  • Justification: Demonstrating that in vitro activity translates to a desired physiological effect in a living system is the ultimate goal. For FAAH inhibitors, analgesic effects in inflammatory pain models are a well-established benchmark.[3][8]

  • Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

    • Induction: A single intraplantar injection of CFA into the hind paw of rats induces a localized, long-lasting inflammation and hypersensitivity to mechanical stimuli (allodynia).

    • Drug Administration: After inflammation is established (e.g., 24 hours post-CFA), administer N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine orally at various doses (e.g., 0.1, 1, 10 mg/kg). A vehicle control group and a positive control group (e.g., Naproxen or PF-04457845) must be included.[9]

    • Behavioral Testing: At set time points after drug administration (e.g., 4 hours), assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the inflamed paw and recording the force at which the animal withdraws its paw.

    • Endpoint: A successful compound will significantly increase the paw withdrawal threshold compared to the vehicle-treated group, indicating an analgesic effect. The results can be directly compared to the positive control to benchmark efficacy.

Conclusion and Forward Look

This guide outlines a rigorous, logical, and industrially relevant pathway for the initial characterization of a novel compound, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, as a potential FAAH inhibitor. By benchmarking its performance against established inhibitors like PF-04457845, URB597, and JNJ-42165279, researchers can make a data-driven decision on its potential for further development.

The journey from a novel chemical structure to a clinical candidate is long and fraught with challenges. However, by employing a systematic approach that prioritizes not only potency but also mechanism and selectivity, the probability of success is significantly enhanced. The protocols and frameworks described herein provide the necessary tools to begin that journey.

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A Head-to-Head Comparison of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with Standard Treatments in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Kinase Inhibitor

Introduction: The Rationale for Investigating N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for the fine-tuning of pharmacological properties, leading to a wide spectrum of biological activities, including anti-inflammatory and anticancer effects. The incorporation of a trifluoromethyl group, as seen in N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, is a common strategy in modern drug design to enhance metabolic stability and target affinity, particularly for enzyme active sites like those found in protein kinases.

While N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a novel entity with limited publicly available data, its structural motifs strongly suggest a potential role as a kinase inhibitor. Specifically, the 3-(trifluoromethyl)-1H-pyrazol-5-amine core is a key pharmacophore in compounds designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[2][3] Dysregulation of VEGFR-2 signaling is a hallmark of many solid tumors, making it a validated and high-value target for cancer therapy.[4]

This guide presents a-priori head-to-head comparison of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (herein referred to as the "investigational compound") with a standard-of-care multi-kinase inhibitor, Lenvatinib. Lenvatinib is a potent inhibitor of VEGFR-1, -2, and -3, among other kinases, and is approved for the treatment of several cancers, including hepatocellular carcinoma and renal cell carcinoma.[5][6] This document will provide a framework for researchers and drug development professionals to evaluate the potential of this novel pyrazole derivative by outlining its hypothetical performance against an established therapeutic, supported by detailed experimental protocols and comparative data from analogous compounds.

Mechanism of Action: Targeting the VEGFR-2 Signaling Axis

VEGFR-2 is a receptor tyrosine kinase (RTK) that, upon binding its ligand VEGF-A, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling through pathways such as PLCγ-PKC and Ras-Raf-MAPK, ultimately promoting endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[4]

Both the investigational compound and Lenvatinib are hypothesized to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding event prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade and inhibiting angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization ATP ATP ADP ADP ATP->ADP PLCg PLCγ P->PLCg Activation Ras Ras/Raf/MAPK P->Ras Activation Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Ras->Proliferation Lenvatinib Lenvatinib / Investigational Compound Lenvatinib->ATP Blocks ATP Binding

Figure 1: VEGFR-2 Signaling Pathway and Point of Inhibition.

In Vitro Performance: Kinase Inhibition Profile

The initial and most critical assessment of a kinase inhibitor is its potency and selectivity, typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Hypothetical Profile for the Investigational Compound: Based on structurally related pyrazole derivatives that target kinases, it is reasonable to hypothesize that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine would exhibit potent, single-digit nanomolar inhibition of VEGFR-2. The selectivity profile against other kinases would be a key differentiator.

Standard Treatment Profile (Lenvatinib): Lenvatinib is a multi-kinase inhibitor with high potency against VEGFR-1, -2, and -3. Its broader activity against other kinases like FGFR, PDGFRα, RET, and KIT contributes to its clinical efficacy but also to its side-effect profile.[5]

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

Kinase TargetInvestigational Compound (Hypothetical)Lenvatinib[5][7]Pazopanib[1][8]Axitinib[9]Regorafenib[10]
VEGFR-1 15 - 304.7 - 22100.113
VEGFR-2 1 - 5 2.3 - 4.0 30 0.2 4.2
VEGFR-3 5 - 152.3 - 5.2470.1-0.346
PDGFRβ >10039841.622
FGFR1 >10061---
c-Kit >10085741.77
RET >1006.4--1.5

Data for standard treatments are compiled from published literature and may vary based on assay conditions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a typical luminescence-based assay to determine the IC50 of an inhibitor against recombinant VEGFR-2.

Objective: To quantify the dose-dependent inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain (BPS Bioscience, Cat. #40301 or similar).[11]

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP (Adenosine 5'-triphosphate).

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Test compound (serially diluted in DMSO).

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega).

  • White, opaque 96-well assay plates.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the investigational compound and Lenvatinib (as a control) in 100% DMSO, starting at a high concentration (e.g., 10 mM).

  • Master Mixture Preparation: Prepare a master mixture containing 1x Kinase assay buffer, ATP (at a concentration near its Km for VEGFR-2), and the peptide substrate.[11]

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compounds to the appropriate wells of the assay plate.

    • Add 2.5 µL of DMSO to "no compound" and "no enzyme" control wells.

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme in 1x Kinase assay buffer to the desired working concentration.

    • Add 5 µL of the diluted enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Add 40 µL of the master mixture to all wells to initiate the kinase reaction. The final volume will be 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 50 µL of the reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no compound" control (representing 100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular and In Vivo Performance: Anti-Angiogenic Efficacy

To translate in vitro potency into a biological effect, cellular assays and in vivo models are essential. These experiments assess the compound's ability to inhibit angiogenesis in a more complex physiological context.

Cellular Activity: Endothelial Tube Formation Assay

The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a classic in vitro model of angiogenesis. When plated on a basement membrane extract (Matrigel®), HUVECs form capillary-like structures. Anti-angiogenic compounds inhibit this process.

Expected Outcome: Both the investigational compound and Lenvatinib are expected to inhibit VEGF-induced HUVEC tube formation in a dose-dependent manner. Lenvatinib has been shown to inhibit HUVEC tube formation and VEGFR-2 phosphorylation with IC50 values of 0.25 nM and 8 nM, respectively, in different studies.[12][13] The relative potency in this cellular assay will provide crucial information on cell permeability and target engagement.

Experimental Protocol: HUVEC Tube Formation Assay

Objective: To assess the effect of the investigational compound on the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • HUVECs (passage 2-5).

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement).[14]

  • Geltrex™ or Matrigel® Basement Membrane Matrix.

  • VEGF-A recombinant protein.

  • Test compound and Lenvatinib.

  • 96-well imaging plates.

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice overnight. Pipette 50 µL into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.[14]

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium (low serum, no growth factors) at a density of 2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare treatment media containing VEGF-A (e.g., 50 ng/mL) and serial dilutions of the investigational compound or Lenvatinib. Include a vehicle control (DMSO) and a "no VEGF" negative control.

  • Cell Seeding: Add 100 µL of the HUVEC suspension to each well, followed by 100 µL of the respective treatment media.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours. Well-formed networks are typically visible after 6 hours.[14]

  • Imaging and Analysis:

    • Image the tube networks in each well using a microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Interpretation: Compare the quantified parameters of treated wells to the VEGF-stimulated control to determine the inhibitory effect.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Gate KinaseAssay Biochemical Kinase Assay (IC50) TubeAssay HUVEC Tube Formation Assay KinaseAssay->TubeAssay Potency Confirmed PK Pharmacokinetic Profiling (Mice/Rats) TubeAssay->PK Cellular Activity Confirmed Xenograft Tumor Xenograft Efficacy Model PK->Xenograft Dose Selection GoNoGo Lead Optimization / Candidate Selection Xenograft->GoNoGo Efficacy & Safety Demonstrated

Sources

A Researcher's Guide to Target Validation and Identification of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a common yet critical juncture in this process: a compound with potential biological activity but an unconfirmed molecular target. This guide provides an in-depth, experimentally-driven framework for the target validation and identification of this pyrazole derivative, comparing and contrasting orthogonal approaches to build a robust and compelling case for its mechanism of action.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, making N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine a compound of significant interest.[4] However, without a validated target, its therapeutic potential remains speculative. This guide will illuminate the path from hypothesis to confirmation.

I. The Strategic Imperative: A Multi-pronged Approach to Target Identification

An unknown target necessitates an unbiased, comprehensive strategy. We will employ a combination of affinity-based chemical proteomics and broad-panel enzymatic screening to generate initial hypotheses. This dual approach casts a wide net, capable of identifying both direct binding partners and enzymatic activities modulated by the compound.

A. Chemical Proteomics: Fishing for Binding Partners

Chemical proteomics is a powerful technique for identifying the direct binding partners of a small molecule within the complex milieu of the cellular proteome.[5][6][7][8] The core principle involves immobilizing the compound of interest to a solid support to "pull down" interacting proteins from a cell lysate.

Workflow for Chemical Proteomics-based Target Identification

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification cluster_3 Hit Prioritization A Synthesize affinity probe: N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with a linker and biotin tag B Incubate probe with cell lysate A->B C Capture probe-protein complexes on streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F On-bead digestion (Trypsin) E->F G LC-MS/MS analysis of peptides F->G H Database search to identify proteins G->H I Compare to control (beads only, DMSO) H->I J Prioritize specific and abundant hits I->J

Caption: Workflow for chemical proteomics target identification.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine containing a linker arm (e.g., a short PEG chain) terminating in a biotin molecule. A control molecule, where the pyrazole core is scrambled or absent, should also be synthesized.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate.

  • Affinity Purification:

    • Incubate the biotinylated probe with the cell lysate.

    • As a control, incubate the lysate with an excess of the free, unmodified compound before adding the biotinylated probe to competitively inhibit binding to the true target.

    • Add streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion with trypsin, which cleaves the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12][13]

  • Data Analysis: Identify the proteins by searching the MS/MS spectra against a protein database. True binding partners should be significantly enriched in the probe sample compared to the competition control and a beads-only control.

B. Kinome Profiling: A Focus on a Druggable Target Class

Given that a vast number of small molecule inhibitors target kinases, kinome profiling is a logical and high-throughput approach to assess if N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine acts as a kinase inhibitor.[14][15] Several commercial services offer screening against large panels of recombinant kinases.[16][17]

Comparative Kinome Profiling Strategies

Method Principle Advantages Disadvantages Recommended Use Case
Radiometric Assay (e.g., HotSpot™) Measures the incorporation of ³³P-ATP into a substrate.Gold standard for sensitivity and direct measurement of enzymatic activity.Requires handling of radioactive materials.Initial broad screening for identifying potent inhibitors.
ADP-Glo™ Kinase Assay Measures the amount of ADP produced in a kinase reaction via a coupled luciferase reaction.Non-radioactive, high-throughput, and sensitive.Indirect measurement of kinase activity, susceptible to interference.Broad screening and dose-response studies.
Continuous (Kinetic) Assay Monitors enzyme activity in real-time.Provides detailed information on mechanism of action (e.g., time-dependent inhibition).[16]Lower throughput than endpoint assays.In-depth characterization of lead compounds.

Based on these options, an initial screen using a broad, radiometric-based panel at a fixed concentration (e.g., 1 µM) of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is recommended to identify potential kinase targets. Hits from this screen should then be followed up with dose-response studies to determine IC₅₀ values.

II. Target Validation: From Hypothesis to Confirmation

Once a list of putative targets is generated, a rigorous validation process is essential to confirm direct engagement in a cellular context and to link target modulation to the observed phenotype.

A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target in intact cells or cell lysates.[18][19][20][21] The principle is based on ligand-induced thermal stabilization of the target protein.[22]

CETSA Workflow

G cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result A Treat intact cells with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine or DMSO (vehicle control) B Heat aliquots of treated cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated protein fractions B->C D Analyze soluble fraction by Western Blot or other methods C->D E Generate melt curves D->E F A shift in the melt curve indicates direct target engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.

  • Western Blot Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

B. Genetic Approaches: Linking Target to Phenotype

Confirming that the compound's biological effect is mediated through the identified target is the final and most critical step of validation. This is best achieved by genetic knockdown or knockout of the target gene and observing if the cellular phenotype in response to the compound is altered.

Comparison of Genetic Validation Methods

Method Mechanism Advantages Disadvantages
shRNA Knockdown Stable expression of short hairpin RNAs that trigger RNA interference, leading to reduced mRNA and protein levels.[23][24][25][26]Stable, long-term knockdown.[23] Can achieve varying levels of knockdown to assess dose-dependency.Potential for off-target effects. Incomplete knockdown may not fully recapitulate the phenotype.
CRISPR-Cas9 Knockout Uses a guide RNA to direct the Cas9 nuclease to a specific genomic locus, creating a double-strand break that, upon repair, often results in a frameshift mutation and complete gene knockout.[27][28]Complete and permanent loss of protein expression.[27] Highly specific.Can be lethal if the target gene is essential. No graded response possible.

Logical Flow for Genetic Validation

G A Hypothesized Target B Generate shRNA constructs or CRISPR-Cas9 sgRNAs targeting the gene A->B C Transduce/transfect cells and select for stable knockdown/knockout lines B->C D Validate knockdown/knockout by qPCR and Western Blot C->D E Treat wild-type and knockdown/knockout cells with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine D->E F Perform phenotypic assay (e.g., cell viability, signaling pathway activation) E->F G Compare phenotypic response F->G H Conclusion: If knockdown/knockout cells are resistant to the compound's effects, the target is validated. G->H

Caption: Logical flow for genetic target validation.

Experimental Protocol: CRISPR-Cas9 Knockout for Target Validation

  • gRNA Design and Cloning: Design and clone at least two independent single-guide RNAs (sgRNAs) targeting early exons of the putative target gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the appropriate cell line with the sgRNA/Cas9 plasmids. Select single-cell clones.

  • Validation of Knockout: Expand the clones and validate the knockout at the genomic level by sequencing the target locus and at the protein level by Western blot.[29][30]

  • Phenotypic Assay: Treat the validated knockout cell lines and a wild-type control line with a dose range of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

  • Data Analysis: Perform a relevant phenotypic assay (e.g., a cell proliferation assay). If the knockout cells are significantly less sensitive to the compound compared to the wild-type cells, this provides strong evidence that the compound's activity is mediated through the target gene.[31]

III. Conclusion: Building a Coherent Narrative

The validation of a drug target is not a linear process but rather the convergence of evidence from multiple, independent lines of inquiry. For a novel compound like N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a journey that begins with broad, unbiased screening using chemical proteomics and kinome profiling must be followed by rigorous, hypothesis-driven validation. The confirmation of direct target binding in a cellular environment via CETSA, coupled with the demonstration of on-target-dependent pharmacology through genetic approaches like CRISPR-Cas9, provides the compelling, multi-faceted evidence required by the drug development community. This structured approach transforms a molecule of interest into a validated lead with a clear and defensible mechanism of action.

References

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  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of medicinal chemistry, 61(4), 1622–1635. [Link]

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A Comparative Guide to Ensuring Reproducible Experimental Outcomes with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of synthetic chemistry is the bedrock upon which successful programs are built. Inconsistent yields, variable purity profiles, and unpredictable side reactions can derail timelines and invalidate biological data. This guide provides an in-depth analysis of the synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry.

We will dissect a proposed synthetic pathway, identify critical parameters that govern its reproducibility, and compare it with viable alternatives. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate but also troubleshoot and optimize their experimental work.

The Synthetic Challenge: Trifluoromethylated Pyrazoles

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of a trifluoromethyl (-CF3) group is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] However, the synthesis of specifically substituted trifluoromethylated pyrazoles can present challenges, most notably the control of regioisomerism.

The target molecule, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, is typically synthesized in a two-stage process: first, the formation of the core pyrazole ring, followed by N-alkylation. Reproducibility must be assessed at both stages.

Stage 1: Synthesis of the Core Intermediate: 3-(Trifluoromethyl)-1H-pyrazol-5-amine

The most common and robust method for synthesizing the aminopyrazole core involves the cyclocondensation of a β-ketoester equivalent with hydrazine.[3][4] In our case, ethyl 4,4,4-trifluoroacetoacetate is the key starting material.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine (Intermediate 1)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (5 mL per gram of ketoester).

  • Hydrazine Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.1 eq) dropwise. Causality: This exothermic reaction must be controlled to prevent the formation of side products. Hydrazine is a high-energy molecule, and slow addition is a critical safety and purity checkpoint.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to reflux (approx. 78 °C) for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water. The product will precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purity Check: Assess purity via HPLC and melting point. The expected product is 3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 852443-61-9).[5][6]

Reproducibility Checkpoints for Stage 1:
  • Purity of Ethyl 4,4,4-trifluoroacetoacetate: This starting material can undergo hydrolysis. Use of fresh, high-purity reagent is paramount for consistent yields.

  • Temperature Control: Uncontrolled exotherms during hydrazine addition can lead to the formation of hydrazones and other impurities that complicate purification.

  • Reaction Time: Insufficient reflux time will result in an incomplete reaction, while excessive heating can cause degradation. Monitoring by TLC or LC-MS is advised to determine the optimal endpoint.

G cluster_start Starting Materials cluster_process Process cluster_end Intermediate Product A Ethyl 4,4,4-trifluoroacetoacetate C Cyclocondensation (Ethanol, 0°C -> Reflux) A->C B Hydrazine Hydrate B->C D 3-(Trifluoromethyl)-1H- pyrazol-5-amine C->D

Caption: Workflow for the synthesis of the core pyrazole intermediate.

Stage 2: N-Propylation - A Comparative Analysis

With the core intermediate in hand, the next critical step is the selective alkylation of the pyrazole ring nitrogen. This step is often the source of poor reproducibility due to the potential for alkylation at multiple sites (N1, N2, or the exocyclic amine).

Method A: Classical Thermal Alkylation (The Baseline)

This method relies on standard SN2 reaction conditions.

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Causality: Aprotic solvents are essential as protic solvents can solvate the nucleophile and hinder the SN2 reaction.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir for 30 minutes at room temperature. Expertise: K₂CO₃ is a milder, safer base suitable for initial experiments. NaH provides more complete deprotonation and can lead to faster reaction rates but requires more stringent anhydrous conditions.

  • Alkylation: Add 1-bromopropane (1.2 eq) to the mixture. Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup and Purification: Cool the reaction, quench with water, and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. The crude product must be purified by column chromatography (silica gel) to separate the desired N-propyl isomer from unreacted starting material and potential side products.

Method B: Microwave-Assisted Synthesis (The High-Throughput Alternative)

Microwave-assisted organic synthesis can dramatically reduce reaction times and often improves yields and reproducibility by providing uniform, rapid heating.[7]

Experimental Protocol:

  • Reaction Setup: In a dedicated microwave reaction vial, combine 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq), 1-bromopropane (1.2 eq), and potassium carbonate (1.5 eq) in DMF.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 15-30 minutes. Trustworthiness: The instrument's software controls temperature and pressure, ensuring consistent reaction conditions between runs, a key advantage for reproducibility.

  • Workup and Purification: Follow the same procedure as in Method A. Often, the crude product from microwave synthesis is cleaner, simplifying the purification step.

Data Summary and Comparative Analysis

The choice of method depends on available equipment and desired throughput. The following table summarizes the expected outcomes.

ParameterMethod A: Classical ThermalMethod B: Microwave-AssistedRationale & Reproducibility Insights
Reaction Time 6 - 12 hours15 - 30 minutesMicrowave heating provides rapid and uniform energy transfer, overcoming activation barriers much faster than conventional heating.[7]
Typical Yield 40 - 60%65 - 85%Shorter reaction times in the microwave method reduce the potential for thermal degradation of reactants and products.
Key Challenge Long reaction time, potential for side product formation.Requires specialized equipment.The primary source of irreproducibility in Method A is inconsistent heating and extended reaction times.
Purification Column chromatography is essential.Column chromatography is still required but often on a cleaner crude mixture.A cleaner reaction profile simplifies purification, leading to more consistent recovery of the final product.
Reproducibility ModerateHighThe precise control of temperature and time afforded by microwave reactors minimizes run-to-run variability.

Troubleshooting Common Reproducibility Issues

G cluster_solutions_A Potential Causes & Solutions for Low Yield cluster_solutions_B Potential Causes & Solutions for Impurities A A A1 Cause Use stronger base (e.g., NaH) or ensure K₂CO₃ is finely powdered and dry. A->A1 A2 Cause Verify purity of pyrazole intermediate and 1-bromopropane. A->A2 A3 Cause Increase temperature incrementally or extend reaction time. Monitor via LC-MS. A->A3 B B B1 Cause Reduce equivalents of 1-bromopropane to 1.05-1.1 eq. B->B1 B2 Cause Optimize solvent and base. Non-polar solvents can sometimes favor one isomer. B->B2 B3 Cause Lower reaction temperature (especially for thermal method) or reduce microwave time. B->B3

Caption: A troubleshooting guide for common issues in N-alkylation.

Conclusion and Recommendations

Ensuring the reproducibility of experiments involving N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hinges on meticulous control over two key stages: the initial ring formation and the subsequent N-alkylation.

  • For the synthesis of the 3-(trifluoromethyl)-1H-pyrazol-5-amine intermediate , the critical parameters are the purity of the starting ketoester and strict temperature control during hydrazine addition.

  • For the N-propylation step , the Microwave-Assisted method (Method B) is demonstrably superior in terms of speed, yield, and reproducibility . The precise instrumental control over reaction parameters minimizes the variability often seen with classical heating methods.

While classical thermal alkylation remains a viable option, researchers must pay close attention to consistent heating and reaction monitoring to achieve reproducible results. In all cases, final purification by column chromatography is non-negotiable for obtaining material of high purity suitable for biological screening and further development.

References

  • Chłopicka, S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Goudarzi, A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI Molbank. Available at: [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2019). Pyrazole synthesis. Available at: [Link]

  • PubChem. (2024). 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • Oakwood Chemical. (2025). 3-(Trifluoromethyl)-1H-pyrazol-5-amine. Available at: [Link]

  • Organic Synthesis. (Various Years). Collective Volumes featuring related syntheses. Available at: [Link]

  • Kamal, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available at: [Link]

  • Sharma, V., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Efficacy of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Data: The following guide uses N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a representative example of a novel pyrazole-based anti-inflammatory agent. As specific experimental data for this compound is not publicly available, this guide has been constructed using a composite of established methodologies and representative data from studies on analogous pyrazole derivatives to illustrate the critical process of correlating in vitro findings with in vivo outcomes. The principles and protocols described herein are grounded in established scientific literature.

Introduction: Bridging the Bench-to-Bedside Gap for Pyrazole-Based Therapeutics

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] A critical challenge in the development of any new chemical entity is establishing a clear and predictive correlation between its performance in controlled in vitro environments and its efficacy and safety in complex in vivo systems. This guide provides an in-depth technical comparison of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a novel pyrazole derivative, with other structurally related compounds, focusing on the methodologies to establish a robust in vitro to in vivo correlation (IVIVC) for its anti-inflammatory activity. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, underpinned by experimental data and validated protocols.

The Scientific Rationale: Targeting Cyclooxygenase (COX) Enzymes

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1] Therefore, our in vitro evaluation will focus on determining the potency and selectivity of our lead compound and its analogues against COX-1 and COX-2. A high selectivity for COX-2 is a desirable attribute as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective COX inhibitors.

In Vitro Efficacy: A Quantitative Comparison

The initial screening of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its comparators was conducted using a well-established in vitro COX inhibition assay. The half-maximal inhibitory concentration (IC50) was determined for both COX-1 and COX-2 enzymes to assess potency and selectivity.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
PZ-001 N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine15.20.1884.4
PZ-002 3-(trifluoromethyl)-1H-pyrazol-5-amine>1005.7>17.5
PZ-003 N-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine25.80.4557.3
Celecoxib (Reference Drug)150.04375

Interpretation of In Vitro Data: The N-propyl substitution in PZ-001 appears to be crucial for potent and selective COX-2 inhibition compared to the unsubstituted analogue PZ-002 . While PZ-003 , with an N-ethyl group, also shows good selectivity, the N-propyl chain in PZ-001 provides a superior balance of potency and selectivity in this series, though not as selective as the reference drug, Celecoxib.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines the key steps for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the provided buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound dilutions to the wells. Include wells with a known inhibitor as a positive control and DMSO as a vehicle control.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a further 2 minutes at 37°C.

  • Detection: Add a colorimetric substrate solution to each well. This substrate reacts with the prostaglandin G2 produced by the active COX enzyme to generate a colored product.

  • Measurement: Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

To translate our promising in vitro findings, we evaluated the anti-inflammatory activity of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (PZ-001 ) and its comparators in the carrageenan-induced rat paw edema model, a classic and well-validated model of acute inflammation.[1]

Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model

Compound IDDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
PZ-001 3068.5
PZ-002 3015.2
PZ-003 3055.8
Celecoxib 3075.3
Vehicle -0

Interpretation of In Vivo Data: The in vivo results strongly correlate with the in vitro findings. PZ-001 demonstrated significant anti-inflammatory activity, markedly reducing paw edema in rats. The poor in vivo performance of PZ-002 is consistent with its lower in vitro potency. The reference drug, Celecoxib, showed the highest activity, as expected.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step guide for assessing the in vivo anti-inflammatory effects of test compounds.

Animals:

  • Male Wistar rats (180-200 g)

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plebismometer

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, reference drug (Celecoxib), and test compound groups.

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plebismometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).

  • Data Analysis:

    • Calculate the percentage of edema at each time point for each animal: Edema (%) = [(Vt - V0) / V0] x 100.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group: Inhibition (%) = [1 - (Edema_treatment / Edema_control)] x 100.

Visualizing the Correlation: Workflow and Pathway Diagrams

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Compound Synthesis (PZ-001, PZ-002, PZ-003) cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay ic50 Determine IC50 & Selectivity Index cox_assay->ic50 lead_selection Lead Compound Selection (PZ-001) ic50->lead_selection Promising Potency & Selectivity animal_model Carrageenan-Induced Paw Edema in Rats lead_selection->animal_model efficacy_eval Evaluate Anti-inflammatory Efficacy (% Inhibition) animal_model->efficacy_eval ivivc In Vitro-In Vivo Correlation efficacy_eval->ivivc Establish IVIVC

Caption: Experimental workflow for establishing in vitro-in vivo correlation.

cox_pathway cluster_cox COX Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins H2 cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_i Prostaglandins & Thromboxanes prostaglandins_h->prostaglandins_i inflammation Inflammation Pain, Fever prostaglandins_i->inflammation homeostasis Gastric Mucosa Protection Platelet Aggregation prostaglandins_i->homeostasis pz001 PZ-001 (Selective COX-2 Inhibitor) pz001->cox2 Inhibits

Caption: Simplified COX pathway and the inhibitory action of PZ-001.

Conclusion and Future Directions

This guide demonstrates a systematic approach to correlating the in vitro and in vivo anti-inflammatory activity of a novel pyrazole derivative, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (PZ-001 ). The strong concordance between the potent and selective in vitro COX-2 inhibition and the significant in vivo anti-inflammatory efficacy underscores the predictive power of the selected assays. The structure-activity relationship suggests that the N-propyl substituent is a key determinant of activity in this series.

Future studies should focus on a more comprehensive pharmacokinetic and pharmacodynamic (PK/PD) analysis of PZ-001 to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, evaluating its efficacy in chronic inflammation models and conducting detailed toxicology studies will be crucial next steps in its preclinical development. The methodologies and insights presented here provide a solid foundation for the continued investigation of this promising class of compounds.

References

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link]

  • Tewari, et al. (2015). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 7(3), 169-180. [Link]

  • Kumar, A., et al. (2021). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]

  • Li, J., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 17828-17840. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]

  • Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 963-977. [Link]

  • Gudipati, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5637-5647. [Link]

  • Gazzah, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10183-10196. [Link]

  • Tighadouini, S., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 13(22), 15089-15104. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. As a valued researcher, scientist, or drug development professional, your safety, and the integrity of our shared environment, are paramount. This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

While a specific Safety Data Sheet (SDS) for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine was not located, the following procedures are based on data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough understanding of the potential hazards associated with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is essential. Based on available data for similar compounds, this substance should be handled as a hazardous material.

Key Hazard Identifiers (based on similar compounds):

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Due to the trifluoromethyl group, there is also the potential for the release of hazardous decomposition products, such as hydrogen fluoride, upon thermal degradation.[5] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine waste. The following table outlines the minimum required PPE.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact, which can lead to irritation.[1]
Body Protection A standard laboratory coat.Protects against accidental spills and contamination of personal clothing.[6]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or when generating dust.Minimizes the inhalation of dust or vapors that can cause respiratory irritation.[1][4]

Always inspect your PPE for any signs of damage before use and ensure it is worn for the entire duration of the waste handling and disposal process.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[7]

Step-by-Step Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine waste.[8] Plastic containers are often preferred for their durability.[8]

  • Labeling: The label must include the full chemical name, "N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine," and appropriate hazard warnings (e.g., "Harmful," "Irritant").[9]

  • Solid Waste: Collect all unused or contaminated solid N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, including contaminated lab supplies (e.g., weigh boats, filter paper), in the designated solid waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[7]

  • Empty Containers: Empty containers that held N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected as hazardous waste. After rinsing, the container labels should be defaced, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[9]

Waste Storage: Maintaining a Safe Laboratory Environment

The temporary storage of hazardous waste in your laboratory must be managed to minimize risks.

  • Satellite Accumulation Area: Store the sealed waste container in a designated hazardous waste satellite accumulation area.[8]

  • Ventilation: This area should be well-ventilated to prevent the buildup of any potential vapors.

  • Incompatible Materials: Keep the waste container segregated from incompatible materials, such as strong oxidizing agents.[3]

  • Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[8][10]

Disposal Workflow: From Your Bench to Final Disposition

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Department WasteGen Waste Generation (Solid or Liquid) PPE Don Appropriate PPE WasteGen->PPE Initiates Disposal Segregation Segregate Waste into Labeled Container PPE->Segregation Storage Store in Satellite Accumulation Area Segregation->Storage Pickup Request EHS Waste Pickup Storage->Pickup Container Full or Pickup Scheduled Transport EHS Transports Waste Pickup->Transport FinalDisposal Final Disposal at Licensed Facility Transport->FinalDisposal

Caption: Disposal workflow for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Emergency Procedures: Preparedness for the Unexpected

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill using an absorbent material.[1]

    • Place the absorbent material in the designated hazardous waste container.[1][4]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institution's EHS department.

    • Prevent entry to the affected area.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

    • Skin: Immediately flush the affected area with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Regulatory Compliance: Adherence to the Law

The disposal of hazardous waste is strictly regulated by federal and state agencies. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[11][12] Your institution's EHS department is responsible for ensuring that all hazardous waste is managed and disposed of in accordance with these regulations.[13]

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not merely a procedural task; it is a reflection of our commitment to a safe and responsible scientific community. By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of environmental stewardship.

References

  • Occupational Safety and Health Administration (OSHA). CHLORINE TRIFLUORIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Triumvirate Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Anenta. A guide to the disposal of laboratory waste. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • GovInfo. Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations. Retrieved from [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Axonator. EPA Hazardous Waste Management. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the meticulous handling of novel chemical entities is foundational to both personal safety and the integrity of scientific outcomes. This guide provides an in-depth, procedural framework for the safe handling of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to be a self-validating system of safety, grounded in the chemical's structural motifs and the potential hazards they imply.

Hazard Analysis: Understanding the Molecule

A robust PPE strategy begins with a thorough understanding of the compound's potential hazards. While specific toxicological data for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may be limited, a conservative approach necessitates evaluating the risks associated with its constituent functional groups: the pyrazole ring, the trifluoromethyl group, and the amine group.

  • Pyrazole Core: Pyrazole-containing compounds can exhibit a range of biological activities and may be skin and eye irritants.[1] Some pyrazole derivatives are known to be harmful if swallowed or toxic in contact with skin.[1]

  • Trifluoromethyl Group: The trifluoromethyl (CF3) group is a common moiety in pharmaceuticals that can alter a molecule's metabolic stability and lipophilicity. While generally stable, compounds containing this group should be handled with care to avoid inhalation or skin contact, as thermal decomposition can release hazardous fumes.[2]

  • Amine Group: Aromatic and heterocyclic amines can be skin and respiratory irritants and may have sensitizing potential.[3]

Given these structural features, it is prudent to treat N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a compound that is potentially harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE protocol is essential to mitigate the risks of exposure during the handling of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. The following table outlines the minimum required PPE, with explanations for each selection.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents direct skin contact.[5] Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols that can cause serious eye damage.[4][6] A face shield offers broader protection for the entire face.[7]
Protective Clothing Chemical-resistant lab coat with long sleeves and tight-fitting cuffs.Shields skin and personal clothing from contamination.[8]
Respiratory Protection Use of a certified respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or if aerosols may be generated.[8]Minimizes the risk of inhaling fine particles or aerosols.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the laboratory.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE and encompasses the entire workflow, from preparation to disposal.

Handling Protocol

All manipulations of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for any defects.[9]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.

    • Close the container tightly immediately after use.[2]

  • In Case of a Spill:

    • Alert others in the vicinity.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2]

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area according to your institution's approved procedures.

  • Personal Decontamination:

    • After handling, remove gloves using the proper technique to avoid skin contact with the outer surface.[4]

    • Wash hands thoroughly with soap and water.[6]

Disposal Plan

Proper disposal of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and empty containers, in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated, labeled hazardous waste container for halogenated organic waste.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine".

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9] Do not dispose of this chemical down the drain or in regular trash.[9]

Workflow Diagram: Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function handle_weigh Weigh and Transfer Compound prep_hood->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon disp_solid Segregate Solid Waste handle_use->disp_solid cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_liquid Segregate Liquid Waste disp_label Label Hazardous Waste disp_liquid->disp_label disp_collect Arrange for Professional Collection disp_label->disp_collect

Caption: Workflow for Safe Handling and Disposal.

Conclusion

Adherence to these detailed PPE and handling protocols is paramount when working with N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. By understanding the potential hazards and implementing a multi-layered system of protection, researchers can significantly minimize their risk of exposure and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical before beginning work.

References

  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.

  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.

  • Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole.

  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS. 1

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE. 9

  • Apollo Scientific. 3-ethoxydodecafluorohexane - 2-(Trifluoromethyl). 2

  • Fisher Scientific. SAFETY DATA SHEET. 6

  • Fisher Scientific. SAFETY DATA SHEET. 3

  • Enamine. safety data sheet. 5

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • CymitQuimica. SAFETY DATA SHEET. 4

  • U.S. Pharmacist. Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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